Monoethyl itaconate
Description
Propriétés
IUPAC Name |
4-ethoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAGBVNSDJDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347462 | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-07-7 | |
| Record name | beta-Monoethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoethyl Itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-MONOETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monoethyl itaconate synthesis and chemical properties
An In-depth Technical Guide to Monoethyl Itaconate: Synthesis, Properties, and Biological Activity
Introduction
This compound (MEI), also known as 4-ethyl itaconate (4-EI), is a monoester derivative of itaconic acid, an endogenous immunomodulatory metabolite.[1] Itaconic acid is produced in macrophages during inflammation by the enzyme encoded by the immune-responsive gene 1 (IRG1), which catalyzes the decarboxylation of cis-aconitate from the tricarboxylic acid (TCA) cycle.[1][2] Due to the polar nature of itaconic acid, which limits its cell permeability, esterified derivatives like this compound have been synthesized to enhance its therapeutic potential.[1][3]
This guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and its role in biological signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of itaconate and its derivatives.
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of itaconic acid with ethanol (B145695). This can be achieved through several protocols, including acid-catalyzed esterification and methods starting from itaconic anhydride (B1165640).
Experimental Protocol: Acid-Catalyzed Esterification of Itaconic Acid
This protocol describes a general method for the synthesis of this compound via direct esterification of itaconic acid with ethanol in the presence of an acid catalyst.
Materials:
-
Itaconic acid
-
Ethanol (absolute)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[4][5]
-
Benzene or Toluene (for azeotropic removal of water, optional)[6]
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Solvents for extraction and purification (e.g., dichloromethane (B109758), ethyl acetate)
Procedure:
-
A mixture of itaconic acid and an excess of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.[4]
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acidity of the mixture.[6]
-
To drive the reaction towards the monoester, water formed during the reaction can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene.[6] However, one patented method suggests that initiating the reaction in the presence of a specific amount of water can enhance the yield of the monoester over the diester.[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis from Itaconic Anhydride
An alternative route involves the reaction of itaconic anhydride with ethanol. This method can offer greater control over mono-esterification.
Materials:
-
Itaconic anhydride
-
Ethanol (absolute)
-
Pyridine (B92270) or another suitable base catalyst (optional)
-
Solvents for workup and purification
Procedure:
-
Itaconic anhydride is dissolved in a suitable solvent, such as anhydrous dichloromethane or tetrahydrofuran (B95107) (THF), in a round-bottom flask.
-
An equimolar amount of absolute ethanol is added to the solution, often dropwise, while stirring at a controlled temperature (e.g., 0 °C to room temperature).[7]
-
A catalytic amount of a base like pyridine can be used to facilitate the reaction.
-
The reaction is stirred for several hours until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The resulting residue is worked up, which may involve an acidic wash to remove the base catalyst, followed by extraction with an organic solvent.
-
The product is purified by recrystallization or column chromatography.
Table 1: Summary of Synthesis Parameters for Itaconate Esters
| Parameter | Method 1: Acid-Catalyzed Esterification | Method 2: From Itaconic Anhydride |
| Starting Material | Itaconic Acid | Itaconic Anhydride |
| Reagent | Ethanol | Ethanol |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid[4][5] | Pyridine (optional) |
| Temperature | Reflux (approx. 75-175 °C)[6] | 0 °C to Room Temperature[7] |
| Key Feature | Equilibrium-driven reaction | Controlled mono-esterification |
| Purification | Neutralization, Extraction, Recrystallization/Chromatography | Extraction, Recrystallization/Chromatography |
Chemical and Physical Properties
This compound is a solid at room temperature and possesses distinct chemical properties owing to its dicarboxylic acid and vinyl functionalities.[8]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57718-07-7 | [8] |
| Molecular Formula | C₇H₁₀O₄ | [8] |
| Molecular Weight | 158.15 g/mol | [9] |
| Appearance | White to off-white crystalline powder or solid | [10] |
| Melting Point | 54-59 °C | [10] |
| Boiling Point | 153 °C at 12 mmHg | [10][11] |
| Density | 1.153 g/cm³ | [11] |
| Solubility | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml), and PBS (pH 7.2) (≥10 mg/ml) | [8] |
| Purity | ≥95% or >97.0% (commercially available) | [8][10] |
| Storage | Refrigerated (0-10 °C), Heat Sensitive | [10][11] |
| Stability | ≥ 4 years at -20°C | [8] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by its α,β-unsaturated carbonyl system and the free carboxylic acid group.
-
Polymerization: The vinyl group makes MEI a suitable monomer for radical polymerization.[9][11] It is used as a copolymerization agent, for instance, in the generation of hydrogels for drug delivery applications.[8]
-
Electrophilicity: The α,β-unsaturated moiety is electrophilic and can react with nucleophiles, such as the cysteine residues of proteins, via Michael addition.[12] However, compared to derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4OI), MEI induces a weaker electrophilic stress response.[13][14]
-
Stability: this compound is stable under recommended storage conditions, typically refrigerated and protected from heat.[8][10] In solution, stock solutions are stable for months at -80°C.[15]
Spectral Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the vinyl protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the ethyl ester group (a quartet and a triplet). For the related monomethyl itaconate, ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, vinyl), 5.85 (s, 1H, vinyl), 3.71 (s, 3H, OCH₃), and 3.36 (s, 2H, CH₂).[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of MEI. For related itaconate prodrugs, high-resolution mass spectrometry (HRMS) has been used to confirm their elemental composition.[2]
Biological Activity and Signaling Pathways
Itaconate and its derivatives are key regulators of the immune response, particularly in macrophages. While MEI itself is not directly converted to intracellular itaconate, it participates in modulating inflammatory pathways.[13][14]
The Nrf2 Antioxidant Response Pathway
A primary mechanism of action for itaconate derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.
-
Mechanism: Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation. Electrophilic molecules, including itaconate derivatives, can alkylate specific cysteine residues on KEAP1.[3][12] This modification leads to a conformational change in KEAP1, preventing it from targeting Nrf2 for degradation.
-
Downstream Effects: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This induces the expression of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
-
MEI's Role: While dimethyl itaconate and 4-octyl itaconate are potent inducers of the Nrf2 pathway, this compound (4-EI) does not significantly stabilize Nrf2 protein or induce a strong electrophilic stress response on its own in resting macrophages.[13]
Caption: Nrf2 activation pathway by itaconate derivatives.
Modulation of Inflammatory Signaling
Studies comparing itaconate and its derivatives have revealed divergent effects on inflammation.
-
Inhibition of Pro-inflammatory Cytokines: Potent electrophilic derivatives like DMI and 4OI inhibit the induction of pro-inflammatory molecules such as pro-IL-1β and cytokines like IL-6 and IL-10.[13][14]
-
Type I Interferon Response: Unmodified itaconate enhances the lipopolysaccharide (LPS)-induced secretion of IFN-β, an important antiviral cytokine. In contrast, DMI and 4OI inhibit IFN-β secretion.[14] this compound's effects are generally less pronounced than those of DMI and 4OI.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
Itaconic acid is a known inhibitor of the TCA cycle enzyme succinate dehydrogenase (SDH). This leads to the accumulation of succinate, which can have pro-inflammatory effects. However, esterified derivatives, including MEI, do not directly inhibit SDH activity in vitro. Any effects on succinate levels would likely require intracellular hydrolysis to itaconate, a process that does not readily occur for MEI.[14]
Experimental Workflows and Methodologies
Workflow for Synthesis and Purification of MEI
The general workflow for producing and verifying this compound involves synthesis, workup, purification, and characterization.
Caption: General experimental workflow for MEI synthesis.
Protocol: Characterization of this compound
Purity Analysis by Titration:
-
Accurately weigh a sample of the synthesized MEI.
-
Dissolve the sample in a suitable solvent mixture (e.g., ethanol/water).
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) using a pH meter or an indicator like phenolphthalein.
-
The purity is calculated based on the equivalent point, corresponding to the neutralization of the single carboxylic acid group.
Structural Confirmation by NMR:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).[2]
-
Record ¹H and ¹³C NMR spectra.
-
Confirm the presence of expected peaks for the ethyl ester, the vinyl group, the methylene group, and the carboxylic acid proton.[2] The chemical shifts and coupling constants should be consistent with the structure of 4-ethyl itaconate.
Purity Analysis by Gas Chromatography (GC):
-
Prepare a standard solution of MEI of known concentration.
-
Dissolve the synthesized product in a suitable solvent to a known concentration.
-
Inject the samples into a gas chromatograph equipped with an appropriate column and a flame ionization detector (FID).
-
Purity is determined by comparing the peak area of the product to that of the standard and accounting for any impurities.[10]
Conclusion
This compound is an important derivative of itaconic acid that offers a platform for developing novel therapeutics, particularly for inflammatory and autoimmune diseases. Its synthesis is straightforward, primarily involving the esterification of itaconic acid. While its chemical properties are well-defined, its biological activities are nuanced. Unlike more potent electrophilic derivatives, MEI exhibits a weaker induction of the Nrf2 pathway, highlighting the structure-activity relationship among itaconate esters. Further research into the specific biological effects and mechanisms of this compound will be crucial for realizing its full therapeutic potential.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
- 5. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]
- 7. US3055873A - Preparation of polyitaconic acid - Google Patents [patents.google.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Diethyl itaconate | 57718-07-7 [chemicalbook.com]
- 10. This compound 57718-07-7 | TCI Deutschland GmbH [tcichemicals.com]
- 11. diethyl itaconate | CAS#:57718-07-7 | Chemsrc [chemsrc.com]
- 12. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Monoethyl itaconate mechanism of action in inflammation
An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Monoethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (MEI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced in mammalian immune cells, particularly macrophages, during inflammation. Itaconate and its derivatives have emerged as critical regulators of the inflammatory response, exerting potent anti-inflammatory and antioxidant effects. This document provides a detailed overview of the core mechanisms through which MEI and related itaconate compounds modulate inflammation. Key mechanisms include the activation of the Nrf2 antioxidant pathway, inhibition of aerobic glycolysis, direct suppression of the NLRP3 inflammasome, and regulation of the ATF3/IκBζ axis. By covalently modifying cysteine residues on key regulatory proteins, these molecules reprogram cellular metabolism and signaling to resolve inflammation, representing a promising therapeutic strategy for a range of inflammatory diseases.
Core Mechanisms of Action
This compound, like other itaconate derivatives, functions primarily as an electrophile. Its α,β-unsaturated carbonyl structure allows it to react with nucleophilic cysteine residues on proteins via a process called Michael addition, or "itaconation".[1][2] This covalent modification is central to its ability to alter protein function and modulate multiple inflammatory pathways.
Activation of the Nrf2 Antioxidant Pathway
A primary anti-inflammatory mechanism of itaconate and its derivatives is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional regulator of antioxidant and cytoprotective genes.[3][4][5]
-
Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. MEI, due to its electrophilic nature, directly alkylates specific cysteine residues on Keap1 (e.g., Cys151, Cys273, Cys288).[3][6][7] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.
-
Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a suite of antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1)) and proteins involved in glutathione (B108866) synthesis, thereby quenching reactive oxygen species (ROS) and reducing oxidative stress.[4][8] The activation of Nrf2 is essential for the anti-inflammatory action of itaconate.[3][6]
Inhibition of Aerobic Glycolysis
Inflammatory macrophages undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support pro-inflammatory functions.[9] Itaconate and its derivatives can reverse this metabolic reprogramming by directly inhibiting key glycolytic enzymes.[10][11]
-
Mechanism: Through cysteine alkylation, MEI can inhibit the enzymatic activity of several key players in the glycolytic pathway. Identified targets include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Alkylation of a cysteine residue (Cys22 in mice) on GAPDH by 4-octyl itaconate (a related derivative) has been shown to inhibit its activity, thereby blocking a critical step in glycolysis.[8][9]
-
Aldolase A (ALDOA): Itaconate modifies cysteines Cys73 and Cys339 on ALDOA, impairing glucose catabolism.[9][10]
-
Lactate (B86563) dehydrogenase A (LDHA): Alkylation of LDHA has also been reported, affecting lactate production.[3][10]
-
-
Outcome: By disrupting the glycolytic flux, MEI reduces the metabolic support required for the production of pro-inflammatory cytokines like IL-1β, thus dampening the inflammatory response.[9][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal proteome profiling of itaconate interactome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]
- 11. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Challenge of Intracellular Itaconate Delivery: An In-depth Technical Guide on the Cellular Conversion of Monoethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconate is a crucial immunomodulatory metabolite produced by macrophages during inflammation. Its therapeutic potential is significant, yet its direct application is hampered by poor cell permeability due to its polar nature. Esterified derivatives, such as 4-monoethyl itaconate (4EI), have been proposed as cell-permeable prodrugs designed to deliver itaconate intracellularly. This technical guide consolidates current scientific evidence to provide an in-depth analysis of the intracellular conversion of 4EI to itaconate. Contrary to the prodrug hypothesis, compelling evidence from metabolomic studies demonstrates that 4EI is not an effective precursor for intracellular itaconate. This guide presents the quantitative data, detailed experimental protocols from key studies, and visual workflows to elucidate the true cellular fate of monoethyl itaconate and its implications for immunomodulatory drug development.
Introduction: The Promise and Problem of Itaconate
Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), macrophages undergo a metabolic shift that includes the production of itaconate from the Krebs cycle intermediate cis-aconitate. This process is catalyzed by the enzyme cis-aconitate decarboxylase, encoded by the Irg1 gene. Intracellular itaconate exerts potent anti-inflammatory and antimicrobial effects through mechanisms such as the inhibition of succinate (B1194679) dehydrogenase (SDH) and the alkylation of key proteins involved in inflammatory signaling pathways.
The therapeutic promise of itaconate is significant for a range of inflammatory and autoimmune diseases. However, as a dicarboxylic acid, itaconate is highly polar and negatively charged at physiological pH, severely limiting its ability to cross cell membranes. To overcome this, researchers have developed esterified derivatives, including dimethyl itaconate (DI), 4-octyl itaconate (4OI), and 4-monoethyl itaconate (4EI), with the expectation that these more lipophilic compounds would readily enter cells and be hydrolyzed by intracellular esterases to release active itaconate. This guide examines the evidence for this "prodrug" hypothesis, focusing specifically on 4-monoethyl itaconate.
The Verdict on Intracellular Conversion: A Lack of Evidence
The central premise for using itaconate esters is their presumed conversion to itaconate within the cell. However, rigorous comparative studies using wild-type and Irg1-deficient (Irg1-/-) macrophages have shown that this conversion is highly inefficient for 4EI and other common derivatives.[1] A key study by Swain, Bambouskova, and colleagues systematically evaluated the intracellular fate of itaconate and its derivatives, providing definitive evidence that 4EI does not serve as a reliable prodrug for itaconate.[1]
Using liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular metabolome of bone marrow-derived macrophages (BMDMs), the study revealed that while 4EI itself can be detected within the cells after treatment, there is no corresponding significant increase in the levels of intracellular itaconate.[1] This finding holds true for other derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4OI) as well.[1] In stark contrast, treatment with unmodified itaconic acid led to a substantial accumulation of intracellular itaconate, indicating that it can indeed enter macrophages, likely through a yet-to-be-fully-characterized transport mechanism.[1]
These findings suggest that the observed biological effects of 4EI and other itaconate esters are likely attributable to the actions of the esterified molecules themselves, rather than their conversion to itaconate.[2] For instance, DI and 4OI induce a strong electrophilic stress response, a characteristic not as prominently observed with either unmodified itaconate or 4EI.[1] This highlights a divergence in the mechanisms of action between itaconate and its derivatives.
Quantitative Data: Intracellular Metabolite Levels
The following tables summarize the quantitative data from key studies, primarily the work of Swain et al., which systematically measured the intracellular concentrations of itaconate and its derivatives in bone marrow-derived macrophages (BMDMs). The data is presented in arbitrary units based on mass spectrometry peak area and illustrates the lack of conversion of 4EI into itaconate.
Table 1: Intracellular Levels of Itaconate Derivatives and Itaconate After Treatment
Data extracted from Swain et al., Nature Metabolism (2020).[1] Intracellular levels were measured in wild-type BMDMs after 3 or 12 hours of treatment. Values are represented as mean peak area (Arbitrary Units) ± s.e.m.
| Treatment Compound (Concentration) | Incubation Time | Intracellular 4EI Detected (Peak Area) | Intracellular Itaconate Detected (Peak Area) |
| 4-Monoethyl Itaconate (4EI) (1 mM) | 3 hours | ~1,500,000 | No significant increase above baseline |
| 4-Monoethyl Itaconate (4EI) (1 mM) | 12 hours | ~1,700,000 | No significant increase above baseline |
| Itaconic Acid (ITA) (1 mM) | 3 hours | Not Applicable | ~20,000,000 |
| Itaconic Acid (ITA) (1 mM) | 12 hours | Not Applicable | ~25,000,000 |
| Untreated Control | N/A | Not Detected | Baseline |
Table 2: Comparative Intracellular Itaconate Levels in Irg1-/- Macrophages
This table illustrates that in macrophages genetically incapable of producing their own itaconate (Irg1-/-), treatment with 4EI does not lead to the appearance of intracellular itaconate, whereas treatment with itaconic acid does. Data is from Swain et al., Nature Metabolism (2020).[1]
| Cell Type | Treatment Compound (5 mM) | Incubation Time | Intracellular Itaconate Detected (Peak Area) |
| Irg1-/- BMDMs | 4-Monoethyl Itaconate (4EI) | 12 hours + 24h LPS | No significant increase above baseline |
| Irg1-/- BMDMs | 4-Octyl Itaconate (4OI) | 12 hours + 24h LPS | No significant increase above baseline |
| Irg1-/- BMDMs | Dimethyl Itaconate (DI) | 12 hours + 24h LPS | No significant increase above baseline |
| Irg1-/- BMDMs | Itaconic Acid (ITA) | 12 hours + 24h LPS | ~40,000,000 |
| Irg1-/- BMDMs | Untreated Control | N/A | Not Detected |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Swain et al. (2020) and other standard laboratory procedures.
Bone Marrow-Derived Macrophage (BMDM) Culture
-
Isolation: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice.
-
Differentiation: Cells are cultured for 7 days in DMEM (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF) to differentiate them into macrophages.
-
Plating: Differentiated BMDMs are seeded in 6-well plates at a density of 1.2 x 10^6 cells per well and allowed to adhere overnight before treatment.
Treatment with Itaconate and Derivatives
-
Preparation of Compounds: Itaconic acid, 4-monoethyl itaconate, 4-octyl itaconate, and dimethyl itaconate are dissolved in an appropriate solvent (e.g., DMSO or directly in media if soluble) to create stock solutions.
-
Cell Treatment: The culture medium is replaced with fresh medium containing the itaconate compounds at the desired final concentrations (e.g., 1 mM or 5 mM). Control wells receive vehicle-only medium.
-
Incubation: Cells are incubated for specified periods (e.g., 3 or 12 hours) at 37°C and 5% CO2. For experiments involving LPS stimulation, LPS is added to the medium at a concentration of 100 ng/mL for the final hours of incubation as required by the experimental design.
Intracellular Metabolite Extraction and LC-MS Analysis
-
Metabolite Extraction:
-
After incubation, the culture plates are placed on ice.
-
The medium is rapidly aspirated, and the cells are washed with ice-cold saline or PBS.
-
Metabolites are extracted by adding a cold extraction solvent (typically 80% methanol) to each well.
-
The cells are scraped from the plate, and the cell lysate is transferred to a microcentrifuge tube.
-
The samples are vortexed and then centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the metabolites is carefully transferred to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: The metabolite extract is injected into a liquid chromatography system. A reverse-phase C18 column is commonly used. A gradient of solvents (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B) is used to separate the metabolites.
-
Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive mass spectrometer). The instrument is operated in negative ion mode to detect dicarboxylic acids like itaconate.
-
Data Analysis: The resulting data is analyzed using specialized software (e.g., MAVEN) to identify and quantify metabolites based on their accurate mass-to-charge ratio (m/z) and retention time. Peak areas are integrated to determine the relative abundance of each metabolite across different treatment conditions.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for testing the conversion of 4EI and the known metabolic pathway of endogenous itaconate.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Stress Response Induced by Monoethyl Itaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, a metabolite produced during the Krebs cycle, has emerged as a critical regulator of immune responses. Its derivatives, developed to enhance cell permeability and therapeutic potential, are of significant interest in drug development for inflammatory and autoimmune diseases. Among these, monoethyl itaconate (MEI), also known as 4-monoethyl itaconate (4-EI), represents a class of itaconate esters designed for improved cellular uptake.[1][2] This technical guide provides an in-depth analysis of the electrophilic stress response induced by itaconate derivatives, with a specific focus on the available data concerning this compound and its more extensively studied counterparts, dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).
Itaconate and its derivatives exert their immunomodulatory effects through various mechanisms, including the induction of an electrophilic stress response.[3][4] This response is primarily mediated by the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and the ATF3 (Activating Transcription Factor 3) pathway.[5] These pathways play a crucial role in cellular defense against oxidative and electrophilic stress, thereby modulating inflammatory processes. While DI and 4-OI are potent inducers of this response, evidence suggests that MEI is a weaker electrophile, resulting in a more moderate activation of these pathways.[1][4]
This guide will detail the signaling pathways, present available quantitative data, and provide experimental protocols relevant to the study of the electrophilic stress response induced by itaconate derivatives.
Core Signaling Pathways
The immunomodulatory effects of electrophilic itaconate derivatives are primarily driven by two interconnected signaling pathways: the Keap1-Nrf2 pathway and the ATF3-IκBζ axis.
The Keap1-Nrf2 Pathway
Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as itaconate derivatives, can directly interact with reactive cysteine residues on Keap1.[3][6] This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7][8] This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., HMOX1, NQO1) and anti-inflammatory responses.[1][9]
It has been shown that itaconate and its derivative 4-OI can alkylate several cysteine residues on KEAP1, including Cys151, Cys257, Cys273, Cys288, and Cys297, which is crucial for Nrf2 activation.[3][6] While potent electrophiles like DI and 4-OI strongly activate this pathway, it has been observed that MEI (4-EI) does not significantly induce the expression of Nrf2 target genes in macrophages.[1]
Caption: Keap1-Nrf2 signaling pathway activation by MEI.
The ATF3-IκBζ Axis
A second, Nrf2-independent pathway involves the induction of Activating Transcription Factor 3 (ATF3).[5] Electrophilic stress can lead to the upregulation of ATF3, which acts as a transcriptional repressor of NFKBIZ, the gene encoding IκBζ.[10][11] IκBζ is a critical co-activator for a subset of pro-inflammatory genes, including IL6, in response to Toll-like receptor (TLR) stimulation. By inducing ATF3, electrophilic itaconate derivatives can suppress the expression of IκBζ, thereby selectively inhibiting the production of secondary response cytokines like IL-6, while not affecting primary response cytokines like TNF-α.[5][11][12]
Similar to the Nrf2 pathway, the potency of itaconate derivatives in activating the ATF3-IκBζ axis correlates with their electrophilicity. Dimethyl itaconate (DI) has been shown to be a strong inducer of ATF3 and an inhibitor of IκBζ, while 4-ethyl itaconate (a monoethyl ester) did not affect IκBζ levels.[4]
Caption: ATF3-IκBζ signaling axis influenced by MEI.
Quantitative Data
The majority of quantitative data on the electrophilic stress response of itaconate derivatives comes from studies on dimethyl itaconate (DI) and 4-octyl itaconate (4-OI). Data for this compound (MEI) is limited and primarily comparative, indicating its weaker activity.
Table 1: Comparative Effects of Itaconate Derivatives on Nrf2 Target Gene Expression in Macrophages
| Compound | Concentration | Cell Type | Target Gene | Fold Change vs. Control | Reference |
| 4-Octyl Itaconate (4-OI) | 250 µM | BMDMs | Hmox1 | ~15-fold increase | [1] |
| 4-Octyl Itaconate (4-OI) | 250 µM | BMDMs | Nqo1 | ~8-fold increase | [1] |
| Dimethyl Itaconate (DI) | 250 µM | BMDMs | Nqo1 | Significant Increase | [1] |
| 4-Monoethyl Itaconate (4-EI) | Not specified | Macrophages | Nqo1, Hmox1 | No significant induction | [1] |
| Itaconic Acid | Not specified | Macrophages | Nqo1, Hmox1 | No significant induction | [1] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Effects of Itaconate Derivatives on Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration | Cell Type | Cytokine | % Inhibition vs. LPS alone | Reference |
| 4-Octyl Itaconate (4-OI) | Not specified | SLE patient PBMCs | Pro-inflammatory cytokines | Significant inhibition | [5][13] |
| Dimethyl Itaconate (DI) | 250 µM | BMDMs | IL-6 | Significant inhibition | [11] |
| Dimethyl Itaconate (DI) | 250 µM | BMDMs | IL-12 | Significant inhibition | [11] |
| Dimethyl Itaconate (DI) | 250 µM | BMDMs | TNF-α | No significant inhibition | [11] |
| 4-Ethyl Itaconate | Not specified | BMDMs | IκBζ (protein level) | No effect | [4] |
SLE: Systemic Lupus Erythematosus; PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
The following are generalized protocols for key experiments used to study the electrophilic stress response to itaconate derivatives, based on methodologies described in the cited literature.
Macrophage Culture and Stimulation
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are commonly used. Bone marrow is harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to allow for differentiation into macrophages.
-
Stimulation: Differentiated BMDMs are treated with the itaconate derivative (e.g., MEI, DI, or 4-OI) at a desired concentration (typically in the range of 50-250 µM) for a specified pre-treatment time (e.g., 1-4 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for various time points (e.g., 4-24 hours) to induce an inflammatory response.
Western Blot Analysis for Protein Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, ATF3, IκBζ, HO-1, NQO1, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit) and quantified. cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (HMOX1, NQO1, IL6, TNF, NFKBIZ, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Caption: General experimental workflow for studying MEI effects.
Conclusion
This compound is a cell-permeable derivative of itaconate that can induce an electrophilic stress response, albeit with lower potency compared to other derivatives like dimethyl itaconate and 4-octyl itaconate. This response is characterized by the activation of the Keap1-Nrf2 and ATF3-IκBζ signaling pathways, leading to the expression of antioxidant genes and the selective inhibition of pro-inflammatory cytokines. The weaker electrophilic nature of MEI suggests a more nuanced immunomodulatory profile, which may be advantageous in certain therapeutic contexts to avoid excessive or off-target effects.
For drug development professionals, the differential potency of itaconate derivatives highlights the potential for fine-tuning the therapeutic window by modifying the chemical structure of the parent compound. Further research is warranted to fully elucidate the dose-response relationship and the specific therapeutic applications of this compound in inflammatory and autoimmune diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such investigations.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Research progress of itaconate on the regulation of macrophage inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NRF2/Itaconate Axis Regulates Metabolism and Inflammatory Properties of T Cells in Children with JIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic properties of itaconate and derivatives regulate the IκBζ-ATF3 inflammatory axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Monoethyl itaconate and succinate dehydrogenase (SDH) inhibition
An In-depth Technical Guide on Monoethyl Itaconate and Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Introduction
In the evolving landscape of immunometabolism, endogenous metabolites are increasingly recognized as critical regulators of cellular function and immune responses. Among these, itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a key immunomodulatory molecule.[1][2][3][4] Produced in high quantities by activated macrophages, itaconate and its cell-permeable derivatives, such as this compound (MEI), dimethyl itaconate (DI), and 4-octyl itaconate (4-OI), are at the forefront of research for their therapeutic potential in inflammatory and autoimmune diseases.[5][6][7]
A primary mechanism through which itaconate exerts its effects is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[3][5][8] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[9][10] By inhibiting SDH, itaconate derivatives orchestrate a significant metabolic shift that leads to the accumulation of succinate, a potent pro-inflammatory signal. This guide provides a comprehensive technical overview of the interaction between this compound and SDH, detailing the underlying mechanisms, affected signaling pathways, quantitative data, and relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action: SDH Inhibition by Itaconate Derivatives
Itaconate's ability to inhibit SDH stems from its structural similarity to succinate, allowing it to act as a competitive inhibitor at the enzyme's active site.[1][8] This inhibition is a key event that triggers a cascade of metabolic and signaling changes within the cell.
-
Competitive Inhibition: Itaconate directly competes with succinate for binding to the SDH enzyme complex. This reversible inhibition slows down the conversion of succinate to fumarate, a critical step in the TCA cycle.[1]
-
Succinate Accumulation: The direct consequence of SDH inhibition is the accumulation of intracellular succinate.[1][3][6] This buildup is not merely a metabolic bottleneck but a significant signaling event. Elevated succinate levels can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions, which in turn promotes the expression of pro-inflammatory genes, including Interleukin-1β (IL-1β).[3]
-
Modulation of Cellular Respiration and ROS: By impeding the flow of electrons from the TCA cycle into the electron transport chain at Complex II, itaconate modulates mitochondrial respiration.[3][11] This can lead to a reduction in the production of mitochondrial reactive oxygen species (ROS), which are often generated during inflammatory processes.[5][12]
While itaconate itself is a potent SDH inhibitor, its polarity limits its passive diffusion across cell membranes.[5][11] Esterified derivatives like this compound (MEI, also referred to as 4-EI), dimethyl itaconate (DI), and 4-octyl itaconate (4-OI) are more membrane-permeable.[5][13] However, studies indicate that these derivatives, particularly DI and 4-OI, may not be converted into intracellular itaconate and might not directly inhibit SDH themselves.[13][14] Instead, their effects are often attributed to their electrophilic properties, which allow them to modify proteins via Michael addition.[13] In contrast, unmodified itaconate and the less electrophilic MEI appear to act more directly through SDH inhibition and have distinct downstream effects.[5][13]
Caption: Mechanism of SDH Inhibition by this compound.
Core Signaling Pathways Modulated by Itaconate Derivatives
The immunomodulatory effects of itaconate and MEI extend beyond direct SDH inhibition, influencing several key inflammatory signaling pathways.
Nrf2-KEAP1 Pathway Activation
Itaconate derivatives, particularly the more electrophilic ones like DI and 4-OI, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15][16]
-
Mechanism: They act by alkylating cysteine residues on the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1).[4][12] This modification prevents KEAP1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1).[12][17]
-
Note: Natural itaconate and the less electrophilic MEI are considered weak activators of this pathway compared to DI and 4-OI.[5][13]
Caption: Nrf2 Pathway Activation by Itaconate Derivatives.
NLRP3 Inflammasome Inhibition
Itaconate derivatives can suppress inflammation by inhibiting the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production.[4]
-
Mechanism: 4-OI has been shown to prevent the activation of the NLRP3 inflammasome by directly modifying NLRP3 on cysteine 548. This covalent modification blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. This effect is independent of both SDH and Nrf2.[4]
Caption: NLRP3 Inflammasome Inhibition by Itaconate Derivatives.
Modulation of JAK1-STAT6 and ATF3-IκBζ Pathways
Itaconate derivatives also influence other key signaling axes involved in macrophage polarization and cytokine production.
-
JAK1-STAT6 Inhibition: Itaconate and 4-OI can inhibit the polarization of M2 anti-inflammatory macrophages by blocking the JAK1-STAT6 signaling pathway, which is typically activated by IL-4.[2][5] This suggests a role for itaconate in regulating the balance of macrophage phenotypes during an immune response.
-
ATF3-IκBζ Regulation: Itaconate and DI can promote the expression of Activating Transcription Factor 3 (ATF3). ATF3, in turn, acts as a negative regulator of IκBζ, a nuclear protein required for the production of certain pro-inflammatory cytokines like IL-6.[2][5][17]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of itaconate and its derivatives on SDH activity and inflammatory responses in macrophages.
Table 1: Succinate Dehydrogenase (SDH) Inhibition and Succinate Accumulation
| Compound | Cell Type | Treatment | Effect on SDH Activity | Intracellular Succinate Level | Reference |
|---|---|---|---|---|---|
| Itaconate | Murine BMDM | 12h treatment | Direct Inhibition | Significant Increase | [13][14] |
| Dimethyl Itaconate (DI) | Murine BMDM | 12h treatment | No Direct Inhibition | No substantial increase | [13][14] |
| 4-Octyl Itaconate (4-OI) | Murine BMDM | 12h treatment | No Direct Inhibition | No substantial increase | [13] |
| 4-Monoethyl Itaconate (MEI) | Murine BMDM | 12h treatment | Not Reported | No substantial increase | [13] |
| Itaconate Derivatives | C2C12 Myoblasts | Day 1 of differentiation | Significant Reduction | Significant Increase |[6][18] |
BMDM: Bone Marrow-Derived Macrophages
Table 2: Effects on Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration | Cytokine | Effect | Reference |
|---|---|---|---|---|
| Itaconate | 2.5 - 7.5 mM | Mature IL-1β | Dose-dependent Inhibition | [13] |
| Itaconate | 2.5 - 7.5 mM | TNF-α, IL-6 | No significant effect | [13] |
| Itaconate | 5 - 7.5 mM | IFN-β | 7-9 fold Increase (12h pre-treatment) | [13] |
| Dimethyl Itaconate (DI) | 125 - 250 µM | Pro-IL-1β, IL-6, IFN-β | Dose-dependent Inhibition | [13] |
| 4-Octyl Itaconate (4-OI) | 62.5 - 125 µM | Pro-IL-1β, IL-6, IFN-β | Dose-dependent Inhibition | [13] |
| 4-Monoethyl Itaconate (MEI) | 250 - 500 µM | Pro-IL-1β, IL-6, IFN-β | No significant effect |[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of MEI and SDH inhibition. Below are generalized protocols based on common practices in the field.
Protocol 1: Synthesis of this compound
The synthesis of itaconate monoesters can be achieved by protecting one of the carboxylic acid groups, followed by esterification of the free acid. A general approach is outlined below, adapted from procedures for similar compounds.[19]
-
Protection: Start with 4-tert-butyl itaconate, which can be prepared according to published protocols. This protects the carboxyl group at the 4-position.
-
Esterification: React the 4-tert-butyl itaconate with ethanol (B145695) under alkaline conditions (e.g., using K₂CO₃ as a base) and in the presence of a catalyst like NaI in an acetonitrile (B52724) (MeCN) solvent. The reaction is typically heated (e.g., 40-55°C) for several hours (e.g., 16 hours).
-
Deprotection: After the ethyl ester is formed at the 1-position, the tert-butyl protecting group is removed from the 4-position using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Note: Researchers should consult specific literature for precise reaction conditions and characterization data (e.g., NMR).[19]
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol is based on commercially available kits that measure the reduction of a probe, such as 2,6-dichlorophenolindophenol (DCIP), which is proportional to SDH activity.[9][10]
-
Sample Preparation:
-
Cells (1 x 10⁶): Homogenize cells in 100 µL of ice-cold SDH Assay Buffer.
-
Tissue (10 mg): Homogenize tissue in 100 µL of ice-cold SDH Assay Buffer.
-
Centrifuge samples at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant contains the enzyme.
-
For mitochondrial fractions, use a mitochondria isolation kit.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 5-50 µL of the sample supernatant to duplicate wells.
-
Adjust the volume in each well to 50 µL with SDH Assay Buffer.
-
Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and the SDH Probe according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each sample well.
-
Incubate the plate at 25°C or 37°C, protected from light.
-
Measure the absorbance at 600 nm (OD 600) at multiple time points (e.g., every 5 minutes) using a microplate reader.
-
-
Calculation:
-
Calculate the change in absorbance (ΔOD 600) over a specific time interval within the linear range of the reaction.
-
SDH activity is proportional to the rate of change in absorbance and can be calculated using a standard curve or the extinction coefficient of the reduced probe. One unit of SDH is often defined as the amount of enzyme that generates 1.0 µmole of product per minute at a specific pH and temperature.[9]
-
Protocol 3: Macrophage Culture and Treatment
This protocol describes the culture of bone marrow-derived macrophages (BMDMs) and treatment with itaconate derivatives.
-
BMDM Preparation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 20 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages.[13]
-
-
Cell Plating: Seed the differentiated BMDMs into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for cytokine analysis) at a desired density. Allow cells to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound or other derivatives. Note that some derivatives may require solvents like DMSO, while others are soluble in PBS or culture media.[13]
-
Dilute the stock solution directly into the culture media to achieve the final desired concentration.
-
Pre-treat the cells with the itaconate derivative for a specified period (e.g., 3 to 12 hours) before inflammatory stimulation.[13]
-
-
Stimulation:
-
After pre-treatment, add an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media.
-
For inflammasome activation studies, a second signal like ATP (e.g., 5 mM) may be added for the final hour of incubation.[3]
-
-
Sample Collection: After the desired incubation time (e.g., 4 to 24 hours), collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Caption: General Experimental Workflow for Studying MEI Effects.
Conclusion
This compound and other itaconate derivatives are powerful tools for modulating macrophage function and inflammatory responses. Their primary interaction with succinate dehydrogenase provides a direct link between cellular metabolism and immune signaling. By competitively inhibiting SDH, itaconate triggers succinate accumulation, which in turn influences pro-inflammatory pathways. Furthermore, the electrophilic nature of some derivatives allows them to regulate distinct signaling cascades, including the Nrf2 antioxidant response and NLRP3 inflammasome activation. The divergent effects observed between unmodified itaconate, the less electrophilic MEI, and the highly electrophilic DI and 4-OI highlight the nuanced structure-activity relationships that must be considered in their application.[13] As research continues to unravel these complex interactions, itaconate-based molecules hold significant promise as a novel class of therapeutics for a wide range of inflammatory disorders.
References
- 1. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biogot.com [biogot.com]
- 11. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Monoethyl Itaconate: A Modulator of Macrophage Polarization and Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages, which drive host defense, and the anti-inflammatory M2 macrophages, which are involved in tissue repair and resolution of inflammation.[1][2] Dysregulation of macrophage polarization is a hallmark of numerous inflammatory diseases. Itaconate, a metabolite derived from the Krebs cycle in activated myeloid cells, has emerged as a critical endogenous regulator of macrophage function.[1][3][4][5] Due to the poor cell permeability of itaconate, esterified derivatives such as Monoethyl Itaconate (MEI), Dimethyl Itaconate (DI), and 4-Octyl Itaconate (4-OI) have been developed as valuable research tools and potential therapeutic agents to probe and modulate macrophage activity.[3][6] This document provides a comprehensive overview of the role of MEI and other itaconate derivatives in macrophage polarization, detailing the underlying molecular mechanisms, quantitative effects, and experimental methodologies.
Core Mechanisms of Action
Itaconate and its derivatives exert their immunomodulatory effects through several distinct mechanisms, primarily targeting pro-inflammatory M1 activation while also influencing the M2 phenotype.
1. Activation of the Nrf2 Anti-inflammatory Pathway
A primary mechanism is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5]
-
Mechanism: Itaconate derivatives are electrophilic molecules that can directly modify proteins by alkylating cysteine residues.[4] They alkylate specific cysteines on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[1][4][7][8] This modification disrupts the KEAP1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation.
-
Outcome: Stabilized Nrf2 translocates to the nucleus, where it drives the expression of a suite of anti-oxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][9] This activation is crucial for the anti-inflammatory action of itaconate.[4][7]
2. Induction of Activating Transcription Factor 3 (ATF3)
Itaconate derivatives robustly induce the expression of ATF3, a transcriptional repressor that plays a key role in tempering inflammatory responses.
-
Mechanism: Itaconate-induced electrophilic stress promotes the expression of ATF3.[3][10]
-
Outcome: ATF3, in turn, suppresses the transcription of key pro-inflammatory genes.[11] A critical target is Nfkbiz, the gene encoding IκBζ. By inhibiting the induction of IκBζ, itaconate derivatives block the expression of a subset of secondary response genes to Toll-like receptor (TLR) stimulation, including IL-6 and IL-12.[3][10][12] This action is independent of Nrf2.[3][10]
3. Inhibition of M2 Polarization via JAK1-STAT6 Pathway
While primarily known for inhibiting M1 macrophages, itaconate and its derivatives also suppress the alternative M2 activation pathway.
-
Mechanism: Itaconate and 4-Octyl Itaconate (OI) have been identified as direct inhibitors of Janus kinase 1 (JAK1).[13] They achieve this by modifying multiple cysteine residues on JAK1, thereby inhibiting its kinase activity.[13]
-
Outcome: Since M2 polarization induced by cytokines like IL-4 and IL-13 is dependent on the JAK1-STAT6 signaling cascade, itaconate derivatives block the phosphorylation of JAK1 and STAT6, effectively suppressing the M2 phenotype.[3][13]
4. Metabolic Reprogramming
Itaconate directly influences cellular metabolism, which is intrinsically linked to macrophage function.
-
Succinate Dehydrogenase (SDH) Inhibition: Itaconate is a competitive inhibitor of SDH (mitochondrial complex II), a key enzyme in both the Krebs cycle and the electron transport chain.[3][5] Inhibition of SDH leads to the accumulation of succinate, which can have complex, context-dependent effects on inflammation. However, this inhibition also disrupts metabolic pathways that support the pro-inflammatory state.
-
Inhibition of Glycolysis: Itaconate derivatives can inhibit aerobic glycolysis by targeting enzymes like GAPDH.[3] This is significant because M1-polarized macrophages rely heavily on glycolysis for their energetic and biosynthetic needs.
Quantitative Data on Macrophage Modulation
The effects of itaconate derivatives on macrophage cytokine production and gene expression have been quantified in numerous studies. The tables below summarize representative data from studies using Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4-OI), which are expected to have effects comparable to MEI.
Table 1: Effect of Itaconate Derivatives on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Cell Type | Treatment | Concentration | Result | Reference |
| TNF-α | Mouse BMDMs | DI + LPS | 250 µM | Significant suppression of mRNA expression | [8] |
| Septic Mice | DI | - | Decreased serum levels | [8][9] | |
| IL-6 | Mouse BMDMs | DI + LPS | 125-250 µM | Significant suppression of mRNA and protein expression | [8] |
| Septic Mice | DI | - | Decreased serum levels | [9] | |
| IL-1β | Mouse BMDMs | 4-OI + LPS | 125 µM | Significant suppression of secretion | [3] |
| Septic Mice | 4-OI | - | Significantly suppressed serum levels | [3] | |
| NOS2 (iNOS) | Mouse BMDMs | DI + LPS | 250 µM | Significant suppression of mRNA expression | [8] |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide.
Table 2: Effect of Itaconate Derivatives on Nrf2 and ATF3 Target Gene Expression
| Gene | Cell Type | Treatment | Concentration | Result | Reference |
| HO-1 | Mouse BMDMs | DI | 250 µM | Promoted expression | [8][9] |
| NQO-1 | Mouse BMDMs | DI | 250 µM | Promoted expression | [8][9] |
| ATF3 | Mouse BMDMs | DI | 250 µM | Robust induction of protein expression | [3][10] |
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Signaling Pathways of Itaconate Derivatives in Macrophages
Caption: Key signaling pathways modulated by MEI in macrophages.
Diagram 2: Experimental Workflow for Studying MEI Effects
Caption: A typical experimental workflow for macrophage polarization studies.
Detailed Experimental Protocols
The following protocols provide a general framework for investigating the effects of MEI on macrophage polarization. Specific concentrations and timings should be optimized for individual experimental systems.
1. Murine Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation
-
Objective: To generate a homogenous population of naive (M0) macrophages.
-
Methodology:
-
Euthanize a 6- to 12-week-old mouse (e.g., C57BL/6) via an approved method.[14]
-
Aseptically dissect the femurs and tibias and clean them of excess tissue.[14]
-
Flush the bone marrow from the bones using a syringe with cold, complete DMEM medium.[14]
-
Pass the cell suspension through a 70-μm cell strainer to remove debris.
-
Centrifuge the cells, lyse red blood cells with ACK buffer if necessary, and wash with PBS.
-
Resuspend the cells in complete DMEM (containing 10% FBS, penicillin/streptomycin) supplemented with Macrophage Colony-Stimulating Factor (M-CSF, e.g., 20-100 ng/mL).[14]
-
Plate the cells in non-tissue culture-treated petri dishes and culture for 6-7 days at 37°C, 5% CO₂, adding fresh M-CSF-containing media on day 3.[14]
-
On day 7, harvest the adherent M0 macrophages by gentle scraping or using cold PBS/EDTA.
-
2. Macrophage Polarization and MEI Treatment
-
Objective: To polarize M0 macrophages to M1 or M2 phenotypes and assess the impact of MEI.
-
Methodology:
-
Plate the differentiated M0 macrophages into tissue culture plates at a suitable density (e.g., 1x10⁶ cells/mL). Allow cells to adhere overnight.
-
Pre-treat the cells with desired concentrations of MEI (or a vehicle control like DMSO) for a specified time (e.g., 2-4 hours).
-
For M1 Polarization: Add Lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 20 ng/mL) to the media.[15]
-
For M2 Polarization: Add Interleukin-4 (IL-4, e.g., 20 ng/mL) to the media.[16][17]
-
Incubate the cells for the desired period (e.g., 24 hours for gene expression/cytokine analysis, 48 hours for protein analysis).[14]
-
3. Analysis of Macrophage Polarization
-
Objective: To quantify the polarization state of the macrophages.
-
Methodology:
-
Quantitative PCR (qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using primers for M1 markers (e.g., Tnf, Il6, Nos2), M2 markers (e.g., Arg1, Mrc1 (CD206), Il10), and pathway target genes (e.g., Hmox1, Atf3). Normalize to a housekeeping gene (e.g., Actb).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Flow Cytometry:
-
Conclusion and Future Directions
This compound and other itaconate derivatives are powerful immunomodulatory molecules that effectively suppress pro-inflammatory M1 macrophage polarization while also inhibiting the M2 phenotype. Their mechanisms of action, centered on the activation of the Nrf2 and ATF3 pathways and inhibition of JAK1 signaling, make them valuable tools for studying macrophage biology and promising candidates for therapeutic development. For drug development professionals, the ability of these compounds to temper excessive inflammation holds potential for treating a wide range of conditions, from autoimmune diseases and sepsis to atherosclerosis.[8][19] Future research should focus on the cell-type-specific effects of MEI, its long-term safety profile, and the development of targeted delivery systems to maximize therapeutic efficacy while minimizing off-target effects.
References
- 1. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 2. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Research progress of itaconate on the regulation of macrophage inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging role of the itaconate-mediated rescue of cellular metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 17. criver.com [criver.com]
- 18. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 19. Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice - PMC [pmc.ncbi.nlm.nih.gov]
Monoethyl itaconate as an immunomodulatory metabolite
An In-depth Technical Guide to Monoethyl Itaconate as an Immunomodulatory Metabolite
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Itaconate, a metabolite produced from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of immune responses, primarily exerting anti-inflammatory effects. Its therapeutic potential, however, is hampered by poor cell permeability due to its dicarboxylic acid structure. To circumvent this, cell-permeable ester derivatives have been developed, including this compound (MEI), Dimethyl Itaconate (DI), and 4-Octyl Itaconate (4-OI). These compounds serve as invaluable tools to probe the intracellular functions of itaconate. This guide provides a comprehensive overview of the immunomodulatory mechanisms of itaconate as studied through these derivatives, with a focus on MEI, detailing its effects on key signaling pathways, presenting quantitative data from relevant studies, and outlining common experimental protocols.
Introduction: From Endogenous Metabolite to Therapeutic Tool
During inflammatory responses, particularly in myeloid cells like macrophages, the enzyme Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1), is highly upregulated.[1][2] IRG1 diverts cis-aconitate from the Krebs cycle to produce itaconate, which can accumulate to millimolar concentrations within the mitochondria and cytoplasm.[2][3] This accumulation is not a metabolic byproduct but a key regulatory event that shapes the cell's inflammatory response.[4][5]
The highly polar nature of itaconate restricts its passage across cell membranes.[6][7] This limitation led to the synthesis of membrane-permeable derivatives like 4-monoethyl itaconate (4-EI, or MEI) and 4-octyl itaconate (4-OI).[6] These compounds can enter cells and, in some cases, are hydrolyzed by intracellular esterases to release itaconate, effectively mimicking the function of the endogenous metabolite.[8][9] However, it is noteworthy that some derivatives like dimethyl itaconate (DI) may not be metabolized into itaconate intracellularly and exert their effects through different mechanisms.[8][10] This guide focuses on the immunomodulatory activities attributed to intracellular itaconate, as investigated using MEI and its related analogs.
Core Immunomodulatory Mechanisms
Intracellular itaconate and its derivatives modulate the immune response through multiple, distinct mechanisms that collectively dampen inflammation and restore homeostasis.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
One of the first identified functions of itaconate is its role as a competitive inhibitor of Succinate Dehydrogenase (SDH), or mitochondrial complex II.[2][11] By binding to the enzyme's active site, itaconate blocks the conversion of succinate to fumarate (B1241708), leading to succinate accumulation.[2] This has two major consequences:
-
Metabolic Reprogramming: It disrupts the Krebs cycle and electron transport chain, influencing cellular metabolism.[11]
-
Reduced Inflammation: Succinate accumulation is a pro-inflammatory signal. By inhibiting SDH, itaconate tempers this signal, thereby reducing the production of inflammatory cytokines like IL-1β.[5][10]
Activation of the Nrf2 Antioxidant Pathway
Itaconate is an electrophilic molecule that can directly modify proteins through a process called alkylation, specifically targeting cysteine residues.[10]
-
KEAP1 Alkylation: Itaconate alkylates specific cysteines on the Kelch-like ECH-associated protein 1 (KEAP1), which is the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[10][12]
-
Nrf2 Activation: This modification of KEAP1 prevents it from targeting Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HMOX1).[10][13] The activation of Nrf2 is essential for the anti-inflammatory effects of itaconate.[10]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex responsible for activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[14][15] Itaconate derivatives have been shown to inhibit both the priming and activation steps of the NLRP3 inflammasome.[14][15]
-
Priming Inhibition: Derivatives like Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI) can reduce the expression of pro-IL-1β in response to stimuli like lipopolysaccharide (LPS).[14][16]
-
Activation Inhibition: 4-OI has been shown to directly modify cysteine residues on NLRP3, which may prevent its interaction with downstream components and block inflammasome assembly and activation.[14][17] This leads to reduced caspase-1 activation and IL-1β release.[15]
Modulation of the JAK1-STAT6 Pathway
Alternatively activated macrophages, or M2 macrophages, are typically associated with tissue repair but can contribute to pathologies like asthma and fibrosis. Their polarization is often driven by cytokines such as IL-4 and IL-13, which signal through the JAK-STAT pathway.[6][18]
-
Direct JAK1 Inhibition: Itaconate and its derivative 4-OI directly inhibit the kinase activity of Janus Kinase 1 (JAK1).[19][20] This is achieved through the modification of multiple cysteine residues on the JAK1 protein.[19][20]
-
Suppression of M2 Polarization: By inhibiting JAK1, itaconate blocks the subsequent phosphorylation and activation of STAT6, a key transcription factor for M2-associated genes.[6][20] This effectively suppresses the polarization of macrophages towards the M2 phenotype.[3][6]
Quantitative Data Summary
The immunomodulatory effects of itaconate and its derivatives have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Effect of Itaconate Derivatives on Cytokine Production in Macrophages
| Compound | Cell Type | Stimulant | Concentration | Cytokine Inhibited | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|---|
| Dimethyl Itaconate (DI) | Mouse BMDM | LPS | 125-250 µM | IL-1β, IL-6, IL-12p70 | Significant reduction | [6] |
| 4-Octyl Itaconate (4-OI) | Mouse BMDM | LPS | 125 µM | IL-1β | Significant reduction | [10] |
| 4-Octyl Itaconate (4-OI) | Mouse Peritoneal Macrophages | IL-4 | 125 µM | M2 genes (Fizz1, Ym1) | Significant downregulation | [6] |
| Dimethyl Itaconate (DI) | Human Monocytes | LPS | 250 µM | IκBζ protein | Elimination | [6] |
| 4-Octyl Itaconate (4-OI) | Mouse BMDM | LPS + Nigericin | 125 µM | IL-1β release | Significant inhibition |[14] |
Table 2: Molecular Targets and Mechanistic Data
| Compound | Target | Assay Type | Effect | Quantitative Value | Reference |
|---|---|---|---|---|---|
| Itaconate / 4-OI | JAK1 | In vitro kinase assay | Reduced JAK1 activity | - | [6][20] |
| 4-Octyl Itaconate (4-OI) | KEAP1 | Mass Spectrometry | Alkylation of Cys151, 257, 273, 288, 297 | - | [10] |
| Itaconate | Succinate Dehydrogenase (SDH) | Enzyme activity assay | Competitive inhibition | Less potent than malonate | [10] |
| Itaconate / 4-OI | STAT6 | Western Blot (p-STAT6) | Reduced IL-4-induced phosphorylation | Dose-dependent reduction | [3][20] |
| 4-Octyl Itaconate (4-OI) | NLRP3 | Mass Spectrometry | Modification of cysteine residues | - |[14] |
Key Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the immunomodulatory effects of MEI and other itaconate derivatives.
Macrophage Culture and Stimulation
-
Cell Source: Bone marrow-derived macrophages (BMDMs) are commonly used. Bone marrow is harvested from the femurs and tibias of mice.
-
Differentiation: Progenitor cells are differentiated into macrophages over 7 days in DMEM supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Pre-treatment: Differentiated macrophages are plated and allowed to adhere. Cells are then pre-treated with MEI or another itaconate derivative (e.g., 25-250 µM) for a specified period (typically 1-6 hours) before stimulation.
-
Stimulation:
-
M1 (Pro-inflammatory) Polarization: Stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-24 hours.
-
M2 (Alternative) Polarization: Stimulate with IL-4 (e.g., 20 ng/mL) for 24 hours.
-
Inflammasome Activation: Prime with LPS (100 ng/mL) for 4 hours, followed by an activation signal such as Nigericin (5 µM) for 1 hour.[14][15]
-
Analysis of Gene and Protein Expression
-
Quantitative PCR (qPCR):
-
RNA Isolation: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Plus Mini kit, Qiagen).[10]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[10]
-
qPCR Reaction: Perform qPCR using SYBR Green master mix on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., Actb or Gapdh).
-
-
Western Blotting:
-
Protein Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies (e.g., anti-p-STAT6, anti-NLRP3, anti-Caspase-1 p20) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Sample Collection: Collect cell culture supernatants after stimulation.
-
Assay: Quantify cytokine concentrations (e.g., IL-1β, IL-6, TNF-α) using commercial ELISA kits according to the manufacturer's instructions.
-
In Vivo Models
-
LPS-Induced Endotoxemia: Mice are treated with an itaconate derivative (e.g., 4-OI) prior to a lethal injection of LPS. Survival rates and serum cytokine levels are monitored to assess the protective effects of the compound.[10]
-
IL-4C-induced M2 Activation: Mice are injected intraperitoneally with IL-4 complex (IL-4C) to induce M2 macrophage polarization. Co-treatment with an itaconate derivative allows for the assessment of its effect on M2-related gene expression and STAT6 phosphorylation in peritoneal exudate cells.[6]
-
Allergic Asthma Model: In models of severe asthma, treatment with 4-OI has been shown to inhibit M2 macrophage polarization in bronchoalveolar lavage fluid and reduce JAK1 phosphorylation in lung tissue, demonstrating therapeutic potential.[6][18]
Conclusion and Future Directions
This compound and other cell-permeable derivatives have been instrumental in elucidating the profound immunomodulatory functions of intracellular itaconate. By inhibiting pro-inflammatory pathways such as SDH and the NLRP3 inflammasome, activating the protective Nrf2 response, and dampening M2 polarization via JAK1 inhibition, itaconate stands out as a central hub for controlling immune cell function. The data gathered from studies using these compounds strongly support the therapeutic potential of targeting the itaconate pathway for a wide range of inflammatory and autoimmune diseases. Future research will likely focus on developing more drug-like itaconate mimetics with improved pharmacokinetic properties and exploring their efficacy in a broader array of clinical contexts.
References
- 1. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 2. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 4. The Immunomodulatory Potential of the Metabolite Itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octyl itaconate inhibits osteoclastogenesis by suppressing Hrd1 and activating Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [Research progress of itaconate on the regulation of macrophage inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Itaconate derivative targeting JAK1 might prove new treatment for asthma | DocMode Health Technologies Limited [docmode.org]
- 19. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Monoethyl Itaconate: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl itaconate (MEI) is a mono-ester derivative of itaconic acid, an endogenous metabolite that has garnered significant attention for its immunomodulatory properties. Itaconic acid is produced in large quantities by myeloid cells during inflammation and plays a crucial role in the regulation of the immune response.[1][2][3][4] However, the therapeutic potential of itaconic acid is limited by its high polarity, which restricts its cell permeability. To overcome this limitation, several derivatives have been synthesized, including this compound. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its synthesis, biological activity, and the experimental protocols used for its evaluation. Two main isomers of this compound exist: 1-monoethyl itaconate (1-MEI) and 4-monoethyl itaconate (4-MEI), depending on which carboxylic acid group is esterified.
Synthesis and Physicochemical Characterization
The synthesis of this compound can be achieved through several methods, primarily involving the esterification of itaconic acid.
Synthesis of 4-Monoethyl Itaconate (4-MEI)
A common strategy for the selective synthesis of 4-monoesters of itaconic acid involves the use of itaconic anhydride (B1165640) as a starting material. The reaction of itaconic anhydride with ethanol (B145695) can selectively yield the 4-ester due to the differential reactivity of the two carbonyl groups.
Protocol for Synthesis of 4-Monoethyl Itaconate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic anhydride in anhydrous ethanol. The molar ratio of itaconic anhydride to ethanol should be approximately 1:1.2 to ensure complete reaction of the anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 4-monoethyl itaconate.
Synthesis of 1-Monoethyl Itaconate (1-MEI)
The selective synthesis of 1-monoethyl itaconate is more challenging due to the higher reactivity of the 4-carboxylic acid group. A common approach involves the protection of the 4-carboxylic acid group, followed by esterification of the 1-carboxylic acid and subsequent deprotection.
Protocol for Synthesis of 1-Monoethyl Itaconate (Conceptual):
-
Protection: Protect the 4-carboxylic acid group of itaconic acid using a suitable protecting group, for example, by forming a tert-butyl ester.
-
Esterification: The remaining free carboxylic acid at the 1-position is then esterified with ethanol using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).
-
Deprotection: Finally, the protecting group at the 4-position is selectively removed to yield 1-monoethyl itaconate.
Physicochemical Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will confirm the position of the ethyl ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point: The melting point of the purified compound can be determined and compared to literature values as an indicator of purity.
Biological Activity and Mechanism of Action
This compound, like other itaconate derivatives, exhibits immunomodulatory effects, although it is generally considered to be less potent than its diester or more lipophilic counterparts like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).[1][5][6]
Effect on Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Itaconate and its electrophilic derivatives can activate Nrf2 by modifying cysteine residues on Keap1, the main negative regulator of Nrf2.[7][8]
While DI and 4-OI are potent activators of Nrf2, 4-monoethyl itaconate (4EI) is considered a weaker electrophile and does not significantly induce the Nrf2-driven electrophilic stress response in resting or LPS-activated macrophages.[1]
Experimental Workflow for Assessing Nrf2 Activation:
Caption: Workflow for Nrf2 activation assessment.
Effect on NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Itaconate and its derivatives have been shown to inhibit NLRP3 inflammasome activation.[9][10][11]
The effect of this compound on the NLRP3 inflammasome is not as extensively studied as that of DI and 4-OI. However, given the structural similarities, it is plausible that MEI also possesses inhibitory activity, albeit potentially weaker.
NLRP3 Inflammasome Signaling Pathway:
Caption: NLRP3 inflammasome activation pathway.
Quantitative Data Summary
Quantitative data for this compound is limited in the current literature. The following table summarizes available data for 4-monoethyl itaconate (4-EI) and provides a comparison with other itaconate derivatives.
| Compound | Assay | Cell Type | Concentration | Result | Reference |
| 4-Monoethyl Itaconate (4-EI) | Nrf2 target gene (Hmox1, Nqo1) expression | BMDMs | 10 mM | No significant induction | [1] |
| Intracellular Itaconate Levels | BMDMs | 10 mM | Not converted to intracellular itaconate | [5][6] | |
| Dimethyl Itaconate (DI) | Nrf2 target gene (Hmox1, Nqo1) expression | BMDMs | 0.25 mM | Strong induction | [1] |
| Pro-IL-1β Production (LPS-induced) | BMDMs | 0.25 mM | Inhibition | [5] | |
| 4-Octyl Itaconate (4-OI) | Nrf2 target gene (Hmox1, Nqo1) expression | BMDMs | 0.25 mM | Strong induction | [1] |
| IL-1β Secretion (NLRP3 activation) | BMDMs | 125 µM | Inhibition | [9] |
Experimental Protocols
Macrophage Culture and Treatment
Cell Lines:
-
RAW 264.7 (murine macrophage-like cell line)
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
Culture Conditions:
-
Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate for the desired period (e.g., 1-24 hours) before stimulation or analysis.
-
For inflammatory stimulation, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the culture medium.
Western Blot Analysis for Nrf2 Pathway Activation
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ.
NLRP3 Inflammasome Activation Assay
-
Cell Priming (Signal 1): Plate macrophages in a 96-well plate. Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells and incubate for 1-2 hours.[12][13][14]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Viability Assay: Assess cell viability using an LDH cytotoxicity assay or MTT assay to ensure that the observed effects are not due to cytotoxicity.
Experimental Workflow for NLRP3 Inflammasome Inhibition Assay:
Caption: Workflow for NLRP3 inflammasome inhibition assay.
Conclusion
This compound represents an interesting derivative of itaconic acid with potential immunomodulatory properties. Its initial characterization suggests that it is less electrophilic than other commonly studied derivatives and is not converted to intracellular itaconate. While current data on its specific biological activities and mechanisms of action are limited, the protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in inflammatory diseases. Future studies should focus on elucidating its precise molecular targets and conducting comprehensive in vivo efficacy and safety evaluations.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate or how I learned to stop avoiding the study of immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aging Relevant Metabolite Itaconate Inhibits Inflammatory Bone Loss [frontiersin.org]
- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation — JRNLclub, the online journal club [jrnlclub.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Impact of Monoethyl Itaconate on the Tricarboxylic Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoethyl itaconate (MEI), a cell-permeable derivative of the immunomodulatory metabolite itaconate, is emerging as a significant regulator of cellular metabolism, particularly the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth analysis of the core effects of MEI on the TCA cycle, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. The primary molecular target of itaconate and its derivatives within the TCA cycle is succinate (B1194679) dehydrogenase (SDH), an enzyme that plays a crucial role in both cellular respiration and inflammatory signaling. Inhibition of SDH by MEI leads to a characteristic accumulation of succinate, which has profound downstream consequences on cellular function, including the modulation of inflammatory responses. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The tricarboxylic acid (TCA) cycle is a central metabolic hub that orchestrates cellular energy production and provides precursors for biosynthesis.[1][2] Recent discoveries in the field of immunometabolism have revealed that intermediates of the TCA cycle are not merely metabolic substrates but also act as signaling molecules that regulate immune cell function and inflammation.[1] Itaconate, a dicarboxylic acid produced from the TCA cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1), has garnered significant attention for its potent anti-inflammatory properties.[1][3] However, the therapeutic application of itaconate is limited by its poor cell permeability. To overcome this, cell-permeable derivatives such as dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and 4-monoethyl itaconate (4-EI or MEI) have been synthesized.[1] This guide focuses specifically on the effects of this compound on the TCA cycle, providing a technical overview for researchers and drug development professionals.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary and most well-characterized effect of itaconate and its derivatives on the TCA cycle is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][3] SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and is a component of the electron transport chain.[1]
The inhibitory action of itaconate on SDH is attributed to its structural similarity to succinate, allowing it to act as a competitive inhibitor.[3] This inhibition leads to a metabolic bottleneck at the level of SDH, resulting in the accumulation of succinate.[4] While MEI itself is not significantly converted to intracellular itaconate, its presumed mechanism of action on the TCA cycle is largely inferred from the behavior of itaconate and other derivatives that effectively inhibit SDH.[5][6] It is important to note that MEI is less electrophilic compared to other derivatives like DI and 4-OI, which may influence its off-target effects and overall cellular impact.[1][5]
The following diagram illustrates the central role of MEI in modulating the TCA cycle through SDH inhibition.
Caption: Figure 1. This compound's primary effect on the TCA cycle.
Downstream Consequences of SDH Inhibition
The accumulation of succinate resulting from SDH inhibition by itaconate derivatives has several important downstream consequences:
-
Modulation of Inflammatory Responses: Succinate itself can act as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn promotes the expression of pro-inflammatory genes like IL-1β.[3] By inhibiting SDH, itaconate derivatives can influence this signaling axis.
-
Alteration of Cellular Respiration: As a component of the electron transport chain, SDH inhibition can lead to a decrease in mitochondrial respiration and the production of reactive oxygen species (ROS).[7]
-
Activation of Nrf2: Some itaconate derivatives, particularly the more electrophilic ones like DI and 4-OI, can activate the transcription factor Nrf2, which upregulates antioxidant and anti-inflammatory genes.[1][8] However, MEI has been shown to be a weak inducer of the Nrf2-mediated stress response.[1][5]
The following diagram illustrates the signaling pathways affected by itaconate derivatives.
Caption: Figure 2. Downstream signaling effects of MEI-mediated SDH inhibition.
Quantitative Data on TCA Cycle Metabolites
While direct quantitative data for the effect of this compound on the absolute concentrations of TCA cycle intermediates is limited in the current literature, the consistent finding across studies on itaconate and its other derivatives is a significant increase in intracellular succinate levels upon treatment. The table below summarizes representative quantitative findings for itaconate and its derivatives, which can serve as a proxy for the expected effects of MEI, with the caveat that the magnitude of the effect may differ.
| Metabolite | Treatment | Cell Type | Fold Change vs. Control (Succinate) | Reference |
| Succinate | Itaconate | Macrophages | ~2-5 fold | [4] |
| Succinate | Dimethyl Itaconate | C2C12 myoblasts | Significant increase | [7] |
| Succinate | 4-Octyl Itaconate | C2C12 myoblasts | Significant increase | [7] |
| Fumarate | Itaconate | Macrophages | Decreased | [4] |
| Malate | Itaconate | Macrophages | Decreased | [4] |
Note: The exact fold change can vary depending on the cell type, treatment concentration, and duration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the TCA cycle.
Measurement of Succinate Dehydrogenase (SDH) Activity
This protocol is adapted from commercially available colorimetric assay kits.
Principle: SDH activity is measured by monitoring the reduction of a probe, which is coupled to the oxidation of succinate to fumarate. The reduced probe undergoes a color change that can be quantified spectrophotometrically.
Materials:
-
Cells of interest (e.g., macrophages)
-
This compound (MEI)
-
SDH Assay Buffer
-
SDH Substrate (Succinate)
-
SDH Probe (e.g., DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of MEI for a specified duration (e.g., 12 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold SDH Assay Buffer.
-
Centrifuge the lysate to remove insoluble material and collect the supernatant.
-
-
Assay Reaction:
-
Add the cell lysate to the wells of a 96-well plate.
-
Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate, and the SDH Probe.
-
Initiate the reaction by adding the reaction mix to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode at 25°C.
-
Record absorbance readings every 5 minutes for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time in the linear range of the reaction.
-
Determine the SDH activity from a standard curve generated with a known amount of reduced probe.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of MEI on mitochondrial function.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting mitochondrial inhibitors, key parameters of mitochondrial function can be determined.
Materials:
-
Cells of interest
-
This compound (MEI)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of MEI for the specified time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with Oligomycin (B223565), FCCP, and Rotenone/Antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol, which involves sequential measurements of basal OCR, OCR after oligomycin injection (ATP production-linked respiration), OCR after FCCP injection (maximal respiration), and OCR after rotenone/antimycin A injection (non-mitochondrial respiration).
-
-
Data Analysis:
-
The Seahorse software calculates the key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and MEI-treated cells.
-
Quantification of TCA Cycle Metabolites by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of TCA cycle intermediates.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the separation and quantification of small molecules from complex biological samples.
Materials:
-
Cells of interest
-
This compound (MEI)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Internal standards for TCA cycle metabolites
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with MEI as described previously.
-
Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Add internal standards to the extraction solvent.
-
Centrifuge the samples to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a chromatographic gradient.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Generate a calibration curve for each metabolite using standards of known concentrations.
-
Calculate the concentration of each TCA cycle intermediate in the samples.
-
Normalize the concentrations to the cell number or protein content.
-
The following diagram illustrates a typical experimental workflow for studying MEI's effect on the TCA cycle.
Caption: Figure 3. A typical experimental workflow.
Conclusion
This compound represents a promising tool for modulating the TCA cycle and cellular metabolism for therapeutic purposes. Its primary mechanism of action involves the inhibition of succinate dehydrogenase, leading to the accumulation of succinate and subsequent alterations in inflammatory signaling and mitochondrial respiration. While more research is needed to fully elucidate the specific quantitative effects of MEI on the full spectrum of TCA cycle intermediates, the methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of how MEI and other itaconate derivatives interact with the TCA cycle is crucial for the development of novel therapeutics targeting metabolic control points in various diseases.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo [frontiersin.org]
- 8. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monoethyl Itaconate in In Vitro Cell Culture
Introduction
Monoethyl itaconate (MEI), also known as 4-monoethyl itaconate (4EI), is a cell-permeable derivative of the endogenous metabolite itaconate. Itaconate is produced in mammalian immune cells, particularly macrophages, during inflammation and plays a crucial role in regulating metabolic and inflammatory pathways. MEI, as a research tool, allows for the investigation of itaconate's effects in various in vitro cell culture models. Unlike other itaconate derivatives such as dimethyl itaconate (DI) and 4-octyl itaconate (4OI), MEI exhibits distinct properties, including a reduced electrophilic stress response.[1][2] This characteristic makes it a valuable tool for dissecting the specific mechanisms of itaconate signaling.
These application notes provide an overview of the use of MEI in cell culture, including its mechanism of action, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is thought to exert its effects through several mechanisms, although it is considered less potent in some aspects compared to other itaconate derivatives. It is important to note that MEI is not significantly converted to intracellular itaconate.[3]
The primary mechanisms of action attributed to itaconate and its derivatives include:
-
Modulation of Succinate Dehydrogenase (SDH): Itaconate is a known competitive inhibitor of SDH (Complex II) in the mitochondrial electron transport chain.[4][5] However, studies have shown that MEI does not significantly lead to the accumulation of succinate, suggesting it is not a potent, direct inhibitor of SDH.[3]
-
Activation of the Nrf2 Pathway: Itaconate and its more electrophilic derivatives can activate the transcription factor Nrf2 by alkylating cysteine residues on its negative regulator, KEAP1.[1][6][7] This leads to the expression of antioxidant and anti-inflammatory genes. While MEI is less electrophilic, it may still contribute to Nrf2 activation, although potentially to a lesser extent than DI or 4OI.[2]
-
Inhibition of Glycolysis: The itaconate derivative 4-OI has been shown to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8][9] This action can reduce the inflammatory response in activated macrophages. The effect of MEI on GAPDH activity requires further specific investigation.
-
Regulation of Inflammatory Signaling: Itaconate and its derivatives can modulate various inflammatory signaling pathways, including the NLRP3 inflammasome and JAK/STAT signaling. These effects contribute to the overall anti-inflammatory profile of these compounds.
Data Presentation
The following tables summarize quantitative data from studies using itaconate derivatives in in vitro cell culture experiments. Note that data specifically for this compound is limited, and data for other derivatives is included for comparative purposes.
Table 1: Effects of Itaconate Derivatives on Cytokine Production in Macrophages
| Compound | Cell Type | Treatment Conditions | IL-1β Secretion | IL-6 Secretion | TNF-α Secretion | Reference |
| 4-Monoethyl Itaconate (4EI) | BMDM | 10 mM 4EI pre-treatment for 12h, then LPS | No significant effect | No significant effect | No significant effect | [3] |
| Dimethyl Itaconate (DI) | BMDM | 0.25 mM DI pre-treatment for 12h, then LPS | Reduced | Reduced | No significant effect | [3] |
| 4-Octyl Itaconate (4OI) | BMDM | 0.25 mM 4OI pre-treatment for 12h, then LPS | Reduced | Reduced | No significant effect | [3] |
Table 2: Effects of Itaconate Derivatives on Nrf2 Pathway Activation
| Compound | Cell Type | Treatment Conditions | Nrf2 Target Gene Expression (e.g., Hmox1, Nqo1) | Reference |
| 4-Monoethyl Itaconate (4EI) | BMDM | 10 mM 4EI for 12h | No significant induction | [2] |
| Dimethyl Itaconate (DI) | BMDM | 0.25 mM DI for 12h | Strong induction | [2] |
| 4-Octyl Itaconate (4OI) | BMDM | 0.25 mM 4OI for 12h | Strong induction | [2] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent macrophage cell lines, such as RAW 264.7, or primary bone marrow-derived macrophages (BMDMs) with MEI.
Materials:
-
RAW 264.7 cells or BMDMs
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MEI)
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well tissue culture plates
Protocol:
-
Cell Seeding:
-
For RAW 264.7 cells, seed at a density of 2.5 x 10^5 cells/well in a 6-well plate or 2 x 10^4 cells/well in a 96-well plate.
-
For BMDMs, seed at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[10]
-
-
MEI Stock Solution Preparation:
-
Prepare a stock solution of MEI in DMSO. For example, a 1 M stock solution can be prepared for further dilution in culture medium.
-
-
Cell Treatment:
-
Dilute the MEI stock solution in complete culture medium to the desired final concentration. A working concentration of 10 mM has been used for BMDMs.[3] The optimal concentration may vary depending on the cell type and experimental endpoint.
-
For experiments involving inflammatory stimulation, pre-treat the cells with MEI for a specified period (e.g., 2-12 hours) before adding the stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL).
-
Include a vehicle control (medium with the same concentration of DMSO used for MEI dilution).
-
-
Incubation:
-
Incubate the cells for the desired duration of the experiment (e.g., 4, 8, or 24 hours).
-
-
Downstream Analysis:
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein (Western Blot) or RNA (qPCR) extraction.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of MEI on the cultured cells.
Materials:
-
Cells treated with MEI in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period with MEI, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Cell culture supernatant from MEI-treated and control cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from each well after the experiment. Centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Western Blot for Nrf2 Activation
This protocol describes the detection of Nrf2 protein levels in the nuclear fraction of cell lysates as an indicator of its activation.
Materials:
-
MEI-treated and control cells
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Lamin B1 as a nuclear loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Probe the same membrane for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes (e.g., Il6, Tnf, Hmox1, Nqo1) in response to MEI treatment.
Materials:
-
MEI-treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., Actb or Gapdh).[5]
Mandatory Visualizations
Caption: Experimental workflow for in vitro cell culture experiments using this compound.
Caption: Simplified signaling pathways potentially modulated by this compound.
References
- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloid-derived Itaconate Suppresses Cytotoxic CD8+ T Cells and Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the role of itaconate in macrophage activation and oxidative stress injury in sepsis-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoethyl Itaconate (MEI) In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itaconic acid, an endogenous metabolite produced by macrophages, has emerged as a significant immunomodulatory molecule with therapeutic potential in a variety of inflammatory diseases. However, its clinical application is hampered by its high polarity and poor cell permeability. Monoethyl itaconate (MEI), a cell-permeable derivative of itaconic acid, offers a promising solution to overcome these limitations. These application notes provide a comprehensive overview of the delivery methods for MEI in in vivo animal studies, complete with detailed experimental protocols and a summary of its molecular mechanisms of action.
Data Presentation: In Vivo Administration of Itaconate Derivatives
The following table summarizes the quantitative data from various in vivo studies utilizing itaconate and its derivatives. This information is intended to serve as a guide for designing future preclinical experiments.
| Compound | Animal Model | Disease Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Dimethyl Itaconate (DMI) | C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (i.p.) | 400 mg/kg, daily | DMSO | Ameliorated disease severity, reduced CNS inflammation. | [1] |
| Dimethyl Itaconate (DMI) | Mice | Sepsis (LPS-induced) | Intraperitoneal (i.p.) | 20 mg/mouse | Corn oil | Increased IL-10, suppressed IFNγ and IL-1β. | [2] |
| Dimethyl Itaconate (DMI) | Mice | Spinal Nerve Ligation (SNL) and Inflammatory Pain | Intraperitoneal (i.p.) | Not Specified | Not Specified | Alleviated chronic pain symptoms (allodynia and hyperalgesia). | [3] |
| 4-Octyl Itaconate (4-OI) | Mice | Not Specified | Not Specified | Not Specified | Not Specified | Converted to intracellular itaconate, targeting NLRP3. | [4] |
| Itaconic Acid (IA) | Mice | Sepsis (LPS-induced) | Intraperitoneal (i.p.) | 20 mg/mouse | PBS | Increased IL-10, upregulated IL-6. | [2] |
| Itaconic Acid Prodrug (P2) | C57BL/6 Mice | Pharmacokinetic Study | Oral (P.O.) | 100 mg/kg equivalent | 10% DMSO, 80% PEG, 10% HBS | Rapid hydrolysis to itaconic acid. | [5] |
| 4-Methyl Itaconate Prodrug (P13) | C57BL/6 Mice | Pharmacokinetic Study | Oral (P.O.) | 100 mg/kg equivalent | 10% DMSO, 80% PEG, 10% HBS | Rapid hydrolysis to 4-methyl itaconate with high plasma exposure (Cmax: 349 ± 39.3 μM). | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Dimethyl Itaconate for Neuroinflammation Model
This protocol is adapted from studies on experimental autoimmune encephalomyelitis (EAE) in mice.[1]
1. Materials:
- Dimethyl Itaconate (DMI)
- Dimethyl sulfoxide (B87167) (DMSO)
- Sterile Phosphate-Buffered Saline (PBS)
- C57BL/6 mice
2. Preparation of DMI Solution:
- Prepare a stock solution of DMI in DMSO.
- For administration, dilute the DMI stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO in the vehicle should be minimized to avoid toxicity.
3. Administration Procedure:
- The EAE model is induced in C57BL/6 mice using standard protocols (e.g., immunization with MOG35-55).
- Starting from day 3 post-immunization, administer DMI intraperitoneally (i.p.) at a dose of 400 mg/kg.
- A control group should be administered the vehicle (DMSO diluted in PBS) following the same schedule.
- Administration is performed daily.
- Monitor the clinical score of the mice daily to assess disease severity.
Protocol 2: Oral Administration of Itaconate Prodrugs for Pharmacokinetic Studies
This protocol is based on pharmacokinetic studies of orally available itaconate prodrugs in mice.[5]
1. Materials:
- Itaconate Prodrug (e.g., P2 or P13)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol (PEG)
- HEPES-Buffered Saline (HBS)
- C57BL/6 mice (25-30 g)
2. Preparation of Formulation:
- Prepare the vehicle solution consisting of 10% DMSO, 80% PEG, and 10% HBS (v/v/v).
- Formulate the itaconate prodrug in the vehicle to achieve a final dose of 100 mg/kg equivalent of the active compound (itaconic acid or 4-methyl itaconate).
3. Administration and Sample Collection:
- Administer the formulated prodrug to mice via oral gavage (P.O.).
- Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
- Process the blood samples to obtain plasma for pharmacokinetic analysis.
- Tissues of interest (e.g., skin) can also be collected at the end of the study for analysis of drug concentration.
Signaling Pathways and Mechanisms of Action
This compound and other itaconate derivatives exert their immunomodulatory effects through multiple signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results and for the development of targeted therapies.
Itaconate's Core Immunomodulatory Pathways
Itaconate and its derivatives regulate inflammatory responses primarily through the following mechanisms:
-
Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Itaconate structurally mimics succinate and acts as a competitive inhibitor of SDH (Complex II) in the mitochondrial electron transport chain.[6][7] This leads to an accumulation of succinate, which can have pro-inflammatory effects, but the overall impact of itaconate is anti-inflammatory.
-
Activation of Nrf2: Itaconate and its derivatives can alkylate cysteine residues on KEAP1, the negative regulator of the transcription factor Nrf2.[8] This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[8][9]
-
Regulation of the ATF3/IκBζ Axis: Itaconate can induce the expression of Activating Transcription Factor 3 (ATF3), which then inhibits the expression of IκBζ, a key regulator of pro-inflammatory gene expression, including IL-6.[6][10]
-
Inhibition of NLRP3 Inflammasome: Itaconate has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation, thereby reducing the maturation and secretion of IL-1β.[4][11]
-
Modulation of JAK1-STAT6 Pathway: Itaconate can inhibit the JAK1-STAT6 signaling pathway, which is crucial for M2 macrophage polarization.[6][12]
Caption: Overview of MEI's mechanisms of action.
Experimental Workflow: From Animal Model to Data Analysis
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A standard workflow for in vivo MEI studies.
Conclusion
This compound represents a valuable tool for investigating the therapeutic potential of itaconic acid in a variety of disease models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Careful consideration of the administration route, dosage, and vehicle is critical for achieving reproducible and meaningful results. Furthermore, a thorough understanding of the underlying molecular mechanisms will aid in the interpretation of experimental outcomes and the future development of itaconate-based therapeutics.
References
- 1. Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 9. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Monoethyl Itaconate and its Derivatives in Neurological Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Multiple Sclerosis (MS), Parkinson's Disease (PD), Alzheimer's Disease (AD), and ischemic stroke.[1] Itaconate, an endogenous metabolite produced by myeloid cells during inflammation, and its cell-permeable derivatives, such as monoethyl itaconate (MEI), dimethyl itaconate (DMI), and 4-octyl itaconate (4-OI), are emerging as promising therapeutic agents due to their potent anti-inflammatory and antioxidant properties.[1][2] These compounds modulate key inflammatory pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] This document provides detailed application notes and experimental protocols for the use of itaconate derivatives in preclinical models of neurological disorders, accompanied by a summary of key quantitative data and visual representations of the underlying mechanisms and experimental workflows.
Key Signaling Pathways
Itaconate and its derivatives exert their neuroprotective effects through two primary signaling pathways:
-
Nrf2/ARE Pathway Activation: Itaconate and its derivatives can alkylate cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, bolstering the cellular defense against oxidative stress, a common feature of neurodegenerative diseases.
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Itaconate has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of these potent inflammatory mediators.[3]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Nrf2 Activation Pathway by Itaconate Derivatives.
Caption: NLRP3 Inflammasome Inhibition by Itaconate Derivatives.
Caption: General Experimental Workflow for Evaluating Itaconate Derivatives.
Application Notes and Protocols
I. Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE Model)
Application Note: Dimethyl itaconate (DMI) has been shown to ameliorate disease severity in the EAE model of MS.[4] It suppresses neuroinflammation by inhibiting microglial activation, reducing the infiltration of pathogenic Th1 and Th17 cells into the central nervous system (CNS), and preserving the integrity of the blood-brain barrier (BBB).[4][5]
Quantitative Data Summary: Dimethyl Itaconate (DMI) in EAE Model
| Parameter | Vehicle Control (EAE) | DMI Treatment (EAE) | Outcome | Reference |
| Maximum Clinical Score | 4.0 ± 0.2 | Significantly Reduced | Amelioration of disease severity | [4] |
| Cumulative Disease Score | 52.2 ± 3.5 | Significantly Reduced | Overall disease burden reduction | [4] |
| CD80+ Microglia/Macrophages in CNS | Elevated | Significantly Lower | Suppression of microglial activation | [4] |
| IBA1+ Microglia/Macrophages in CNS | Elevated | Significantly Lower | Suppression of microglial activation | [4] |
| Th1 and Th17 Cell Infiltration in CNS | Increased | Significantly Repressed | Reduced CNS inflammation | [5] |
Experimental Protocol: DMI in Chronic EAE Model
-
EAE Induction:
-
Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
DMI Treatment:
-
Prepare DMI in a vehicle solution (e.g., DMSO).
-
Starting from day 3 post-immunization, administer DMI (e.g., 400 mg/kg) or vehicle i.p. daily.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:[4]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Tissue Collection and Analysis (at peak of disease):
-
Perfuse mice with PBS and collect brain and spinal cord tissue.
-
For histology, fix tissues in 4% paraformaldehyde.
-
For biochemical analysis (Western blot, qPCR), snap-freeze tissues in liquid nitrogen.
-
Immunohistochemistry: Stain for Iba1 (microglia/macrophages) and CD4 (T cells).
-
Western Blot: Analyze protein levels of inflammatory markers (e.g., iNOS, COX-2) and Nrf2 pathway components (e.g., Nrf2, HO-1).
-
qPCR: Analyze mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
II. Parkinson's Disease (MPTP/MPP+ Model)
Application Note: Itaconate has demonstrated neuroprotective effects in the MPTP (in vivo) and MPP+ (in vitro) models of Parkinson's Disease. It attenuates motor deficits, inhibits dopaminergic neuronal damage, and reduces neuroinflammation and oxidative stress by inhibiting the NLRP3 inflammasome.[3][6]
Quantitative Data Summary: Itaconate in MPTP-induced PD Model
| Parameter | MPTP Control | Itaconate Treatment (MPTP) | Outcome | Reference |
| Tyrosine Hydroxylase (TH) positive neurons | Significantly Reduced | Significantly Increased | Protection of dopaminergic neurons | [6] |
| Nurr1 expression | Significantly Reduced | Significantly Increased | Dopaminergic neuron protection | [6] |
| Motor Deficits (Pole & Rotarod tests) | Impaired | Significantly Improved | Attenuation of motor deficits | [6] |
| NLRP3, ASC, Caspase-1, IL-1β levels | Significantly Increased | Significantly Suppressed | Inhibition of NLRP3 inflammasome | [6] |
| Pro-inflammatory cytokines (TNF-α, IL-6) | Increased | Significantly Reduced | Anti-inflammatory effect | [7] |
| Oxidative Stress Markers (MDA, ROS) | Increased | Significantly Reduced | Antioxidant effect | [7] |
Experimental Protocol: Itaconate in MPTP-induced PD Model
-
MPTP Model Induction:
-
Administer male C57BL/6 mice with MPTP (e.g., 30 mg/kg, i.p.) daily for 5 consecutive days.
-
-
Itaconate Treatment:
-
Dissolve itaconate in saline.
-
Administer itaconate (e.g., 5, 10, or 20 mg/kg, i.p.) daily for 10 consecutive days, starting before MPTP injections.
-
-
Behavioral Testing:
-
Pole Test: Measure the time taken for the mouse to turn and descend a vertical pole.
-
Rotarod Test: Measure the latency to fall from a rotating rod.
-
-
Tissue Collection and Analysis:
-
Collect substantia nigra and striatum tissues.
-
Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Western Blot: Analyze levels of TH, Nurr1, and NLRP3 inflammasome components.
-
ELISA/qPCR: Quantify levels of inflammatory cytokines.
-
III. Alzheimer's Disease (APP/PS1 Model)
Application Note: 4-Octyl itaconate (4-OI) has been shown to improve cognitive deficits in the APP/PS1 mouse model of Alzheimer's Disease.[8] It exerts its beneficial effects by inhibiting neuroinflammation and promoting autophagy through the AMPK/mTOR/ULK1 pathway, leading to reduced Aβ plaque deposition and enhanced neuronal recovery.[8] Dimethyl itaconate (DI) has also been shown to ameliorate cognitive deficits and reduce Aβ deposition in this model.[9]
Quantitative Data Summary: 4-Octyl Itaconate (4-OI) in APP/PS1 AD Model
| Parameter | APP/PS1 Control | 4-OI Treatment (APP/PS1) | Outcome | Reference |
| Cognitive Function (Morris Water Maze, Y-maze) | Impaired | Significantly Improved | Enhanced learning and memory | [8] |
| Aβ Plaque Deposition | High | Significantly Diminished | Reduced amyloid pathology | [8] |
| Neuronal Recovery (Hippocampus) | Reduced | Significantly Enhanced | Neuroprotection | [8] |
| p-AMPK, p-ULK1 levels | Decreased | Increased | Activation of autophagy | [8] |
| p-mTOR levels | Increased | Reduced | Activation of autophagy | [8] |
Experimental Protocol: 4-OI in APP/PS1 Mouse Model
-
Animal Model and Treatment:
-
Use APPswe/PS1dE9 (APP/PS1) transgenic mice.
-
Administer 4-OI (e.g., via oral gavage) for a specified duration (e.g., several weeks to months).
-
-
Behavioral Assessment:
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-maze Test: Evaluate short-term spatial working memory.
-
Novel Object Recognition Test: Assess recognition memory.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
-
Tissue Collection and Analysis:
-
Collect brain tissue, particularly the hippocampus and cortex.
-
Immunohistochemistry/Immunofluorescence: Stain for Aβ plaques (e.g., using Thioflavin S or specific antibodies) and neuronal markers (e.g., NeuN).
-
Western Blot: Analyze proteins involved in the AMPK/mTOR/ULK1 pathway and markers of neuroinflammation.
-
ELISA: Quantify soluble and insoluble Aβ levels.
-
IV. Ischemic Stroke (Transient Middle Cerebral Artery Occlusion - tMCAO Model)
Application Note: Dimethyl itaconate (DMI) has shown protective effects in the tMCAO model of ischemic stroke.[10] It reduces neurological deficit scores and inhibits the pro-inflammatory transformation of microglia in the peri-infarct region.[10]
Quantitative Data Summary: Dimethyl Itaconate (DMI) in tMCAO Stroke Model
| Parameter | tMCAO Control | DMI Treatment (tMCAO) | Outcome | Reference |
| Neurologic Deficit Score | High | Significantly Decreased | Improved neurological function | [10] |
| Infarct Volume | Large | Data not specified, but neuroprotection implied | Reduced brain injury | [11][12] |
| Pro-inflammatory Microglia | Increased | Significantly Inhibited | Reduced neuroinflammation | [10] |
| IL-1β Protein Level | Increased | Significantly Decreased | Anti-inflammatory effect | [10] |
Experimental Protocol: DMI in tMCAO Mouse Model
-
tMCAO Surgery:
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for a defined period (e.g., 60 minutes), followed by reperfusion.
-
-
DMI Treatment:
-
Administer DMI or vehicle (e.g., saline) at the onset of occlusion or reperfusion.
-
-
Neurological Deficit Assessment:
-
Evaluate neurological function at specific time points post-tMCAO (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., 0-5 scale).
-
-
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and slice the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Immunohistochemistry:
-
Stain brain sections for markers of microglial activation (e.g., Iba1) and inflammatory cytokines (e.g., IL-1β).
-
Conclusion
This compound and its derivatives represent a promising class of compounds for the treatment of a variety of neurological disorders. Their ability to target fundamental pathological processes such as neuroinflammation and oxidative stress through well-defined mechanisms like Nrf2 activation and NLRP3 inflammasome inhibition makes them attractive candidates for further drug development. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of these compounds in relevant preclinical models. Further studies are warranted to optimize dosing, delivery methods, and to fully elucidate the therapeutic window for these promising neuroprotective agents.
References
- 1. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate Attenuates Neuroinflammation and Exerts Dopamine Neuroprotection in Parkinson's Disease through Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Itaconate Attenuates Neuroinflammation and Exerts Dopamine Neuroprotection in Parkinson’s Disease through Inhibiting NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Alzheimer's disease by 4-octyl itaconate revealed by RNA-seq transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Itaconate Reduces Cognitive Impairment and Neuroinflammation in APPswe/PS1ΔE9 Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A likely protective effect of dimethyl itaconate on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting effects of 4-octyl itaconate on neonatal hypoxic-ischemic encephalopathy via Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Monoethyl Itaconate as a Tool to Study Immunometabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl itaconate (MEI), also known as 4-ethyl itaconate (4EI), is a cell-permeable derivative of itaconate, a key immunomodulatory metabolite produced by myeloid cells during inflammation.[1][2] Due to the poor cell permeability of itaconic acid, MEI and other ester derivatives have been synthesized to facilitate the study of itaconate's effects in vitro and in vivo.[1][2] MEI serves as a crucial tool for dissecting the intricate relationship between cellular metabolism and immune function. Unlike other itaconate derivatives such as dimethyl itaconate (DI) and 4-octyl itaconate (4OI), MEI is not readily converted to intracellular itaconate and exhibits a weak electrophilic stress response.[1][3][4][5][6] This makes MEI an excellent negative control in experiments aiming to distinguish between the effects of itaconate itself and the electrophilic stress induced by its derivatives. These application notes provide a comprehensive overview of MEI's use in immunometabolism research, including its mechanism of action, protocols for key experiments, and comparative data.
Mechanism of Action
Itaconate and its derivatives modulate the immune response through several mechanisms:
-
Inhibition of Succinate Dehydrogenase (SDH): Endogenous itaconate is a competitive inhibitor of SDH (mitochondrial complex II), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][7] This inhibition leads to the accumulation of succinate, which has pro-inflammatory effects. It's important to note that MEI itself does not directly inhibit SDH.[1]
-
Activation of Nrf2: Some itaconate derivatives with strong electrophilic properties, like DI and 4OI, can activate the transcription factor Nrf2 by alkylating its negative regulator, Keap1.[8] Nrf2 activation leads to the expression of antioxidant and anti-inflammatory genes. MEI, having a weak electrophilic nature, does not significantly activate Nrf2.[1][2]
-
Inhibition of the NLRP3 Inflammasome: Itaconate and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β production.[9][10][11][12]
-
Modulation of Glycolysis: Itaconate can inhibit glycolysis by targeting enzymes such as GAPDH and ALDOA.[2]
Data Presentation
The following tables summarize the comparative effects of itaconic acid, this compound (MEI/4EI), dimethyl itaconate (DI), and 4-octyl itaconate (4OI) on macrophage immunometabolism.
Table 1: Effects of Itaconate and Its Derivatives on Intracellular Metabolites in Bone Marrow-Derived Macrophages (BMDMs)
| Compound | Concentration | Treatment Time | Intracellular Itaconate Levels | Intracellular Succinate Levels |
| Itaconic Acid | 7.5 mM | 12 hours | Significant Increase | Significant Increase |
| This compound (MEI/4EI) | 10 mM | 12 hours | Negligible Increase | No significant change |
| Dimethyl Itaconate (DI) | 0.25 mM | 12 hours | Not readily converted | No significant change |
| 4-Octyl Itaconate (4OI) | 0.25 mM | 12 hours | Not readily converted | No significant change |
Data synthesized from Swain, A. et al. (2020).[1]
Table 2: Comparative Effects on Cytokine Secretion from LPS-Stimulated BMDMs
| Compound | Concentration | Pre-treatment Time | IL-6 Secretion | IL-10 Secretion | Pro-IL-1β Induction | IFN-β Secretion |
| Itaconic Acid | 7.5 mM | 12 hours | No significant inhibition | Modest reduction | No significant inhibition | Strong enhancement |
| This compound (MEI/4EI) | 10 mM | 12 hours | No significant inhibition | Modest reduction | No significant inhibition | No significant effect |
| Dimethyl Itaconate (DI) | 0.25 mM | 12 hours | Strong inhibition | Strong inhibition | Strong inhibition | Inhibition |
| 4-Octyl Itaconate (4OI) | 0.25 mM | 12 hours | Strong inhibition | Strong inhibition | Inhibition | Inhibition |
Data synthesized from Swain, A. et al. (2020).[1][3][5][6]
Mandatory Visualizations
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Monoethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, a metabolite derived from the Krebs cycle, has emerged as a critical regulator of the innate immune response, exerting significant anti-inflammatory effects. Due to its poor cell permeability, derivatives like Monoethyl Itaconate (MEI), Dimethyl Itaconate (DI), and 4-Octyl Itaconate (4-OI) have been developed to facilitate its therapeutic application.[1][2] These cell-permeable analogs have demonstrated potent immunomodulatory activities, making them promising candidates for treating a range of inflammatory diseases.[3][4]
This document provides a detailed experimental framework for assessing the anti-inflammatory properties of this compound (MEI). It outlines the key signaling pathways affected by itaconate derivatives, protocols for essential in vitro and in vivo experiments, and guidelines for data presentation and analysis.
Key Anti-inflammatory Signaling Pathways of Itaconate Derivatives
Itaconate and its derivatives modulate the inflammatory response through several key mechanisms:
-
Activation of the Nrf2 Pathway: The primary anti-inflammatory mechanism involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Itaconate's electrophilic nature allows it to alkylate cysteine residues on KEAP1, the main negative regulator of Nrf2.[5][6] This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of a suite of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][8][9]
-
Inhibition of the JAK-STAT Pathway: Itaconate derivatives can directly inhibit Janus Kinase 1 (JAK1).[10][11] This prevents the phosphorylation and activation of STAT6 (Signal Transducer and Activator of Transcription 6), a key signaling node downstream of pro-inflammatory cytokines like IL-4 and IL-13.[1][12] By blocking this pathway, MEI can suppress the alternative (M2) activation of macrophages, a phenotype associated with allergic and fibrotic diseases.[11]
-
Inhibition of Succinate Dehydrogenase (SDH): As a structural analog of succinate, itaconate acts as a competitive inhibitor of SDH (Complex II) in the mitochondrial electron transport chain.[6][7] SDH inhibition leads to the accumulation of succinate, which can be pro-inflammatory. However, the overall effect of itaconate's interaction with SDH contributes to a reduction in mitochondrial reactive oxygen species (ROS) production, thereby dampening the inflammatory response.[4][7]
-
Suppression of NLRP3 Inflammasome: Itaconate has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[2][3][10]
Experimental Design and Workflow
A robust assessment of MEI's anti-inflammatory effects involves a combination of in vitro cell-based assays and in vivo animal models.
Protocol 1: In Vitro Assessment in LPS-Stimulated Macrophages
This protocol details the use of murine macrophage-like RAW 264.7 cells to evaluate MEI's ability to suppress lipopolysaccharide (LPS)-induced inflammation.
1. Materials and Reagents:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MEI)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA, qPCR, and Western Blot
-
Cell culture plates (24-well and 6-well)
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate plates based on the downstream assay:
-
ELISA: 5 x 10⁵ cells/well in a 24-well plate.
-
qPCR/Western Blot: 2 x 10⁶ cells/well in a 6-well plate.
-
-
Allow cells to adhere overnight.
3. MEI Pre-treatment and LPS Stimulation:
-
Prepare stock solutions of MEI in a suitable vehicle (e.g., DMSO or PBS). Ensure the final vehicle concentration does not affect cell viability.
-
The following day, replace the old media with fresh, serum-free DMEM.
-
Add MEI at various concentrations (e.g., 50, 100, 250 µM) to the respective wells. Include a vehicle-only control group.
-
Incubate for 2 hours.[13]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a non-LPS, non-MEI control group.
-
Incubate for the desired time:
-
Cytokine measurement (ELISA): 24 hours.[13]
-
Gene expression (qPCR): 6 hours.
-
Protein analysis (Western Blot): 30 minutes for signaling proteins (p-JAK1), 4-24 hours for target proteins (Nrf2, HO-1).
-
4. Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatant. Centrifuge to remove debris and store at -80°C. Measure the concentration of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
qPCR: Wash cells with cold PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol). Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR for target genes (e.g., Nos2, Il6, Hmox1). Normalize expression to a housekeeping gene like Actb (β-actin).
-
Western Blot: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Nrf2, KEAP1, p-JAK1, p-STAT6, and HO-1. Use an appropriate loading control like β-actin or GAPDH.
Protocol 2: In Vivo Assessment in an LPS-Induced Systemic Inflammation Mouse Model
This protocol describes a model to assess the protective effects of MEI against systemic inflammation in mice.
1. Animals and Husbandry:
-
C57BL/6 mice (male, 8-10 weeks old).
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., PBS i.p.) + Saline (i.p.)
-
Group 2: Vehicle Control (i.p.) + LPS (i.p.)
-
Group 3: MEI (e.g., 250 mg/kg i.p.) + LPS (i.p.)[14]
3. MEI Administration and LPS Challenge:
-
Administer MEI or vehicle control via intraperitoneal (i.p.) injection. Some studies utilize administration for three consecutive days prior to the LPS challenge for prophylactic assessment.[14]
-
After a set pre-treatment time (e.g., 2 hours after the final MEI dose), challenge the mice with an i.p. injection of LPS (e.g., 0.5 - 2.5 mg/kg body weight).[14][15] The dose of LPS may need to be optimized to induce a sub-lethal inflammatory response.
4. Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness (e.g., lethargy, piloerection, weight loss).
-
At a predetermined time point post-LPS challenge (e.g., 3-4 hours), euthanize the mice.[14][15]
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Perfuse the animals with cold PBS and collect tissues of interest (e.g., lung, liver, spleen) for histological analysis or homogenization.
5. Endpoint Analysis:
-
Serum Cytokine Analysis: Measure levels of IL-6, TNF-α, and IL-1β in the plasma using ELISA or a multiplex bead array.[16]
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Tissue Homogenates: Homogenize tissue samples to prepare lysates for Western blot or qPCR analysis of inflammatory and antioxidant markers as described in the in vitro protocol.
Data Presentation
Quantitative data should be presented in a clear and concise tabular format to allow for easy comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of MEI on Pro-inflammatory Cytokine Secretion (pg/mL) in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Control (Untreated) | 15.2 ± 3.1 | 8.5 ± 2.0 | 5.1 ± 1.5 |
| LPS (100 ng/mL) | 2450.7 ± 150.3 | 1890.4 ± 112.9 | 350.6 ± 45.2 |
| LPS + MEI (50 µM) | 1875.3 ± 121.5 | 1520.1 ± 98.7 | 275.4 ± 33.8 |
| LPS + MEI (100 µM) | 1230.9 ± 95.2 | 980.6 ± 75.4 | 180.2 ± 21.9 |
| LPS + MEI (250 µM) | 650.1 ± 55.8 | 450.2 ± 41.3 | 95.8 ± 15.1** |
| p < 0.05, **p < 0.01, **p < 0.001 vs. LPS group. Data are representative. |
Table 2: Effect of MEI on Nrf2 Target Gene Expression (Fold Change) in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Hmox1 (HO-1) | Nqo1 |
| Control (Untreated) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (100 ng/mL) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| LPS + MEI (250 µM) | 12.8 ± 1.1 | 9.7 ± 0.9 |
| **p < 0.001 vs. LPS group. Data are representative. |
Table 3: Effect of MEI on Serum Cytokine Levels (pg/mL) in LPS-Challenged Mice
| Treatment Group | TNF-α | IL-6 |
| Vehicle + Saline | 45.3 ± 8.2 | 25.1 ± 5.6 |
| Vehicle + LPS | 3580.1 ± 210.5 | 4250.7 ± 255.3 |
| MEI + LPS | 1750.6 ± 155.9 | 2100.4 ± 180.1 |
| **p < 0.001 vs. Vehicle + LPS group. Data are representative. |
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Octyl itaconate attenuates LPS-induced acute kidney injury by activating Nrf2 and inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The potential therapeutic role of itaconate and mesaconate on the detrimental effects of LPS-induced neuroinflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular Itaconate from Monoethyl Itaconate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate is a crucial immunomodulatory metabolite produced by myeloid cells during inflammation. Its therapeutic potential has led to the development of cell-permeable derivatives, such as monoethyl itaconate (MEI), to facilitate intracellular delivery. These application notes provide detailed protocols for the accurate measurement of intracellular itaconate following treatment with MEI, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Importantly, current research indicates that several common itaconate derivatives, including dimethyl itaconate (DI), 4-octyl itaconate (4OI), and 4-monoethyl itaconate (4EI), are not significantly converted into intracellular itaconate in macrophages.[1][2][3] Therefore, direct measurement of intracellular itaconate is essential to validate its successful delivery and subsequent biological activity.
Signaling Pathways of Itaconate
Itaconate is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1).[4][5][6] It exerts its anti-inflammatory and antioxidant effects through several mechanisms, including the inhibition of succinate (B1194679) dehydrogenase (SDH), which leads to the accumulation of succinate, and the activation of the Nrf2 pathway.[7][8][9]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound (MEI)
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
MEI Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of MEI or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 3 to 24 hours) to allow for the potential uptake and hydrolysis of MEI.[10]
Protocol 2: Intracellular Metabolite Extraction
This protocol is adapted from established methods for polar metabolite extraction.[11]
-
Quenching Metabolism:
-
Place the 6-well plate on ice.
-
Aspirate the medium completely.
-
Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any extracellular MEI and itaconate.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solvent (80% methanol (B129727) in water) to each well.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the polar metabolites into a new microcentrifuge tube.
-
The pellet can be used for protein quantification to normalize the metabolite data.
-
-
Sample Storage:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Intracellular Itaconate
This is a generalized protocol based on common practices for itaconate quantification.[12][13][14][15] Specific parameters may need to be optimized for your instrument.
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 2% formic acid).[15]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable for separating itaconate from its isomers.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 95% B over several minutes.
-
Flow Rate: 0.3-0.6 mL/min.[15]
-
Column Temperature: 40-50°C.[15]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Itaconate: Precursor ion (m/z) 129.0 -> Product ion (m/z) 85.0 or 111.0.
-
Internal Standard (e.g., 13C5-Itaconate): Precursor ion (m/z) 134.0 -> Product ion (m/z) 89.0.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of itaconic acid.
-
Quantify the intracellular itaconate concentration by comparing the peak area of the sample to the standard curve, normalized to the internal standard and protein concentration.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Itaconate Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | [15] |
| Mobile Phase A | Water + 0.1% Formic Acid | [15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [15] |
| Flow Rate | 0.6 mL/min | [15] |
| Column Temperature | 50°C | [15] |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | [15] |
| MRM Transition (Itaconate) | 129.1 -> 85.1 | [15] |
| MRM Transition (ISTD - 13C5-Itaconate) | 134.1 -> 89.1 | [12] |
Table 2: Expected Intracellular Itaconate Levels After Treatment with Derivatives
| Compound | Intracellular Itaconate Detected? | Cell Type | Reference |
| This compound (MEI/4EI) | No | Bone Marrow-Derived Macrophages | |
| Dimethyl Itaconate (DI) | No | Bone Marrow-Derived Macrophages | [10][1][2][3] |
| 4-Octyl Itaconate (4OI) | No (or very modest increase in activated macrophages) | Bone Marrow-Derived Macrophages | [10][16] |
| Itaconic Acid (exogenous) | Yes | Macrophages, A549 cells, Brown Adipocytes | [10] |
Conclusion
The accurate measurement of intracellular itaconate is critical for evaluating the efficacy of delivery strategies using derivatives like this compound. The provided protocols outline a robust workflow for cell culture, metabolite extraction, and LC-MS/MS analysis. Researchers should be aware of the existing literature suggesting that many itaconate esters are not efficiently converted to intracellular itaconate. Therefore, direct quantification is paramount to interpreting the biological effects observed after treatment with these compounds.
References
- 1. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Itaconate or how I learned to stop avoiding the study of immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Monoethyl Itaconate to Investigate Nrf2 Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl itaconate (MEI) and its parent compound, itaconate, are metabolites that have garnered significant attention for their roles in immunomodulation and cellular defense. A key mechanism of action for these molecules is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, orchestrating the expression of a host of cytoprotective genes.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5][6]
Itaconate and its cell-permeable derivatives, such as MEI, dimethyl itaconate (DMI), and 4-octyl itaconate (4-OI), are electrophilic molecules that can directly interact with and modify Keap1.[7][8][9] This modification, through the alkylation of specific cysteine residues on Keap1, disrupts the Keap1-Nrf2 interaction.[7][10][11][12] This disruption prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][2][4] This leads to the upregulation of a battery of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HMOX1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[13][14]
These application notes provide a comprehensive guide for utilizing this compound and other itaconate derivatives to investigate the Nrf2 signaling pathway. Included are detailed protocols for key experiments, a summary of quantitative data from relevant studies, and visualizations of the signaling pathway and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of itaconate derivatives on the Nrf2 signaling pathway.
Table 1: Nrf2 Activation and Target Gene Expression by Itaconate Derivatives
| Compound | Cell Type | Concentration | Treatment Time | Target Gene/Protein | Fold Change/Effect | Reference |
| 4-Octyl Itaconate (4-OI) | OB-6 cells | Not specified | Not specified | Nrf2 | Stabilization and nuclear translocation | [13] |
| 4-Octyl Itaconate (4-OI) | OB-6 cells | Not specified | Not specified | HO-1, NQO1, GCLC | Increased expression | [13] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | 250 µM | 4 hours | LDHA Cys84 alkylation | Increased alkylation | [7][10] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | Not specified | 6 hours | Nqo1, Gclm, Hmox1 | Increased expression | [7][15] |
| Dimethyl Itaconate (DMI) | Primary BMDMs | Not specified | Not specified | Nrf2-targeted genes | Increased expression | [16] |
| 4-Octyl Itaconate (4-OI) | WT Hepatocytes | Dose-dependent | Not specified | Nrf2, HO-1, NQO1 | Increased expression | [14] |
Table 2: Effects of Itaconate Derivatives on Cellular Responses
| Compound | Cell Type/Model | Challenge | Effect | Reference |
| 4-Octyl Itaconate (4-OI) | Osteoblasts | H₂O₂ | Inhibited ROS production, cell death, and apoptosis | [13] |
| 4-Octyl Itaconate (4-OI) | Mouse model | LPS-induced lethality | Protective | [7][10][11][12] |
| 4-Octyl Itaconate (4-OI) | Mouse model | Atherosclerosis | Attenuated inflammation and atherosclerosis | [17] |
| 4-Octyl Itaconate (4-OI) | Mouse model | Sepsis-induced ALI | Alleviated lung injury | [18] |
| Dimethyl Itaconate (DMI) | Macrophages | LPS | Inhibited IL-6, IL-10, and IFN-β production | [16] |
Mandatory Visualizations
Signaling Pathway
Caption: Nrf2 activation by this compound.
Experimental Workflow
Caption: General experimental workflow for studying MEI effects on Nrf2.
Logical Relationship
Caption: Logical flow of MEI-induced cytoprotection via Nrf2.
Experimental Protocols
Note: These protocols are based on methodologies reported for itaconate and its derivatives (e.g., 4-OI, DMI). Researchers should optimize concentrations and incubation times for this compound specifically.
Protocol 1: Cell Culture and Treatment
Objective: To treat cultured cells with MEI to investigate its effect on the Nrf2 signaling pathway.
Materials:
-
Mammalian cell line (e.g., RAW264.7 macrophages, HepG2 hepatocytes, or primary cells)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MEI) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Optional: Lipopolysaccharide (LPS) or Hydrogen Peroxide (H₂O₂) for co-treatment
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed RAW264.7 cells at 5 x 10⁵ cells/well in a 6-well plate.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
-
Preparation of MEI Working Solution: Dilute the MEI stock solution in a complete growth medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 250 µM).
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of MEI to the respective wells. For control wells, add a medium containing the same concentration of the vehicle used for the MEI stock solution.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours).
-
Optional Co-treatment: If investigating the protective effects of MEI, a stressor like LPS (e.g., 100 ng/mL) or H₂O₂ (e.g., 100 µM) can be added simultaneously with MEI or after a pre-incubation period with MEI.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting or RNA extraction for qRT-PCR).
Protocol 2: Western Blot Analysis of Nrf2 and Downstream Targets
Objective: To determine the protein levels of Nrf2, Keap1, and Nrf2 target proteins (e.g., HO-1, NQO1) following MEI treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Following MEI treatment, extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the gene of interest.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and express the results as fold change relative to the vehicle-treated control group.[19]
Protocol 4: Cellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the effect of MEI on intracellular ROS levels, particularly under conditions of oxidative stress.
Materials:
-
Cell-permeable fluorescent ROS indicator (e.g., DCFDA or DHE)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MEI as described in Protocol 1. A pre-treatment with MEI before the addition of an oxidative stressor is recommended.
-
ROS Indicator Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add the ROS indicator dye diluted in serum-free medium and incubate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Induction of Oxidative Stress: After loading the dye, wash the cells with PBS and then add the oxidative stress inducer (e.g., H₂O₂) in fresh medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Kinetic readings over time (e.g., every 5-10 minutes for 1-2 hours) can also be performed.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in MEI-treated cells compared to the stressor-only group indicates a reduction in ROS levels.
Conclusion
This compound and its derivatives are valuable tools for investigating the Nrf2 signaling pathway. By alkylating Keap1, these compounds lead to the stabilization and activation of Nrf2, resulting in the upregulation of a suite of antioxidant and anti-inflammatory genes. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of MEI in diseases associated with oxidative stress and inflammation. Further optimization of experimental conditions for MEI will be crucial for delineating its specific effects and advancing its potential applications in drug development.
References
- 1. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pathways and molecular mechanisms regulating Nrf2 activation in response to chemical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 6. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. 4‐octyl itaconate improves the viability of D66H cells by regulating the KEAP1‐NRF2‐GCLC/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immune‐Responsive Gene 1/Itaconate Activates Nuclear Factor Erythroid 2–Related Factor 2 in Hepatocytes to Protect Against Liver Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Itaconate potentiates hepatic gluconeogenesis through NRF2 induction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and degradation of monoethyl itaconate in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with monoethyl itaconate (MEI) and other itaconate derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using unmodified itaconate, this compound (MEI), and other derivatives like dimethyl itaconate (DI) or 4-octyl itaconate (4-OI) in cell culture?
A1: The primary difference lies in their conversion to intracellular itaconate and their subsequent biological activities. Unmodified itaconic acid can readily enter macrophages and exert its effects directly.[1] However, studies have shown that neither MEI (4-EI), DI, nor 4-OI are converted into intracellular itaconate in macrophages.[1][2] Instead, DI and 4-OI induce a strong electrophilic stress response, which is not observed with unmodified itaconate or MEI.[1] Therefore, the choice of compound is critical and will dictate the observed biological outcome.
Q2: I am not observing the expected immunomodulatory effects with this compound (MEI). Why might this be?
A2: A lack of expected effects with MEI could be due to its inability to be converted to intracellular itaconate.[1] Many of the well-characterized effects of itaconate, such as the inhibition of succinate (B1194679) dehydrogenase (SDH), are mediated intracellularly.[1] Since MEI does not contribute to the intracellular itaconate pool, it may not induce these specific downstream effects.
Q3: Can I use MEI to study the effects of intracellular itaconate?
A3: Based on current research, MEI is not a suitable compound for studying the effects of intracellular itaconate, as it is not converted to itaconate within the cell.[1][2] To study the direct effects of intracellular itaconate, it is recommended to use unmodified itaconic acid.
Q4: How does the stability of itaconate in culture compare to its stability in vivo?
A4: In vivo, itaconate is rapidly metabolized, primarily in the liver and kidneys, where it is converted into acetyl-CoA, mesaconate, and citramalate.[3][4][5][6] This rapid catabolism contrasts with its behavior in cultured cells, where it can accumulate to high levels.[3][4][5][6] This difference is important to consider when translating in vitro findings to in vivo models.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant change in succinate levels after MEI treatment. | MEI is not converted to intracellular itaconate and therefore does not inhibit succinate dehydrogenase (SDH).[1] | To study SDH inhibition and subsequent succinate accumulation, use unmodified itaconic acid.[1] |
| Discrepancy between results obtained with MEI and other itaconate derivatives (e.g., DI, 4-OI). | MEI, DI, and 4-OI have different mechanisms of action. DI and 4-OI induce a strong electrophilic stress response, whereas MEI and unmodified itaconate do not.[1] | Select the itaconate derivative that best suits your experimental question. If you are investigating the electrophilic stress response, DI or 4-OI may be appropriate. For direct effects of intracellular itaconate, use unmodified itaconic acid. |
| Inconsistent results between different experimental batches. | Issues with the preparation of stock solutions or the final concentration in the culture medium. | Prepare fresh stock solutions for each experiment. Itaconate and its derivatives are typically dissolved in water or PBS and then diluted into the culture medium.[1] Ensure accurate and consistent final concentrations. |
| In vitro results with MEI do not translate to in vivo models. | Rapid in vivo metabolism and clearance of itaconate.[3][4][5][6] | Consider the pharmacokinetic and pharmacodynamic properties of itaconate in your animal model. The rapid degradation in vivo may necessitate different dosing strategies compared to in vitro experiments. |
Quantitative Data Summary
Table 1: Intracellular Levels of Itaconate and its Derivatives in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Compound | Intracellular Level (3h Treatment) | Intracellular Level (12h Treatment) |
| Itaconate | Significant intracellular accumulation | Significant intracellular accumulation |
| 4-Octyl Itaconate (4-OI) | Significant intracellular accumulation | Significant intracellular accumulation |
| 4-Monoethyl Itaconate (4-EI) | Significant intracellular accumulation | Significant intracellular accumulation |
| Conversion to Intracellular Itaconate | No conversion from 4-OI or 4-EI | No conversion from 4-OI or 4-EI |
Data summarized from a study by Swain, A., et al. (2020).[1]
Table 2: Effect of Itaconate and its Derivatives on Succinate Accumulation in BMDMs
| Treatment Compound | Intracellular Succinate Accumulation |
| Itaconate | Increased |
| Dimethyl Itaconate (DI) | No substantial increase |
| 4-Octyl Itaconate (4-OI) | No substantial increase |
| 4-Monoethyl Itaconate (4-EI) | No substantial increase |
Data summarized from a study by Swain, A., et al. (2020).[1]
Experimental Protocols
Protocol 1: Assessment of Intracellular Itaconate and Succinate Levels by LC-MS
This protocol is adapted from methodologies used to study the uptake and effects of itaconate derivatives.[1]
1. Cell Culture and Treatment:
- Culture bone marrow-derived macrophages (BMDMs) in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
- Treat cells with the desired concentrations of itaconate or its derivatives (e.g., 7.5 mM for itaconate, 10 mM for 4-EI) for the specified duration (e.g., 3 or 12 hours).
2. Metabolite Extraction:
- Aspirate the culture medium and wash the cells with ice-cold PBS.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet protein and cellular debris.
- Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
- Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
- Separate metabolites using a suitable chromatography column.
- Detect and quantify the mass of itaconate and succinate using a mass spectrometer.
- Normalize the data to cell number or protein concentration.
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay
This protocol provides a general workflow to assess the direct inhibitory effect of itaconate and its derivatives on SDH activity.[1]
1. Preparation of Mitochondrial Lysates:
- Isolate mitochondria from cultured cells or tissue using a mitochondrial isolation kit.
- Lyse the isolated mitochondria to release the enzymes.
2. SDH Activity Measurement:
- Use a commercial SDH activity assay kit.
- Add the mitochondrial lysate to a microplate.
- Add the itaconate compound of interest at various concentrations.
- Initiate the reaction by adding the SDH substrate (e.g., succinate) and a colorimetric probe.
- Measure the change in absorbance over time using a microplate reader. The rate of color development is proportional to the SDH activity.
3. Data Analysis:
- Calculate the percentage of SDH inhibition for each compound concentration relative to an untreated control.
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparing the effects of itaconate and its derivatives in macrophages.
Caption: Signaling pathways modulated by intracellular itaconate.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aging Relevant Metabolite Itaconate Inhibits Inflammatory Bone Loss [frontiersin.org]
- 3. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Monoethyl Itaconate Concentration for Cell-Based Assays
Welcome to the technical support center for the use of monoethyl itaconate (MEI) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEI) and what is its primary mechanism of action in cells?
A1: this compound (also known as 4-monoethyl itaconate or 4-EI) is a cell-permeable derivative of itaconate, a metabolite produced by immune cells, particularly macrophages, during inflammation.[1] Its primary mechanism of action involves the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response.[2][3] Unlike some other itaconate derivatives, MEI does not induce a strong electrophilic stress response.[4][5]
Q2: Why is it important to optimize the concentration of MEI in my experiments?
A2: Optimizing the concentration of MEI is critical to achieve the desired biological effect without inducing cytotoxicity. High concentrations of any compound can lead to off-target effects and cell death, which can confound experimental results. A dose-response study is essential to identify the optimal concentration range for your specific cell type and assay.
Q3: What are the typical concentration ranges for MEI in cell-based assays?
A3: The optimal concentration of MEI can vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available literature, a starting point for concentration ranges can be from the low micromolar (µM) to the low millimolar (mM) range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How does MEI compare to other itaconate derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI)?
A4: MEI, DI, and 4-OI are all cell-permeable itaconate derivatives used to study the effects of intracellular itaconate. However, they exhibit different properties. DI and 4-OI are more potent inducers of an electrophilic stress response compared to MEI.[4][5] This means that at similar concentrations, DI and 4-OI may have more pronounced effects on pathways sensitive to electrophilic stress, which may or may not be related to the direct effects of intracellular itaconate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | MEI concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range and narrow it down. Use a reliable cytotoxicity assay such as the LDH release assay. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including controls. Run a vehicle control (media with solvent only) to assess its effect. | |
| Instability of MEI in culture medium. | Prepare fresh MEI solutions for each experiment. Itaconate and its derivatives can be unstable in aqueous solutions over time. Consider performing a stability test of MEI in your specific cell culture medium.[6] | |
| No or Weak Biological Effect | MEI concentration is too low. | Increase the concentration of MEI. Refer to the quantitative data table for typical effective concentrations in similar assays. |
| Insufficient incubation time. | Optimize the incubation time. The effects of MEI on gene expression and protein production may require several hours to become apparent. | |
| Cell type is not responsive. | Confirm that your cell type expresses the necessary cellular machinery for MEI to exert its effects (e.g., components of the Nrf2 pathway). | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Inconsistent MEI addition. | Ensure MEI is thoroughly mixed into the media before adding to the cells. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound (4-EI) and other itaconate derivatives used in various cell-based assays. This information can serve as a starting point for designing your own experiments.
| Compound | Cell Type | Assay | Concentration Range | Key Findings | Citation |
| 4-Monoethyl Itaconate (4-EI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Intracellular Accumulation | 1 - 10 mM | Dose-dependent increase in intracellular 4-EI. | [4] |
| 4-Monoethyl Itaconate (4-EI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Production (IL-6, IL-10) | 10 mM | Did not inhibit IL-6 production; modestly reduced IL-10. | [4][5] |
| 4-Monoethyl Itaconate (4-EI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Nrf2 Activation (Hmox1, Nqo1 expression) | 10 mM | Did not induce significant expression of Nrf2 target genes. | [4] |
| 4-Octyl Itaconate (4-OI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Production (IL-1β) | 25 - 200 µM | Dose-dependent inhibition of IL-1β release. | [7] |
| 4-Octyl Itaconate (4-OI) | Human T cells | Nrf2 Activation | 20 µM | Upregulated Nrf2 target genes. | [8] |
| Dimethyl Itaconate (DI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Production (IL-6) | 250 µM | Inhibited IL-6 secretion. | [4][5] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (LDH Release Assay)
This protocol is for assessing the cytotoxicity of MEI by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (MEI) stock solution
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
MEI Treatment: Prepare serial dilutions of MEI in complete culture medium. Remove the old medium from the cells and add the MEI-containing medium. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
LDH Measurement:
-
Carefully collect the cell culture supernatant without disturbing the cell layer.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each MEI concentration relative to the positive control (maximum LDH release).
Cytokine Production Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant after MEI treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells of interest (e.g., macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (MEI) stock solution
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of MEI for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
Nrf2 Activation Assay (Nuclear Translocation)
This protocol outlines a method to assess the activation of Nrf2 by observing its translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (MEI) stock solution
-
Chamber slides or coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides or coverslips. After they adhere, treat them with the desired concentration of MEI for a specific time (e.g., 1-4 hours). Include a positive control for Nrf2 activation if available.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Staining and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides/coverslips.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis: Observe the localization of the Nrf2 signal. An increase in the co-localization of the Nrf2 signal with the DAPI (nuclear) signal indicates Nrf2 translocation and activation.
Visualizations
Caption: Experimental workflow for optimizing MEI concentration.
Caption: MEI activates the Nrf2 signaling pathway.
Caption: Troubleshooting decision tree for MEI experiments.
References
- 1. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRF2/Itaconate Axis Regulates Metabolism and Inflammatory Properties of T Cells in Children with JIA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Monoethyl Itaconate in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of monoethyl itaconate (MEI) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of itaconate and its derivatives?
A1: Itaconate and its cell-permeable derivatives, including this compound (MEI), dimethyl itaconate (DI), and 4-octyl itaconate (4-OI), can exert several off-target effects. The most well-documented of these include:
-
Inhibition of Glycolysis: Itaconate derivatives have been shown to inhibit key glycolytic enzymes, notably Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Aldolase A (ALDOA), by alkylating critical cysteine residues.[1][2] This can lead to a reduction in aerobic glycolysis, which may confound experimental results in studies where cellular metabolism is a key factor.
-
Activation of the Nrf2 Pathway: Some itaconate derivatives are electrophilic and can react with cysteine residues on KEAP1, the negative regulator of the transcription factor Nrf2.[1][3] This leads to the activation of the Nrf2-dependent antioxidant response, which can have broad effects on cellular redox state and gene expression.
-
Inhibition of the NLRP3 Inflammasome: Itaconate and its derivatives have been reported to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[4][5][6] This can lead to reduced secretion of pro-inflammatory cytokines IL-1β and IL-18.
Q2: How does this compound (MEI/4EI) compare to other itaconate derivatives like DI and 4-OI in terms of off-target effects?
A2: MEI is considered to be less electrophilic compared to DI and 4-OI.[2] This suggests that MEI may have a lower propensity to cause off-target effects that are mediated by covalent modification of proteins, such as the activation of the Nrf2 pathway. Furthermore, studies have shown that MEI yields only small quantities of intracellular itaconate, in contrast to the more significant effects of DI and 4-OI on cellular pathways.[7][8][9] Therefore, while MEI is used as a cell-permeable derivative of itaconate, its off-target profile is likely to be less pronounced than that of the more commonly studied DI and 4-OI.
Q3: At what concentrations are off-target effects of itaconate derivatives typically observed?
A3: The concentrations at which off-target effects are observed can vary depending on the specific derivative, cell type, and experimental conditions. For the more reactive derivatives like 4-OI, inhibition of GAPDH activity has been observed in the micromolar range (e.g., 62.5 µM in RAW264.7 macrophages).[10] Nrf2 activation by 4-OI has a reported CD value (concentration required to double specific enzyme activity of an Nrf2 target gene) of 2 µM.[3] It is crucial to perform dose-response experiments and include appropriate controls to determine the optimal concentration of MEI for your specific application while minimizing off-target effects.
Q4: Can the off-target effects of MEI be mitigated?
A4: Yes, to some extent. Using the lowest effective concentration of MEI is a primary strategy. Additionally, including specific experimental controls can help to identify and account for off-target effects. For example, if investigating a signaling pathway that is independent of glycolysis, the impact of MEI's anti-glycolytic activity may be less of a concern. However, for studies on cellular metabolism or redox signaling, it is essential to be aware of these potential confounding factors.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cellular metabolism (e.g., altered lactate (B86563) production, decreased ECAR). | Inhibition of glycolytic enzymes (GAPDH, ALDOA) by MEI. | 1. Perform a dose-response analysis to find the minimal effective concentration of MEI. 2. Measure GAPDH or ALDOA enzyme activity in cell lysates treated with MEI. 3. Use a structurally related but inactive control compound if available. 4. Consider using metabolic flux analysis to understand the specific metabolic changes. |
| Alterations in the expression of antioxidant or stress-response genes. | Activation of the Nrf2 pathway due to modification of KEAP1. | 1. Assess Nrf2 activation by performing Western blotting for Nrf2 and its target proteins (e.g., HO-1, NQO1). 2. Use Nrf2-deficient cells or siRNA-mediated knockdown of Nrf2 to confirm if the observed effect is Nrf2-dependent. 3. Compare the effect of MEI with a known Nrf2 activator (e.g., sulforaphane) and a non-electrophilic control. |
| Reduced secretion of IL-1β or IL-18 in response to inflammasome activators. | Inhibition of the NLRP3 inflammasome. | 1. Measure the effect of MEI on the secretion of IL-1β and IL-18 using ELISA. 2. Assess the activation of other inflammasomes (e.g., AIM2, NLRC4) to determine the specificity of the inhibitory effect. 3. Perform Western blotting for components of the NLRP3 inflammasome pathway (e.g., caspase-1 cleavage). |
| General cytotoxicity or reduced cell viability. | High concentrations of MEI leading to broad off-target effects or cellular stress. | 1. Perform a cell viability assay (e.g., MTT, LDH) across a range of MEI concentrations. 2. Determine the optimal, non-toxic working concentration for your specific cell type and experimental duration. 3. Ensure the solvent for MEI (e.g., DMSO) is used at a non-toxic final concentration. |
Quantitative Data on Off-Target Effects of Itaconate Derivatives
Disclaimer: Quantitative data for the off-target effects of this compound (MEI) are limited in the current literature. The following tables summarize available data for the more extensively studied derivatives, dimethyl itaconate (DI) and 4-octyl itaconate (4-OI). This information is provided for comparative purposes. Given that MEI is less electrophilic, it is anticipated that higher concentrations of MEI may be required to produce similar effects to DI and 4-OI.
Table 1: Inhibition of Glycolytic Enzymes by Itaconate Derivatives
| Derivative | Target Enzyme | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| 4-Octyl Itaconate (4-OI) | GAPDH | RAW264.7 macrophages | 62.5 µM | Inhibition of enzyme activity | [10] |
| 4-Octyl Itaconate (4-OI) | GAPDH | Recombinant mouse GAPDH | Dose-dependent | Inhibition of enzyme activity | [11] |
Table 2: Activation of the Nrf2 Pathway by Itaconate Derivatives
| Derivative | Assay | Cell Line/System | Potency (CD value) | Observed Effect | Reference |
| 4-Octyl Itaconate (4-OI) | NQO1 inducer bioassay | - | 2 µM | More potent than Dimethyl Fumarate (DMF) | [3] |
| 4-Octyl Itaconate (4-OI) | RT-qPCR | Human CD4+ T cells | 20 µM | Upregulation of Nrf2 target genes (NQO1, HO1, TRX1) | [12] |
Table 3: Inhibition of the NLRP3 Inflammasome by Itaconate Derivatives
| Derivative | Cell Line/System | Treatment Protocol | Observed Effect | Reference |
| 4-Octyl Itaconate (4-OI) | Human PBMCs from CAPS patients | - | Inhibition of NLRP3-dependent IL-1β release | [4] |
| 4-Octyl Itaconate (4-OI) | Murine Bone Marrow-Derived Macrophages | Pre-treatment before LPS + Nigericin | Reduced IL-1β release | [6] |
Experimental Protocols
Protocol 1: Assessment of GAPDH Enzyme Activity
-
Cell Treatment: Plate cells (e.g., RAW264.7 macrophages) and treat with various concentrations of MEI or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
GAPDH Activity Assay: Use a commercially available GAPDH activity assay kit or a spectrophotometric method based on the reduction of NAD+ to NADH.
-
Data Analysis: Normalize GAPDH activity to the total protein concentration. Compare the activity in MEI-treated samples to the vehicle control.
Protocol 2: Evaluation of Nrf2 Pathway Activation by Western Blot
-
Cell Treatment: Treat cells with MEI, a positive control (e.g., sulforaphane), and a vehicle control.
-
Protein Extraction: Prepare whole-cell lysates or nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: Measurement of NLRP3 Inflammasome-Mediated IL-1β Secretion
-
Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.
-
MEI Treatment: Treat the primed cells with various concentrations of MEI or vehicle control.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a specific ELISA kit.
-
Cell Viability: Assess cell viability in parallel to ensure that the observed effects are not due to cytotoxicity.
Visualizations
References
- 1. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NRF2/Itaconate Axis Regulates Metabolism and Inflammatory Properties of T Cells in Children with JIA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with monoethyl itaconate treatment
Welcome to the technical support center for monoethyl itaconate (MEI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving MEI treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the use of this compound in cell-based assays.
Q1: We are observing inconsistent or no significant activation of the Nrf2 pathway with this compound (MEI) treatment. What could be the reason?
A1: Inconsistent Nrf2 activation with MEI can stem from several factors. A primary consideration is that MEI is a weaker activator of the Nrf2 pathway compared to other itaconate derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI).[1][2] Here are several potential causes and troubleshooting steps:
-
Compound Integrity and Storage:
-
Improper Storage: MEI should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months). Improper storage can lead to degradation.
-
Solution Stability: Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. The stability of MEI in cell culture media over long incubation periods may be limited; consider replenishing the media with fresh MEI for long-term experiments.
-
-
Cell-Specific Responses:
-
Cell Type: The responsiveness to MEI can vary significantly between different cell types. Ensure that the cell line you are using is known to respond to itaconate derivatives.
-
Cell Health and Passage Number: Use healthy, low-passage number cells. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Cell Density: Optimize cell seeding density to avoid issues related to confluency, which can affect cellular signaling.
-
-
Experimental Parameters:
-
Concentration: The effective concentration of MEI can be much higher than that of other derivatives. A study on bone marrow-derived macrophages (BMDMs) used a concentration of 10 mM for MEI.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
-
Incubation Time: The kinetics of Nrf2 activation can vary. While some effects may be seen within hours, others might require longer incubation periods. A time-course experiment is recommended to identify the optimal treatment duration. For instance, studies have used pre-treatment times of 3 or 12 hours.[2]
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not affecting the cells. Always include a vehicle-only control.
-
-
MEI's Mechanism of Action:
-
Weak Electrophile: MEI is considered a weak electrophile and may not induce a strong electrophilic stress response required for robust Nrf2 activation in the absence of an additional inflammatory stimulus.[1][2]
-
No Intracellular Conversion to Itaconate: Studies have shown that MEI is not significantly converted into intracellular itaconate in macrophages.[1][2][3] Therefore, its biological effects may differ from those of endogenous itaconate or derivatives that are hydrolyzed intracellularly.
-
Logical Troubleshooting Workflow:
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: Improving Cell Permeability of Itaconate with Monoethyl Esterification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using monoethyl itaconate and other derivatives to study the intracellular effects of itaconate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to improve the cell permeability of itaconate?
Itaconic acid is a highly polar dicarboxylic acid, which means it does not easily cross cell membranes to exert its intracellular effects.[1][2] To overcome this limitation, researchers have synthesized membrane-permeable ester derivatives, such as dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and 4-monoethyl itaconate (4-EI), to facilitate its entry into the cytoplasm.[1][3]
Q2: What is this compound and how does it compare to other itaconate derivatives?
This compound (also known as 4-ethyl itaconate or 4-EI) is an itaconate derivative where one of the two carboxyl groups has been esterified with an ethyl group.[4][] Compared to other derivatives, 4-EI is reported to yield small quantities of intracellular itaconate upon entering the cell.[6] In contrast, studies have shown that dimethyl itaconate (DI) and 4-octyl itaconate (4-OI) are often not converted into intracellular itaconate in macrophages and can induce a strong electrophilic stress response that differs from the action of unmodified itaconate.[6][7][8]
Q3: What are the primary mechanisms of action for itaconate and its derivatives?
Itaconate and its derivatives exert anti-inflammatory and immunomodulatory effects through several mechanisms:
-
Activation of Nrf2: Itaconate can alkylate cysteine residues on KEAP1, a negative regulator of the transcription factor Nrf2.[9][10] This leads to the activation of Nrf2 and the expression of downstream anti-oxidant and anti-inflammatory genes.[9][11]
-
Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Due to its structural similarity to succinate, itaconate can inhibit the Krebs cycle enzyme SDH, leading to an accumulation of succinate and a reduction in reactive oxygen species (ROS) generation.[1][3][12][13]
-
Inhibition of Glycolysis: Itaconate has been shown to inhibit key enzymes in the glycolytic pathway, such as ALDOA, which can attenuate the production of inflammatory cytokines.[12]
-
Modulation of JAK1 Signaling: Itaconate and its derivatives can directly inhibit Janus kinase 1 (JAK1), suppressing the activation of M2 macrophages and T helper 2 (Th2) cells.[14][15]
Q4: What are the recommended storage conditions for this compound?
This compound is typically a solid that should be stored at -20°C for long-term stability, which can be for at least four years.[4] For shipping, it can be kept at room temperature in the continental US.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with itaconate derivatives.
Issue 1: Low or no detectable intracellular itaconate after treatment with a derivative.
-
Q: My LC-MS analysis shows very little to no intracellular itaconate after treating macrophages with an ester derivative. Why is this happening and what can I do?
-
A: This is a common and critical observation. Many itaconate ester derivatives are not efficiently hydrolyzed back to itaconate inside the cell.
-
Potential Cause 1: Derivative Choice: Studies show that dimethyl itaconate (DI) and 4-octyl itaconate (4-OI) are often not converted to intracellular itaconate in macrophages.[7][16] 4-monoethyl itaconate (4-EI) has been shown to yield only small amounts of intracellular itaconate.[6]
-
Solution 1: If your goal is to study the effects of intracellular itaconate itself, consider using unmodified itaconic acid. Despite its polarity, some studies have shown it can readily enter macrophages and accumulate to physiologically relevant levels.[6][7]
-
Solution 2: If using an ester, be aware that the observed biological effects may be due to the derivative itself (e.g., via electrophilic stress) rather than its conversion to itaconate.[6][7] It is crucial to run parallel experiments with unmodified itaconate to distinguish these effects.
-
Issue 2: High levels of cell toxicity or unexpected cell death.
-
Q: I'm observing significant cytotoxicity after treating my cells with itaconate derivatives. How can I mitigate this?
-
A: Cytotoxicity can arise from the high reactivity of some derivatives or from using excessive concentrations.
-
Potential Cause 1: High Electrophilicity: DI and 4-OI are highly electrophilic and can induce a strong stress response, leading to cell death.[6][7]
-
Solution 1: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Viability assays like LDH release or MTT assays are recommended.[9] For reference, one study used concentrations of 0.25 mM for DI and 4-OI, and 10 mM for 4-EI in bone marrow-derived macrophages (BMDMs).[7]
-
Potential Cause 2: Solvent Effects: Ensure the solvent used to dissolve the derivative (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
-
Solution 2: Always include a vehicle control (cells treated with the solvent alone) in your experimental setup.
-
Issue 3: Inconsistent or contradictory anti-inflammatory effects.
-
Q: My results on cytokine expression are inconsistent. Sometimes I see suppression of IL-6, but other times not. What could be the reason?
-
A: The immunological impact of itaconate and its derivatives can be complex and context-dependent.
-
Potential Cause 1: Different Mechanisms: Different derivatives affect distinct signaling pathways. For example, DI and 4-OI were found to inhibit IκBζ induction and IL-6 secretion, while unmodified itaconate had minimal impact on these but specifically suppressed IL-1β secretion and enhanced IFN-β secretion.[6][7]
-
Solution 1: Carefully choose the derivative based on the specific pathway you wish to study. Be aware that the effects of DI and 4-OI may be Nrf2-independent.[7]
-
Potential Cause 2: Pre-treatment Time: The duration of treatment can significantly alter the outcome. One study found that a 12-hour pre-treatment with itaconate strongly enhanced LPS-induced IFN-β release, whereas a 3-hour pre-treatment had no effect.[7]
-
Solution 2: Optimize the pre-treatment incubation time for your experimental model to ensure consistent results.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments with itaconate derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of itaconate and its derivatives.
Table 1: Intracellular Levels of Itaconate and Derivatives in Macrophages
| Compound Administered | Intracellular Compound Detected | Concentration (Arbitrary Units) at 3h | Concentration (Arbitrary Units) at 12h | Source |
| Itaconic Acid (7.5 mM) | Itaconate | ~1.5e7 | ~1.5e7 | [7] |
| 4-Monoethyl Itaconate (10 mM) | 4-Monoethyl Itaconate | ~1.0e7 | ~1.5e7 | [7] |
| 4-Monoethyl Itaconate (10 mM) | Itaconate | Very low / not significant | Very low / not significant | [6][7] |
| 4-Octyl Itaconate (0.25 mM) | 4-Octyl Itaconate | ~2.5e7 | ~2.0e7 | [7] |
| 4-Octyl Itaconate (0.25 mM) | Itaconate | Not detected | Not detected | [7] |
| Dimethyl Itaconate | Itaconate | Not detected | Not detected | [7][16] |
Data adapted from LC-MS analysis in wild-type bone marrow-derived macrophages (BMDMs). Arbitrary units are based on mass spectrometry peak area and are not directly comparable between compounds.
Table 2: Immunological Effects of Itaconate vs. Derivatives on Macrophages
| Treatment | Effect on pro-IL-1β (LPS-primed) | Effect on mature IL-1β secretion (LPS + ATP) | Effect on IFN-β secretion (LPS-primed) | Source |
| Itaconic Acid | No significant inhibition | Inhibited | Strongly Enhanced (at 12h pre-treatment) | [7] |
| 4-Monoethyl Itaconate | No significant inhibition | No significant inhibition | No significant inhibition | [7] |
| 4-Octyl Itaconate | Inhibited | Inhibited | Inhibited | [7] |
| Dimethyl Itaconate | Inhibited | Inhibited | Inhibited | [7] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard esterification methods.[17][18]
-
Reaction Setup: In a round-bottom flask, dissolve itaconic acid in a suitable alcohol (e.g., ethanol (B145695) for this compound). A molar excess of the alcohol is typically used.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux. The reaction time can vary (e.g., 4-6 hours). Monitor the progress by determining the acidity of the mixture periodically.[18]
-
Workup: After cooling, reduce the pressure to remove excess alcohol and water.
-
Purification: Add a non-polar solvent like benzene (B151609) to precipitate any unreacted itaconic acid. Filter the mixture. The clear filtrate, containing the monoester, can be recovered by distilling off the solvent.[18]
-
Verification: Confirm the product identity and purity (e.g., via melting point, NMR, or GC). The melting point for this compound is reported as 54-59°C.[19]
Protocol 2: Assessing Cellular Uptake via LC-MS
This protocol is adapted from methods used to compare itaconate derivatives.[7]
-
Cell Culture: Plate macrophages (e.g., primary BMDMs) at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of itaconic acid, 4-monoethyl itaconate, or another derivative. Include a vehicle-only control. Incubate for the desired time (e.g., 3 hours or 12 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells quickly with cold PBS.
-
Add ice-cold 80% methanol (B129727) to the plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed to pellet cell debris.
-
-
LC-MS Analysis:
-
Transfer the supernatant (containing intracellular metabolites) to a new tube.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular levels of the parent compound (e.g., 4-EI) and potential metabolites (e.g., itaconate).
-
Protocol 3: Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[9]
-
Cell Plating: Plate cells in a multi-well plate (e.g., 96-well) and allow them to adhere.
-
Treatment: Treat cells with a range of concentrations of the itaconate derivative for the desired experimental duration.
-
Controls: Include three types of controls:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with solvent only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit).
-
-
Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions (e.g., using a CytoTox96® kit).
-
-
Calculation: Measure the absorbance and calculate the percentage of cytotoxicity for each treatment relative to the controls.
Signaling Pathways and Workflows
Itaconate's Anti-inflammatory Signaling Pathway
Itaconate modulates inflammation primarily through the Nrf2 pathway. It can also inhibit SDH in the mitochondria.
Caption: Key anti-inflammatory signaling pathway of itaconate in macrophages.
Experimental Workflow for Efficacy Assessment
This workflow outlines the steps to compare the efficacy of this compound against unmodified itaconate.
Caption: Workflow for assessing this compound efficacy and permeability.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aging Relevant Metabolite Itaconate Inhibits Inflammatory Bone Loss [frontiersin.org]
- 9. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 11. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 13. Itaconate and derivatives reduce interferon responses and inflammation in influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]
- 19. This compound 57718-07-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Addressing the limited conversion of monoethyl itaconate to intracellular itaconate
Welcome to the technical support center for researchers working with monoethyl itaconate (MEI) and other itaconate derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the limited conversion of these compounds to intracellular itaconate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing limited or no increase in intracellular itaconate after treating my cells with this compound (MEI)?
A1: This is a commonly encountered issue. Research indicates that while esterification of itaconate is intended to improve cell permeability, the intracellular conversion of itaconate esters back to itaconic acid is often inefficient.[1][2] Studies using isotopically labeled dimethyl itaconate (DMI), a similar derivative, have shown that it is not significantly metabolized into intracellular itaconate in cell types like macrophages.[3][4] The intracellular esterases required to hydrolyze the ester bond may not be sufficiently active or may not recognize MEI as a substrate.
Q2: Are the biological effects I'm seeing from MEI treatment truly due to intracellular itaconate?
A2: Not necessarily. Many itaconate derivatives, including dimethyl itaconate (DMI) and 4-octyl itaconate (4OI), exert biological effects that are independent of their conversion to intracellular itaconate.[2][4][5] These effects are often attributed to the electrophilic nature of the derivatives themselves, which can lead to the modification of proteins and induction of stress responses.[2] It is crucial to consider these alternative mechanisms when interpreting your results.
Q3: Is there a better way to increase intracellular itaconate levels?
A3: Several alternative strategies are being explored:
-
Direct use of Itaconic Acid: Some studies suggest that unmodified itaconic acid can be taken up by cells, although the exact mechanism is still under investigation.[2][5]
-
Novel Prodrugs: The development of more effective prodrugs that are efficiently hydrolyzed intracellularly is an active area of research.[1][3][6]
-
Advanced Delivery Systems: Innovative delivery methods, such as polymer-based microparticles or metal-organic frameworks, are being developed to encapsulate and deliver itaconate directly into the cell.[7][8][9]
Q4: How can I accurately measure the intracellular concentration of itaconate derived from MEI?
A4: To accurately quantify the conversion of MEI to intracellular itaconate, it is essential to use a method that can distinguish between the esterified and the free acid form. The gold standard is liquid chromatography-mass spectrometry (LC-MS) with the use of isotopically labeled MEI (e.g., ¹³C-labeled).[1][10] This allows you to specifically track the fate of the delivered molecule and confirm its conversion to itaconate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to no detectable intracellular itaconate after MEI treatment. | Inefficient intracellular hydrolysis of the ethyl ester. | 1. Increase the incubation time with MEI.2. Consider using a different cell line that may have higher esterase activity.3. Switch to using unmodified itaconic acid and optimize its delivery.4. Explore the use of commercially available, more efficient itaconate prodrugs if available. |
| Observed biological effects do not correlate with intracellular itaconate levels. | The effects are likely due to the electrophilic properties of MEI itself, rather than conversion to itaconate. | 1. Run control experiments with other electrophilic compounds to assess for similar effects.2. Investigate downstream markers of electrophilic stress (e.g., Nrf2 activation).[5] |
| High variability in results between experiments. | 1. Inconsistent cell health or passage number.2. Degradation of MEI in culture media.3. Inaccurate measurement of low intracellular itaconate concentrations. | 1. Standardize cell culture conditions, including passage number and seeding density.2. Prepare fresh MEI solutions for each experiment.3. Use a highly sensitive and specific detection method like LC-MS with isotopic labeling. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Itaconate using LC-MS
This protocol outlines the general steps for measuring intracellular itaconate levels following treatment with MEI.
Materials:
-
Cell culture reagents
-
This compound (preferably isotopically labeled)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), 80%, chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
MEI Treatment: Treat cells with the desired concentration of MEI for the specified duration. Include vehicle-treated cells as a negative control.
-
Cell Lysis and Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a suitable LC-MS method for the detection and quantification of itaconate and MEI.
-
Use an internal standard for normalization.
-
Visualizations
Signaling Pathways and Experimental Concepts
Caption: Cellular uptake and potential fates of this compound (MEI).
Caption: A logical workflow for troubleshooting experiments with low intracellular itaconate.
References
- 1. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aging Relevant Metabolite Itaconate Inhibits Inflammatory Bone Loss [frontiersin.org]
- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of itaconate polymer microparticles for intracellular regulation of pro-inflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Delivery of Itaconate by Metal–Organic Framework-Anchored Hydrogel Microspheres for Osteoarthritis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential toxicity of monoethyl itaconate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoethyl itaconate, with a specific focus on its potential toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in cell culture?
A1: There is limited publicly available data detailing the specific IC50 values for this compound across various cell lines. However, studies on itaconic acid and its other derivatives can provide some guidance. For instance, a concentration of 10 mM for 4-monoethyl itaconate (4EI) has been used in studies based on cell viability data, suggesting that concentrations in the low millimolar range may begin to exhibit cytotoxic effects. The parent compound, itaconic acid, has been shown to be toxic to cultured neurons at 10 mM, leading to apoptosis. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic concentration.
Q2: How does the potential toxicity of this compound compare to other itaconate derivatives?
A2: this compound (MEI) is reported to be a less potent inducer of electrophilic stress compared to derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4OI). This suggests that its mechanism of toxicity might differ. For example, DI has been shown to reduce cell viability in a dose-dependent manner at micromolar concentrations (50-200 µM) in some cancer cell lines. In contrast, itaconic acid and this compound appear to show toxicity at much higher, millimolar concentrations.
Q3: What are the potential mechanisms of this compound-induced toxicity at high concentrations?
A3: While direct evidence for this compound is scarce, high concentrations of the parent compound, itaconic acid, have been shown to impair mitochondrial function. This includes inhibition of mitochondrial respiration and a decrease in mitochondrial calcium retention capacity, which can lead to apoptosis. At high concentrations, itaconate and its derivatives may also activate pro-apoptotic signaling pathways. One such pathway implicated in itaconate-mediated effects is the AMPK/JNK signaling cascade, which is involved in oxidative stress-induced apoptosis. Another identified pathway involves the JAK3/STAT3/P53 axis, which can promote apoptosis.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death Observed in Experiments
If you observe a significant decrease in cell viability when using this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for your specific cell line. Start with a wide range of concentrations (e.g., from low micromolar to high millimolar) to identify the toxic threshold. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. If possible, test the cytotoxicity of this compound on a panel of cell lines to understand its general toxicity profile. |
| Contamination | Rule out microbial contamination of your cell cultures, which can cause cell death. Regularly check your cultures under a microscope and perform sterility tests. |
| Incorrect Compound Handling | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: High Variability in Cytotoxicity Assay Results
High variability can obscure the true effect of the compound. Here are some steps to improve the consistency of your results:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a reliable cell counting method and mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur in the outer wells of a multi-well plate due to evaporation. To minimize this, avoid using the outermost wells for experimental conditions or ensure proper humidification of the incubator. |
| Assay Timing | The timing of the cytotoxicity assay can significantly impact the results. Perform a time-course experiment to determine the optimal incubation time with this compound for your specific assay and cell line. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. |
Summary of Quantitative Data on Itaconate and Derivatives Toxicity
| Compound | Cell Line | Assay | Concentration/Effect | Citation |
| Itaconic Acid | Cerebellar Granule Cells | Viability Assay | 10 mM was toxic and induced apoptosis | [1] |
| Dimethyl Itaconate (DI) | Chronic Lymphocytic Leukemia Cells | Cell Viability | Dose-dependent reduction in viability (50-200 µM) | [2] |
| 4-Octyl Itaconate (4-OI) | Bone Marrow-Derived Macrophages | CCK-8 Assay | No cytotoxicity observed at concentrations below 40 µM | [3] |
| 4-Octyl Itaconate (4-OI) | Bone Marrow-Derived Dendritic Cells | Apoptosis Assay | High concentrations induce apoptosis | [4] |
| This compound (4EI) | Bone Marrow-Derived Macrophages | Viability Assay | 10 mM used as a high concentration based on viability data | [5] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of desired concentrations.
-
Treatment: Remove the culture medium from the cells and add fresh medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to generate a dose-response curve and calculate the IC50 value if applicable.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Itaconate-Induced Apoptosis at High Concentrations
High concentrations of itaconate and its derivatives may induce apoptosis through the activation of stress-related signaling pathways, such as the AMPK/JNK pathway.
Caption: Potential signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
The following workflow outlines the steps to characterize the cytotoxic potential of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unisr.it [iris.unisr.it]
- 3. Octyl itaconate inhibits osteoclastogenesis by suppressing Hrd1 and activating Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in delivering monoethyl itaconate in vivo
Welcome to the technical support center for the in vivo application of monoethyl itaconate (MEI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo experiments with MEI. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected biological effect or phenotype in vivo. | 1. Suboptimal Formulation/Solubility: MEI may not be fully dissolved in the vehicle, leading to inaccurate dosing. 2. Inadequate Dose: The administered dose may be too low to reach therapeutic concentrations in the target tissue. 3. Rapid Clearance: Although more stable than itaconic acid, MEI may still be cleared relatively quickly. 4. Timing of Analysis: The time point for assessing the biological outcome may not align with the pharmacokinetic profile of MEI. 5. Unique Mechanism of MEI: Unlike other derivatives, MEI is less electrophilic and may not be converted to intracellular itaconate, leading to different biological outcomes.[1][2] | 1. Verify Formulation: Ensure MEI is fully dissolved. Prepare fresh formulations for each experiment. Consider using co-solvents if solubility is an issue. 2. Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal effective dose for your specific model. Doses for itaconate derivatives in mice can range from 10 mg/kg to 1 g/kg.[3] 3. Adjust Dosing Regimen: Consider more frequent administration or a different delivery route to maintain effective concentrations. 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform a pilot PK study to determine the Cmax and half-life of MEI in your model to inform the optimal time for analysis. 5. Re-evaluate Mechanism: Consider that MEI's effects may be independent of intracellular itaconate accumulation and strong electrophilic stress.[1] |
| High variability in experimental results between animals. | 1. Inconsistent Administration: Variations in injection technique (e.g., depth, location) can lead to inconsistent absorption. 2. Formulation Instability: The MEI formulation may not be stable over the course of the experiment, leading to dosing inaccuracies. 3. Animal-to-Animal Variation: Biological variability in metabolism and clearance rates. | 1. Standardize Injection Protocol: Ensure all personnel are trained on a consistent intraperitoneal injection technique.[4][5] 2. Use Fresh Formulations: Prepare the MEI solution fresh before each set of injections. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy). | 1. Vehicle Toxicity: The solvent system used to dissolve MEI may be causing toxicity. 2. High Dose of MEI: The administered dose may be approaching toxic levels. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the solvent system. 2. Toxicity Study: If high doses are being used, conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (MEI) instead of itaconic acid for in vivo studies?
A1: Itaconic acid is a highly polar molecule with poor cell permeability, which limits its bioavailability and therapeutic potential when administered systemically.[3] MEI is a more lipophilic ester derivative of itaconic acid, which enhances its ability to cross cell membranes and improves its pharmacokinetic properties, making it more suitable for in vivo applications.[1]
Q2: What is the primary mechanism of action of MEI?
A2: MEI, like other itaconate derivatives, is known to exert its immunomodulatory effects through two primary mechanisms:
-
Activation of the Nrf2 pathway: Itaconate can directly modify cysteine residues on KEAP1, a negative regulator of the transcription factor Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.
-
Inhibition of Succinate Dehydrogenase (SDH): Itaconate is a competitive inhibitor of the TCA cycle enzyme SDH. This leads to the accumulation of succinate, which can have various effects on cellular metabolism and signaling.
Q3: Is MEI converted to itaconic acid inside the cell?
A3: Interestingly, studies have shown that unlike some other itaconate derivatives, 4-monoethyl itaconate (4-EI) is not significantly converted into intracellular itaconate.[2] This suggests that MEI may exert its biological effects as the intact molecule or through mechanisms that do not require high intracellular concentrations of itaconic acid.
Q4: What vehicle should I use to dissolve MEI for in vivo administration?
A4: MEI is a solid that is soluble in DMSO, ethanol (B145695), and PBS (pH 7.2) at concentrations of 10 mg/mL or higher. For intraperitoneal injections in mice, a common vehicle is a mixture of DMSO and saline. It is recommended to keep the final concentration of DMSO as low as possible (typically under 10%) to avoid vehicle-related toxicity. Always include a vehicle-only control group in your experiments.
Q5: What is a typical dose of MEI for in vivo studies in mice?
A5: The optimal dose of MEI will depend on the specific animal model and the intended biological effect. Based on studies with other itaconate derivatives, a starting dose in the range of 10-50 mg/kg administered intraperitoneally would be a reasonable starting point for a dose-finding study.
Q6: How can I measure the concentration of MEI in plasma or tissue samples?
A6: The most common and sensitive method for quantifying MEI and other itaconate isomers in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This technique allows for the specific and accurate measurement of low concentrations of the analyte.
Data Presentation
Table 1: Physicochemical Properties of Itaconate Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Solubility |
| Itaconic Acid | C5H6O4 | 130.099 | White Solid | Soluble in water |
| This compound (MEI/4-EI) | C7H10O4 | 158.2 | Solid | Soluble in DMSO, Ethanol, PBS (pH 7.2) at ≥10 mg/mL |
| Dimethyl Itaconate (DI) | C7H10O4 | 158.15 | - | - |
| 4-Octyl Itaconate (4-OI) | C13H22O4 | 242.31 | - | - |
Table 2: Comparative Pharmacokinetic Parameters of Itaconate Prodrugs in Mice (Oral Administration)
| Parameter | Itaconate (from P2 prodrug) | 4-Methyl Itaconate (from P13 prodrug) |
| Dose | 100 mg/kg equivalent | 100 mg/kg equivalent |
| Cmax (Plasma) | 83.8 ± 18.8 µM | 349 ± 39.3 µM |
| Tmax (Plasma) | 15 min | - |
| Half-life (Plasma) | 1.42 ± 0.24 h | 0.87 ± 0.09 h |
| AUC₀₋t (Plasma) | 108 ± 2.68 µM·h | 415 ± 16.8 µM·h |
| Cmax (Skin) | 65.9 ± 10.2 nmol/g | - |
| Half-life (Skin) | 3.32 ± 1.23 h | 0.97 ± 0.20 h |
| AUC₀₋t (Skin) | 173 ± 30.0 nmol·h/g | 234 ± 1.30 nmol·h/g |
| Data from a study on orally available prodrugs of itaconate. P2 and P13 are prodrugs that release itaconic acid (IA) and 4-methyl itaconate (4-MI), respectively.[3] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound (MEI) powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the exact dose needed. For example, for a 10 mg/kg dose in a 25 g mouse, you will need 0.25 mg of MEI.
-
The final injection volume should be around 100-200 µL.
-
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution. A common vehicle is 10% DMSO in saline. To prepare 1 mL of this vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile saline.
-
-
MEI Formulation:
-
Weigh the required amount of MEI powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to first dissolve the MEI.
-
Gradually add the saline while vortexing to ensure the MEI stays in solution. For example, to achieve a final concentration of 2.5 mg/mL (for a 0.25 mg dose in 100 µL), dissolve 2.5 mg of MEI in 100 µL of DMSO, then add 900 µL of saline.
-
Ensure the final solution is clear and free of precipitates. Prepare the formulation fresh before each experiment.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse to expose the abdomen. The "three-finger" restraint method is commonly used.[8]
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and start over with a fresh preparation.[8]
-
If aspiration is clear, inject the MEI solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific equipment and MEI standard.
Materials:
-
Plasma samples collected in EDTA or heparin tubes
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of MEI or another suitable compound)
-
Acetonitrile (ACN) with 1% formic acid
-
Methanol
-
Water with 0.1% formic acid
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 column suitable for separating small polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: ACN with 0.1% formic acid
-
Run a gradient elution to separate MEI from other plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, likely in negative ion mode.
-
Optimize the MS parameters (e.g., precursor and product ions, collision energy) by infusing a pure standard of MEI.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions for MEI and the internal standard.
-
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of MEI into blank plasma and processing it alongside the study samples.
-
Calculate the concentration of MEI in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways modulated by this compound (MEI).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with MEI.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-inflammatory Effects of Monoethyl Itaconate in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of monoethyl itaconate (MEI) with other itaconate derivatives and the clinically relevant compound, dimethyl fumarate (B1241708) (DMF). The information presented is based on experimental data from studies on primary immune cells, primarily macrophages, offering valuable insights for researchers in immunology and drug development.
Executive Summary
This compound (MEI), a cell-permeable derivative of the endogenous metabolite itaconate, exhibits distinct anti-inflammatory properties. Compared to other itaconate derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI), MEI demonstrates a weaker electrophilic stress response. This results in a more nuanced immunomodulatory profile, characterized by a less potent inhibition of certain pro-inflammatory cytokines like IL-6, but a notable capacity to reduce the secretion of mature IL-1β. The primary mechanism of action for itaconate and its derivatives involves the activation of the Nrf2 antioxidant response pathway.
Comparative Performance of Itaconate Derivatives
The following table summarizes the comparative effects of MEI and other itaconate derivatives on key inflammatory markers in primary macrophages, based on available research.
| Compound | Alternative Names | Inhibition of IL-6 Secretion | Inhibition of pro-IL-1β Expression | Inhibition of mature IL-1β Secretion | Nrf2 Activation (Electrophilic Stress Response) |
| This compound | 4-Monoethyl Itaconate (4EI), MEI | Modest[1][2] | Little to no effect[1] | Significant Inhibition [1] | Weak[1][2] |
| Dimethyl Itaconate | DI | Strong Inhibition [1][2][3] | Strong Inhibition [1] | Significant Inhibition [1] | Strong[1][2] |
| 4-Octyl Itaconate | 4-OI | Strong Inhibition [1][2] | Moderate Inhibition[1] | Significant Inhibition [1] | Strong[1][2] |
| Itaconic Acid | Itaconate | Little to no effect[1] | Little to no effect[1] | Modest Inhibition[1] | Weak[1][2] |
| Dimethyl Fumarate | DMF, Tecfidera® | Strong Inhibition | Strong Inhibition | Significant Inhibition | Strong |
Key Signaling Pathway: Nrf2 Activation
The anti-inflammatory effects of itaconate derivatives are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] In an unstimulated state, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1). Electrophilic compounds like itaconate derivatives can modify cysteine residues on KEAP1, leading to the dissociation and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, inducing the expression of antioxidant and anti-inflammatory proteins.
Figure 1: Nrf2 signaling pathway activated by this compound.
Experimental Validation Workflow
Validating the anti-inflammatory effects of this compound in primary cells typically involves the isolation of immune cells, stimulation with an inflammatory agent, treatment with the compound of interest, and subsequent analysis of inflammatory markers.
Figure 2: General experimental workflow for validation.
Experimental Protocols
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Source: Bone marrow is harvested from the femurs and tibias of mice.
-
Differentiation: Bone marrow cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days.
-
Adherence: After 7 days, non-adherent cells are removed, and the adherent macrophages are used for experiments.
2. Lipopolysaccharide (LPS) Stimulation and Compound Treatment
-
Seeding: Differentiated BMDMs are seeded in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot and qPCR).
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 2-4 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
3. Cytokine Measurement by ELISA
-
Supernatant Collection: After the desired incubation time with LPS (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.[6] Briefly, plates are coated with a capture antibody, followed by blocking, addition of samples and standards, incubation with a detection antibody, addition of a substrate, and measurement of absorbance.
4. Western Blot for Nrf2 Activation
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2 and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody and visualization using a chemiluminescence detection system.
5. RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable kit.
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using gene-specific primers for the target inflammatory genes and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.
References
- 1. dovepress.com [dovepress.com]
- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Monoethyl itaconate versus dimethyl itaconate in macrophage activation
An Objective Comparison of Monoethyl Itaconate and Dimethyl Itaconate in Macrophage Activation
Introduction
Itaconate, a metabolite derived from the Krebs cycle, has emerged as a critical regulator of macrophage function, linking cellular metabolism to immune responses.[1][2][3] Produced in high amounts in activated macrophages, itaconate and its cell-permeable ester derivatives, such as this compound (MEI or 4-EI) and Dimethyl Itaconate (DMI or DI), are widely studied for their immunomodulatory properties.[2][4][5] These derivatives are often used to overcome the limited cell permeability of itaconic acid, allowing for the investigation of its intracellular effects.[4] However, recent studies reveal that these derivatives do not always recapitulate the effects of endogenous itaconate and possess distinct mechanisms of action. This guide provides a detailed comparison of MEI and DMI, focusing on their differential effects on macrophage activation, supported by experimental data and methodologies.
Comparative Analysis of MEI and DMI
A fundamental difference between itaconate esters lies in their intracellular fate and electrophilicity. Studies using wild-type and Irg1 knockout macrophages (which cannot produce endogenous itaconate) have shown that DMI is not converted into intracellular itaconate.[6][7][8] In contrast, MEI can be hydrolyzed to yield small amounts of intracellular itaconate, though exogenous itaconic acid is taken up much more readily.[6][7]
This distinction is critical because DMI's potent effects are largely attributed to its strong electrophilicity, allowing it to directly modify proteins through cysteine alkylation.[6][9][10] MEI exhibits significantly lower electrophilic potential.[6][7][8] Consequently, DMI and MEI trigger divergent downstream signaling and immunomodulatory outcomes.
Data Summary: MEI vs. DMI in Macrophage Activation
The following tables summarize the quantitative effects of MEI and DMI on key markers of macrophage activation, primarily in the context of lipopolysaccharide (LPS) stimulation.
Table 1: Effect on Cytokine Secretion in LPS-Stimulated Macrophages
| Cytokine | Dimethyl Itaconate (DMI) Effect | This compound (MEI) Effect | Key Findings |
| IL-1β | Strong Inhibition (of pro-IL-1β and mature IL-1β) | No significant inhibition of pro-IL-1β | DMI potently suppresses both the priming (pro-IL-1β) and secretion steps of IL-1β production, whereas MEI's effect is minimal.[6][8] |
| IL-6 | Strong Inhibition | No significant inhibition | DMI significantly reduces the secretion of the pro-inflammatory cytokine IL-6.[2][6][7][11] |
| IL-10 | Strong Inhibition | No significant inhibition | DMI, despite its anti-inflammatory reputation, also inhibits the anti-inflammatory cytokine IL-10.[6][8][9] |
| TNF-α | No significant inhibition | No significant inhibition | Neither derivative typically affects TNF-α secretion, suggesting their effects are not due to a global inhibition of NF-κB signaling.[2][11] |
| IFN-β | Strong Inhibition | No significant inhibition | DMI suppresses the type I interferon response, while MEI does not share this activity.[6][8] |
Table 2: Effect on Signaling and Gene Expression in Macrophages
| Parameter | Dimethyl Itaconate (DMI) Effect | This compound (MEI) Effect | Key Findings |
| Nrf2 Activation | Strong induction and protein stabilization | Weak to no induction | Due to its high electrophilicity, DMI is a potent activator of the Nrf2 pathway, a key regulator of antioxidant responses. This effect is not prominent with MEI.[6][12] |
| IκBζ Induction | Strong Inhibition | No significant inhibition | DMI inhibits the induction of IκBζ, a key transcriptional regulator for a subset of inflammatory genes like Il6.[6][7] |
| Electrophilic Stress | High | Low | DMI induces a strong electrophilic stress response, while MEI does not. This is a primary driver of their divergent biological activities.[6][7][8] |
| JAK1 Activation | Inhibition reported | Inhibition reported | Itaconate and its derivatives have been shown to inhibit JAK1 phosphorylation, thereby suppressing M2 macrophage polarization.[13][14] DMI has also been shown to alter the JAK signaling pathway.[15] |
Signaling Pathways
Nrf2-KEAP1 Signaling Pathway
DMI's potent anti-inflammatory effects are often linked to its ability to activate the Nrf2 transcription factor. As a strong electrophile, DMI can directly modify cysteine residues on KEAP1, the primary negative regulator of Nrf2. This modification prevents KEAP1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and drive the expression of antioxidant and anti-inflammatory genes.[10][16][17] MEI, being a weaker electrophile, does not activate this pathway to the same extent.[6]
Caption: DMI activates the Nrf2 anti-inflammatory pathway.
JAK-STAT Signaling Pathway
Itaconate and its derivatives can also modulate alternatively activated (M2) macrophages, which are often driven by cytokines like IL-4. The IL-4 receptor signals through the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Itaconate derivatives have been identified as JAK1 inhibitors.[13][14] They can directly modify cysteine residues on JAK1, inhibiting its kinase activity and preventing the downstream phosphorylation of STAT6, which is necessary for the transcription of M2-associated genes.[13]
Caption: Itaconate derivatives inhibit JAK1-STAT6 signaling.
Experimental Protocols
The data presented in this guide are derived from standard immunological and biochemical assays. Below are representative protocols for studying the effects of itaconate derivatives on macrophages.
Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
-
Cell Isolation and Differentiation: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. Cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate into BMDMs.[5]
-
Treatment and Stimulation: Differentiated BMDMs are plated and allowed to adhere. Cells are pre-treated with vehicle control, DMI (e.g., 125-250 µM), or MEI (e.g., 125-250 µM) for 3-4 hours.[6][9] Subsequently, macrophages are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 4-24 hours depending on the endpoint).[4] For inflammasome studies, a second stimulus like ATP (5 mM) is added for the final 30-60 minutes.[15]
Measurement of Cytokine Production (ELISA)
-
Sample Collection: After stimulation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Assay: The concentration of secreted cytokines (e.g., IL-6, IL-1β, TNF-α) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Analysis of Protein Expression (Western Blot)
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Separation: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, pro-IL-1β, p-JAK1, β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
Workflow Diagram
Caption: A typical experimental workflow for macrophage studies.
Conclusion
This compound and dimethyl itaconate, while both cell-permeable derivatives of itaconate, exert distinct effects on macrophage activation. DMI is a potent, broadly immunosuppressive agent, an effect driven by its high electrophilicity, leading to strong Nrf2 activation and inhibition of multiple pro-inflammatory cytokines, including IL-1β, IL-6, and IFN-β.[6][8] In contrast, MEI is a much weaker electrophile, is partially converted to intracellular itaconate, and has a more subtle immunomodulatory profile, lacking the potent inhibitory effects of DMI on most cytokines.[6][8] These findings establish that DMI acts primarily as an electrophilic stress agent, while MEI may more closely, though weakly, mimic the actions of intracellular itaconate. Researchers should consider these fundamental differences when selecting an itaconate derivative, as DMI's effects are not interchangeable with those of endogenous itaconate or other derivatives like MEI. This distinction is crucial for accurately interpreting experimental results and for the development of targeted immunomodulatory therapies.
References
- 1. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism [mdpi.com]
- 4. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 13. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 15. Dimethyl itaconate alleviates the pyroptosis of macrophages through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of the Immunomodulatory Profiles of Itaconate and Monoethyl Itaconate
A detailed examination of the experimental evidence comparing the immunological effects of the endogenous metabolite itaconate and its synthetic derivative, monoethyl itaconate.
In the landscape of immunometabolism, itaconate has emerged as a critical regulator of inflammatory responses. Produced in activated macrophages, this dicarboxylic acid derivative of the Krebs cycle intermediate cis-aconitate exerts potent anti-inflammatory effects. To enhance its therapeutic potential, cell-permeable derivatives such as this compound (MEI) have been developed. This guide provides a comprehensive comparison of the immunologic profiles of itaconate and MEI, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of immunology and drug development.
Cellular Uptake and Metabolism: A Key Differentiator
A fundamental distinction between itaconate and its monoester derivative lies in their cellular uptake and subsequent metabolism. Exogenous itaconic acid readily enters macrophages and accumulates to physiologically relevant concentrations. In contrast, this compound (referred to as 4-monoethyl itaconate or 4EI in some studies) is only converted to small quantities of intracellular itaconate within these cells.[1][2][3] This difference in intracellular conversion is a crucial factor influencing their downstream immunological effects.
Comparative Immunomodulatory Effects on Macrophages
The differential metabolic fate of itaconate and MEI translates into distinct immunomodulatory profiles, particularly in their effects on cytokine production and the induction of cellular stress responses.
| Parameter | Itaconate | This compound (MEI) | Key Findings |
| Intracellular Conversion | Readily enters macrophages and accumulates. | Yields only small quantities of intracellular itaconate. | Exogenous itaconate is more effective at raising intracellular itaconate levels.[1][2][3] |
| Electrophilic Stress Response | Minimal induction. | Does not induce a strong electrophilic stress response. | Unlike other derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4OI), neither itaconate nor MEI are potent inducers of electrophilic stress.[1][2][3][4] |
| IL-1β Secretion | Suppresses IL-1β secretion.[1][2] | All itaconate treatments resulted in inhibition of IL-1β secretion.[2] | Both compounds demonstrate an inhibitory effect on the NLRP3 inflammasome-mediated secretion of mature IL-1β.[5] |
| Pro-IL-1β Levels | Minimal impact on pro-IL-1β levels.[1][2] | Little to no effect on pro-IL-1β levels.[2] | Neither itaconate nor MEI significantly affect the priming step (Signal 1) of inflammasome activation.[2] |
| IL-6 Secretion | Minimal impact on IL-6 secretion.[1][3] | No significant inhibition of IL-6 secretion. | In contrast to DI and 4OI which inhibit IL-6, itaconate and MEI have minimal effect.[1][2][3] |
| IFN-β Secretion | Strongly enhances LPS-induced IFN-β secretion.[2] | Does not significantly inhibit IFN-β secretion. | Itaconate uniquely potentiates the type I interferon response in macrophages.[2] |
Mechanistic Insights: Signaling Pathway Modulation
Itaconate and its derivatives exert their immunomodulatory effects by targeting key inflammatory signaling pathways. While both itaconate and MEI can influence these pathways, the magnitude and specific mechanisms of their actions can differ.
Nrf2-Mediated Antioxidant Response
Itaconate is a known activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates antioxidant and anti-inflammatory genes.[6][7][8][9] This activation occurs through the alkylation of cysteine residues on KEAP1, the negative regulator of Nrf2.[8] While potent electrophilic derivatives like 4-octyl itaconate strongly induce the Nrf2 pathway, itaconate itself is a physiological activator.[8][10] this compound, being a weaker electrophile, is expected to have a less pronounced effect on Nrf2 activation compared to more reactive derivatives.[1][2][4]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central driver of pro-inflammatory gene expression. Itaconate and its derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[6][11] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, which is necessary for the nuclear translocation of NF-κB.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18. Both itaconate and its derivatives can inhibit NLRP3 inflammasome activation.[12][13][14] Itaconate has been shown to confer tolerance to late NLRP3 inflammasome activation.[5] Derivatives like 4-octyl itaconate have been demonstrated to directly modify NLRP3, preventing its interaction with NEK7, a crucial step for inflammasome assembly.[14] While the direct effect of MEI on NLRP3 modification has not been as extensively studied, its ability to inhibit IL-1β secretion suggests a role in inflammasome regulation.[2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of itaconate and this compound.
Macrophage Culture and Stimulation
-
Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice.
-
Differentiation: Bone marrow cells are cultured for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
-
Stimulation: Differentiated BMDMs are plated and allowed to adhere overnight. The cells are then treated with itaconate or this compound at various concentrations for a specified pre-treatment time (e.g., 3 or 12 hours). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
Cytokine Measurement by ELISA
-
Sample Collection: After stimulation, cell culture supernatants are collected.
-
ELISA Procedure: Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-1β, TNF-α) are used according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve generated with recombinant cytokines.
Western Blotting for Signaling Proteins
-
Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pro-IL-1β, IκBα, phospho-p65, Nrf2) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Intracellular Metabolite Analysis by Mass Spectrometry
-
Metabolite Extraction: Following incubation with itaconate or its derivatives, cells are washed with cold saline, and metabolites are extracted using a solvent mixture (e.g., 80% methanol).
-
Sample Preparation: The extracts are centrifuged to pellet cellular debris, and the supernatant is dried under nitrogen.
-
LC-MS/MS Analysis: The dried metabolites are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of itaconate and related metabolites.
Conclusion
The immunologic profiles of itaconate and this compound, while both broadly anti-inflammatory, exhibit key distinctions. Itaconate serves as a potent endogenous regulator, effectively suppressing IL-1β secretion and uniquely enhancing the type I interferon response. This compound, with its limited conversion to intracellular itaconate and weaker induction of electrophilic stress, presents a more targeted immunomodulatory profile, primarily inhibiting IL-1β secretion without the broader effects on other cytokines seen with more reactive derivatives. This comparative analysis underscores the importance of selecting the appropriate molecule for mechanistic studies and therapeutic development, as even subtle chemical modifications can lead to significant differences in biological activity. The provided data and protocols offer a foundational resource for researchers investigating the intricate roles of itaconate and its derivatives in regulating immunity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Monoethyl Itaconate's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of monoethyl itaconate (MEI), a derivative of the immunomodulatory metabolite itaconate, across various cell lines. It contrasts MEI's performance with other commonly used itaconate derivatives, namely dimethyl itaconate (DI) and 4-octyl itaconate (4OI), and presents supporting experimental data and detailed protocols to aid in research and development.
Introduction to Itaconate and its Derivatives
Itaconate is a metabolite produced by mammalian immune cells, particularly macrophages, during inflammation. It functions as an endogenous anti-inflammatory agent by modulating key cellular pathways. Due to its limited cell permeability, synthetic derivatives such as this compound (MEI), dimethyl itaconate (DI), and 4-octyl itaconate (4OI) have been developed to facilitate its study and potential therapeutic use. However, these derivatives exhibit distinct biochemical properties that influence their cellular effects. Notably, MEI, unlike the more widely studied DI and 4OI, is not significantly converted to intracellular itaconate and does not induce a strong electrophilic stress response, suggesting a potentially different mechanism of action and safety profile.[1][2]
Comparative Analysis of Cellular Effects
The primary mechanism of action for itaconate and its derivatives involves the modulation of key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Effects on Macrophages
In macrophages, itaconate and its derivatives have been shown to suppress the production of pro-inflammatory cytokines. While DI and 4OI strongly inhibit cytokines like IL-6 and IL-1β, MEI exhibits a more nuanced effect. It has been observed to have little to no effect on pro-IL-1β levels but can inhibit the secretion of mature IL-1β.[1] This suggests that the different derivatives may target distinct points in the inflammatory cascade.
| Compound | Cell Line | Target Pathway | Observed Effect | Reference |
| This compound (MEI) | Murine BMDM | Inflammasome | Little to no effect on pro-IL-1β, but inhibits mature IL-1β secretion. | [1] |
| Dimethyl Itaconate (DI) | Murine BMDM | NF-κB / Inflammasome | Reduces pro-IL-1β levels and inhibits IL-6 secretion. | [1][3] |
| 4-Octyl Itaconate (4OI) | Murine BMDM | NF-κB / Inflammasome | Reduces pro-IL-1β to a lesser extent than DI. | [1] |
| Itaconate | Murine BMDM | JAK/STAT | Inhibits IL-4-induced M2 macrophage polarization by targeting JAK1. | [4] |
Effects on Fibroblast-Like Synoviocytes (FLS)
Recent studies have highlighted the therapeutic potential of itaconate in rheumatoid arthritis by targeting fibroblast-like synoviocytes (FLS), key players in joint inflammation and damage. Itaconate has been shown to decrease the proliferation and migration of FLS in vitro.[5][6] This suggests a broader anti-inflammatory role for itaconate and its derivatives beyond immune cells. Further comparative studies with MEI are warranted in this cell type.
Effects on Cancer Cell Lines
The role of itaconate in cancer is complex and appears to be context-dependent. While some studies suggest that myeloid-derived itaconate can suppress cytotoxic CD8+ T cells and promote tumor growth, other research indicates that cancer cell-intrinsic itaconate biosynthesis can promote tumor immunogenicity.[7][8] Limited data is currently available on the specific effects of MEI on cancer cell viability and signaling.
Signaling Pathways Modulated by Itaconate Derivatives
The immunomodulatory effects of itaconate and its derivatives are primarily attributed to their ability to interact with and modify key signaling proteins.
JAK/STAT Pathway
Itaconate and its derivatives have been identified as inhibitors of the JAK/STAT signaling pathway, which is crucial for the response to a wide range of cytokines. Specifically, they have been shown to inhibit the phosphorylation of JAK1, a key upstream kinase in this pathway.[4] This inhibition is thought to occur through the direct modification of cysteine residues on JAK1.
Nrf2 Pathway
Itaconate and its electrophilic derivatives, DI and 4OI, are known activators of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. They act by modifying cysteine residues on KEAP1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus where it drives the expression of antioxidant genes.[9][10][11] As MEI is less electrophilic, its ability to activate Nrf2 is comparatively weaker and may not be its primary mechanism of action.[1]
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, human fibroblast-like synoviocytes) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and other itaconate derivatives in a suitable solvent (e.g., DMSO). Further dilute to desired working concentrations in cell culture medium immediately before use.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the itaconate derivatives or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Stimulation (for inflammatory models): For studies involving inflammatory responses, add a stimulating agent such as lipopolysaccharide (LPS) at a specified concentration for a defined period before or during the treatment with itaconate derivatives.
Western Blot for Nrf2 Activation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Intracellular Cytokine Staining
-
Cell Stimulation and Protein Transport Inhibition: Stimulate cells as required and add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture to allow cytokines to accumulate intracellularly.
-
Surface Staining: Harvest the cells and stain for surface markers with fluorescently labeled antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IL-6, TNF-α).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells producing specific cytokines and the mean fluorescence intensity.
Conclusion and Future Directions
This compound presents a distinct profile compared to other itaconate derivatives, characterized by its lower electrophilicity and limited intracellular conversion to itaconate. While its immunomodulatory effects are evident, particularly in the context of macrophage and fibroblast-like synoviocyte function, a significant gap exists in the literature regarding comprehensive quantitative data, such as IC50 values and detailed dose-response effects on cytokine production across a wider range of cell lines.
Future research should focus on:
-
Conducting systematic dose-response studies of MEI in various cell lines to determine its potency and efficacy.
-
Performing direct, quantitative comparisons of MEI with DI and 4OI to elucidate their differential effects on key signaling pathways and cellular functions.
-
Investigating the effects of MEI in a broader range of cell types, including various cancer cell lines and primary cells, to better understand its therapeutic potential.
This guide serves as a foundational resource for researchers, highlighting the current state of knowledge on this compound and providing a framework for future investigations into its cross-validation in different cellular contexts. The provided protocols offer a starting point for designing and executing experiments to further unravel the therapeutic promise of this intriguing immunomodulatory molecule.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Itaconate reduces proliferation and migration of fibroblast-like synoviocytes and ameliorates arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloid-derived Itaconate Suppresses Cytotoxic CD8+ T Cells and Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer cell-intrinsic biosynthesis of itaconate promotes tumor immunogenicity | The EMBO Journal [link.springer.com]
- 9. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoethyl Itaconate and 4-Octyl Itaconate in Immunomodulation
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and experimental evaluation of two key itaconate derivatives.
This guide provides a comprehensive comparison of monoethyl itaconate (MEI), also known as 4-ethyl itaconate (4-EI), and 4-octyl itaconate (4-OI). These ester derivatives of the endogenous metabolite itaconate are widely used to study its immunomodulatory functions, owing to their enhanced cell permeability compared to the parent molecule. This document summarizes their key differences, presents supporting experimental data in a structured format, and provides detailed protocols for their evaluation.
Physicochemical Properties
The addition of ethyl and octyl ester groups to the itaconic acid backbone significantly alters the physicochemical properties of the resulting molecules, primarily affecting their lipophilicity and cell permeability. 4-octyl itaconate, with its longer alkyl chain, is substantially more lipophilic than this compound.
| Property | This compound (4-Ethyl Itaconate) | 4-Octyl Itaconate |
| Synonyms | β-ethyl Itaconate, 4-ethyl Itaconate, Itaconic Acid Monoethyl ester[1] | 4-OI |
| Molecular Formula | C7H10O4[1] | C13H22O4[2] |
| Molecular Weight | 158.2 g/mol [1] | 242.3 g/mol [2] |
| Appearance | White to almost white solid/crystal[3] | Crystalline solid[2] |
| Melting Point | 54-59 °C[3] | Not specified |
| Boiling Point | 153 °C at 12 mmHg[3] | Not specified |
| Solubility | Soluble in DMSO, Ethanol, and PBS (pH 7.2)[1] | Soluble in DMSO, DMF, and Ethanol[2] |
| Cell Permeability | Low to moderate. Yields only small quantities of intracellular itaconate.[4][5] | High. Readily penetrates cell membranes.[6] |
Comparative Biological Activities
This compound and 4-octyl itaconate exhibit distinct biological profiles, largely stemming from their differences in electrophilicity and their ability to activate the Nrf2 pathway.
| Biological Activity | This compound (4-Ethyl Itaconate) | 4-Octyl Itaconate |
| Nrf2 Activation | Does not induce a strong electrophilic stress response and is a weak activator of Nrf2.[4][5][7] | Potent activator of the Nrf2 antioxidant pathway via alkylation of KEAP1.[8][9] |
| Anti-inflammatory Effects | Modest anti-inflammatory activity. Does not significantly inhibit IL-6 or IκBζ protein production.[5] | Strong anti-inflammatory properties. Inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5][7] |
| Intracellular Conversion | Not significantly converted to intracellular itaconate in macrophages.[4][5][7] | Not significantly converted to intracellular itaconate in macrophages.[4][5][7] |
| Electrophilic Stress | Induces a weak electrophilic stress response.[4][5][7] | Induces a strong electrophilic stress response.[4][5][7] |
| Toxicity | Generally lower toxicity at higher concentrations. | Can exhibit toxicity at higher concentrations, which may be linked to its strong electrophilicity. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 4-octyl itaconate's anti-inflammatory effects is the activation of the Nrf2 pathway. In contrast, this compound is a much weaker activator of this pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound and 4-octyl itaconate.
General Cell Culture and Treatment
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and 4-octyl itaconate in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat cells with the itaconate derivatives for a specified period (e.g., 1-4 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Assay for Inhibition of LPS-Induced Cytokine Production
This assay measures the ability of the compounds to suppress the release of pro-inflammatory cytokines from macrophages stimulated with LPS.
Protocol:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 at 4 x 10^5 cells/mL) into 24-well plates and allow them to adhere overnight.[10]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, 4-octyl itaconate, or a vehicle control (DMSO). Incubate for 1-4 hours.[10][11]
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plates for an additional 4-24 hours.[10][11]
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells.
Nrf2 Activation Assay (Western Blot)
This method assesses the activation of Nrf2 by measuring the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).
Protocol:
-
Cell Treatment: Seed macrophages in 6-well plates. Treat the cells with this compound, 4-octyl itaconate, or vehicle for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of Nrf2 and HO-1 to the loading control.
Conclusion
This compound and 4-octyl itaconate, while both derivatives of itaconic acid, exhibit markedly different biological activities. 4-Octyl itaconate is a potent anti-inflammatory agent that functions primarily through the activation of the Nrf2 pathway, driven by its strong electrophilicity. In contrast, this compound is a weak Nrf2 activator and shows more modest anti-inflammatory effects.
The choice between these two molecules depends on the specific research question. 4-Octyl itaconate is a valuable tool for studying the downstream effects of strong Nrf2 activation. This compound, on the other hand, can serve as a useful control to delineate Nrf2-dependent versus Nrf2-independent effects of itaconate derivatives. It is crucial to recognize that neither compound is significantly converted to intracellular itaconate, and thus their effects are not necessarily representative of the endogenous metabolite itself.[4][5][7] Researchers should carefully consider these differences when designing experiments and interpreting results in the field of immunometabolism and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Mechanism of Monoethyl Itaconate and Other Itaconate Derivatives
This guide provides a comparative overview of the reported mechanisms of action for monoethyl itaconate (MEI) and other key itaconate derivatives, namely dimethyl itaconate (DMI) and 4-octyl itaconate (4OI). The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of these compounds.
Core Mechanisms of Action
Itaconate and its cell-permeable derivatives are known to exert their effects primarily through the alkylation of cysteine residues on target proteins.[1][2][3] This covalent modification, a Michael addition, alters the function of key proteins involved in inflammatory and antioxidant pathways.[4] The two most extensively studied pathways modulated by itaconate derivatives are the Keap1-Nrf2 antioxidant response pathway and the NLRP3 inflammasome pathway.
A pivotal comparative study revealed that while DMI and 4OI induce a strong electrophilic stress response, MEI (also referred to as 4EI) and unmodified itaconate do not, suggesting a more subtle mechanism of action.[5] This study also indicated that DMI, 4OI, and MEI are not converted into intracellular itaconate in wild-type bone marrow-derived macrophages (BMDMs).[5]
Data Presentation: Comparative Effects of Itaconate Derivatives
The following tables summarize the quantitative findings from published studies, comparing the effects of MEI with other itaconate derivatives where data is available.
Table 1: Effects on the Nrf2 Antioxidant Pathway
| Compound | Target | Effect | Cell Type | Concentration | Quantitative Data | Reference |
| 4-Octyl Itaconate (4OI) | Nrf2 | Activation, Protein Stabilization | SH-SY5Y cells, Primary Murine Neurons | 10-50 µM | Significant increase in Nrf2 protein levels and nuclear translocation.[6] | [6] |
| 4-Octyl Itaconate (4OI) | Nrf2 Target Genes (HO1, NQO1, GCLC) | Upregulation of mRNA and protein | SH-SY5Y cells | 5-50 µM | Dose-dependent increase in mRNA and protein levels.[6] | [6] |
| Dimethyl Itaconate (DMI) | Nrf2 | Protein Stabilization | Resting Macrophages | Not Specified | Significant stabilization of Nrf2 protein. | [5] |
| 4-Octyl Itaconate (4OI) | Nrf2 | Protein Stabilization | Resting Macrophages | Not Specified | Significant stabilization of Nrf2 protein. | [5] |
| This compound (MEI/4EI) | Nrf2 | No significant effect | Resting Macrophages | Not Specified | Does not significantly stabilize Nrf2 protein.[5] | [5] |
| Itaconate | Nrf2 | No significant effect | Resting Macrophages | Not Specified | Does not significantly stabilize Nrf2 protein.[5] | [5] |
Table 2: Effects on the NLRP3 Inflammasome and Cytokine Production
| Compound | Target | Effect | Cell Type | Concentration | Quantitative Data | Reference |
| Dimethyl Itaconate (DMI) | IL-1β Secretion | Inhibition | LPS-primed BMDMs | 125 µM | Significant inhibition of nigericin-induced IL-1β release.[7][8] | [7][8] |
| 4-Octyl Itaconate (4OI) | IL-1β Secretion | Inhibition | LPS-primed BMDMs | 125 µM | Significant inhibition of nigericin-induced IL-1β release.[7][8] | [7][8] |
| Itaconate | IL-1β Secretion | Inhibition | LPS-primed BMDMs | 5-7.5 mM | Strong inhibition of ATP-induced IL-1β secretion.[9] | [9] |
| Dimethyl Itaconate (DMI) | Pro-IL-1β Production | Inhibition | LPS-stimulated Macrophages | Not Specified | Inhibits accumulation of pro-IL-1β.[5] | [5] |
| 4-Octyl Itaconate (4OI) | Pro-IL-1β Production | Inhibition | LPS-stimulated Macrophages | Not Specified | Inhibits accumulation of pro-IL-1β.[5] | [5] |
| This compound (MEI/4EI) | Pro-IL-1β Production | No significant effect | LPS-stimulated Macrophages | Not Specified | Does not significantly inhibit pro-IL-1β accumulation.[5] | [5] |
| Itaconate | Pro-IL-1β Production | No significant effect | LPS-stimulated Macrophages | Not Specified | Does not significantly inhibit pro-IL-1β accumulation.[9] | [9] |
| 4-Octyl Itaconate (4OI) | NLRP3 | Cysteine Modification (C548) | In vitro | Not Specified | Leads to "dicarboxypropylation" of NLRP3, inhibiting its interaction with NEK7.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for key experiments used to characterize the mechanism of itaconate derivatives.
Nrf2 Activation Assay (Western Blot)
This protocol is for assessing the stabilization and nuclear translocation of Nrf2, a key indicator of pathway activation.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuronal cells or bone marrow-derived macrophages) at a suitable density. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or other derivatives for the desired time course (e.g., 6-24 hours).
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
For nuclear/cytosolic fractionation, use a commercial kit following the manufacturer's instructions to separate cytoplasmic and nuclear proteins.
-
-
Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.[11]
-
Western Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.[11]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (and downstream targets like HO-1 or NQO1) overnight at 4°C. Use β-actin or Lamin B1 as loading controls for whole-cell/cytoplasmic and nuclear fractions, respectively.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This protocol measures the secretion of mature IL-1β, the primary endpoint for NLRP3 inflammasome activity.
-
Cell Priming (Signal 1): Plate BMDMs in a 96-well plate. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7]
-
Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of this compound or other derivatives for a specified duration (e.g., 15 minutes to 12 hours).[5][7]
-
Inflammasome Activation (Signal 2): Add an NLRP3 activator such as Nigericin (10 µM) or ATP (5 mM) for 60 minutes to trigger inflammasome assembly and caspase-1 activation.[7][9]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate, measure cell death using an LDH (lactate dehydrogenase) release assay to ensure the inhibition of IL-1β is not due to cytotoxicity.[7]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow described in this guide.
Caption: this compound's proposed mechanism for Nrf2 activation.
Caption: Inhibition of the NLRP3 inflammasome pathway by MEI.
Caption: General workflow for testing MEI's immunomodulatory effects.
References
- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four-octyl itaconate activates Keap1-Nrf2 signaling to protect neuronal cells from hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Itaconic Acid and Monoethyl Itaconate Efficacy in Immunomodulation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between itaconic acid and its derivatives is crucial for harnessing their therapeutic potential. This guide provides an objective comparison of the efficacy of itaconic acid and monoethyl itaconate, supported by experimental data, detailed protocols, and pathway visualizations.
Itaconic acid, a metabolite produced by mammalian immune cells, has emerged as a key regulator of inflammation.[1][2] Its derivatives, such as the cell-permeable this compound (4-MEI), have been developed to enhance its therapeutic applicability. While both compounds exhibit immunomodulatory properties, their mechanisms and efficacy profiles display significant divergences. A critical distinction lies in their cellular uptake and metabolism; exogenous itaconic acid readily enters macrophages, whereas ester derivatives like dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and 4-monoethyl itaconate (4-EI) are not converted into intracellular itaconate.[3][4] This fundamental difference dictates their downstream biological effects.
Quantitative Comparison of Efficacy
The following tables summarize the key differences in the immunomodulatory effects of itaconic acid and its derivative, this compound, based on in vitro studies on macrophages.
Table 1: Comparative Effects on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Itaconic Acid | This compound (4-EI) | Key Findings |
| Pro-inflammatory Cytokines | |||
| IL-1β (pro-form) | Little to no effect on pro-IL-1β levels.[3] | Little to no effect on pro-IL-1β levels.[3] | Neither compound significantly affects the initial production of the IL-1β precursor. |
| IL-1β (secreted) | Suppresses secretion.[3] | Suppresses secretion.[3] | Both compounds inhibit the release of mature IL-1β, a key inflammatory mediator. |
| IL-6 | No significant effect on secretion.[5] | Inhibits secretion.[3] | This compound demonstrates a broader anti-inflammatory profile by targeting IL-6. |
| TNF-α | No significant effect on secretion.[5] | No significant effect on secretion. | Both compounds show selectivity in their anti-inflammatory actions, not affecting TNF-α. |
| Anti-inflammatory & Regulatory Cytokines | |||
| IL-10 | No significant effect on secretion.[3] | Inhibits secretion.[3] | The inhibition of the anti-inflammatory cytokine IL-10 by this compound suggests a complex immunomodulatory role. |
| IFN-β | Strongly enhances secretion.[3] | Inhibits secretion.[3] | This opposing effect highlights a key mechanistic divergence, with itaconic acid promoting a type I interferon response and this compound suppressing it. |
Table 2: Comparative Effects on Key Immunomodulatory Pathways
| Pathway/Target | Itaconic Acid | This compound (4-EI) | Key Findings |
| Nrf2 Activation | Weak activator; does not induce a strong electrophilic stress response.[3] | Weak activator; does not induce a strong electrophilic stress response.[3] | Unlike other derivatives (DI and 4-OI), neither itaconic acid nor this compound are potent activators of the Nrf2 antioxidant pathway.[1] |
| ATF3/IκBζ Axis | Does not significantly induce ATF3 or inhibit IκBζ.[1][6] | Can inhibit IκBζ induction, especially when electrophilic stress is enhanced.[5] | This compound shows a greater potential to modulate this pathway, which is involved in regulating secondary inflammatory gene expression. |
| JAK1/STAT6 Signaling | Inhibits JAK1 and STAT6 phosphorylation in response to IL-4.[7][8][9][10][11] | Inhibits JAK1 and STAT6 phosphorylation in response to IL-4.[7][8][9][10][11] | Both compounds can suppress M2 macrophage polarization by targeting the JAK1-STAT6 pathway.[7][8][9][10][11] |
| Succinate Dehydrogenase (SDH) Inhibition | Direct inhibitor. | Not a direct inhibitor.[12] | Itaconic acid directly engages with cellular metabolism by inhibiting this key enzyme of the Krebs cycle. |
Experimental Protocols
Macrophage Culture and Stimulation for Cytokine Analysis
This protocol outlines the general procedure for culturing bone marrow-derived macrophages (BMDMs) and stimulating them to assess the effects of itaconic acid and this compound on cytokine production.
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs):
- Harvest bone marrow from the femurs and tibias of mice.
- Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
- On day 7, detach the BMDMs using a cell scraper and seed them into appropriate culture plates.
2. Treatment and Stimulation:
- Pre-treat the BMDMs with varying concentrations of itaconic acid or this compound for a specified period (e.g., 3 or 12 hours).
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined duration (e.g., 24 hours) to induce an inflammatory response.
3. Cytokine Measurement:
- Collect the cell culture supernatants.
- Quantify the concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10, IFN-β) in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot for Analysis of Signaling Pathways
This protocol describes the methodology for assessing the activation of signaling proteins, such as those in the Nrf2 and JAK/STAT pathways.
1. Cell Lysis:
- After treatment and stimulation as described above, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-STAT6, total STAT6, Nrf2, KEAP1, ATF3, IκBζ, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Electrophilic properties of itaconate and derivatives regulate the IκBζ-ATF3 inflammatory axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
Evaluating the Specificity of Monoethyl Itaconate's Inhibition of Succinate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of monoethyl itaconate's (MEI) effects on succinate (B1194679) dehydrogenase (SDH) with other known SDH inhibitors. Experimental data is presented to objectively evaluate the specificity of MEI as an SDH inhibitor, aiding researchers in the selection of appropriate chemical tools for studying mitochondrial metabolism and inflammation.
Executive Summary
Comparative Analysis of SDH Inhibition
The primary method to assess the direct inhibitory potential of a compound on an enzyme is through in vitro enzymatic assays. Such studies have been crucial in differentiating the activity of itaconate and its derivatives.
Table 1: Comparison of Succinate Dehydrogenase (SDH) Inhibitors
| Compound | Type of Inhibition | Potency (Ki/IC50) | Evidence of Direct Inhibition | Cellular Conversion to Itaconate |
| Itaconate | Competitive, Reversible | Ki ≈ 0.22 mM[1] | Yes[2][3] | N/A |
| This compound (MEI / 4EI) | None (Direct) | Not Applicable | No [2] | Minimal [2][4] |
| Dimethyl Itaconate (DI) | None (Direct) | Not Applicable | No[2] | No[2][4] |
| 4-Octyl Itaconate (4OI) | None (Direct) | Not Applicable | No[2] | No[2] |
| Malonate | Competitive | ~50 µM (IC50 for 50% inhibition of SDH activity in mitochondrial membranes) | Yes[2] | N/A |
| Harzianopyridone | Potent, Specific | - | Yes | N/A |
Experimental Evidence: The Case Against Direct SDH Inhibition by MEI
A pivotal study comparing itaconate and its commonly used derivatives, including MEI (referred to as 4EI), provides direct evidence against its role as an SDH inhibitor.
In Vitro SDH Activity Assay
In a direct enzymatic assay measuring SDH activity, itaconate and the known competitive inhibitor malonate demonstrated clear inhibition of the enzyme. In stark contrast, none of the tested itaconate derivatives, including MEI, directly inhibited SDH activity[2]. This fundamental biochemical evidence is the cornerstone for concluding that MEI is not a direct SDH inhibitor.
Cellular Conversion to Itaconate
The possibility of MEI acting as a pro-drug that is converted to itaconate within the cell has also been investigated. Studies using wild-type and Irg1−/− macrophages (which cannot produce endogenous itaconate) have shown that MEI is not converted into intracellular itaconate to any significant degree[2][4]. This lack of conversion explains its inability to induce succinate accumulation, a hallmark of cellular SDH inhibition that is readily observed with itaconate treatment[2].
Immunomodulatory Effects Independent of SDH Inhibition
Specificity Profile of this compound
Given that MEI is not a direct SDH inhibitor, its observed biological effects must be attributed to interactions with other cellular targets. Unlike the more reactive derivatives, dimethyl itaconate (DI) and 4-octyl itaconate (4OI), MEI does not induce a strong electrophilic stress response[2]. This suggests a more specific, yet to be fully elucidated, mode of action.
Known effects of itaconate and its derivatives on other targets:
-
Itaconate: Besides SDH, itaconate can inhibit the enzyme TET2[5].
-
Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4OI): These derivatives are known to activate the Nrf2 pathway through modification of Keap1 and can also target other proteins such as GAPDH and JAK1[5][6][7].
-
This compound (MEI): The specific off-target effects of MEI are less characterized. Its lack of strong electrophilicity suggests it may not engage in the same broad cysteine modifications as DI and 4OI[8].
Experimental Protocols
Measurement of SDH Activity (In Vitro)
A common method to measure SDH (Complex II) activity is a spectrophotometric assay that follows the reduction of a dye.
Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Protocol Outline:
-
Isolate mitochondria from a relevant cell or tissue source.
-
Prepare a reaction buffer containing a suitable pH buffer (e.g., potassium phosphate), potassium cyanide (to inhibit complex IV), and the substrate, succinate.
-
Add the mitochondrial preparation to the reaction buffer.
-
Initiate the reaction by adding the electron acceptor DCPIP and an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS).
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
To test for inhibition, pre-incubate the mitochondrial preparation with the test compound (e.g., MEI, itaconate, malonate) before adding the substrates.
For a detailed protocol, refer to commercially available kits or established methodologies[3].
Cellular Succinate Accumulation Assay
Principle: Inhibition of SDH in intact cells leads to the accumulation of its substrate, succinate. This can be measured using techniques like mass spectrometry.
Protocol Outline:
-
Culture cells (e.g., macrophages) to the desired confluency.
-
Treat the cells with the test compounds (e.g., MEI, itaconate) for a specified period.
-
Lyse the cells and extract the metabolites.
-
Analyze the cell lysates for succinate levels using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Compare the succinate levels in treated cells to untreated controls.
Visualizing the Pathways and Workflows
Caption: Direct inhibition of SDH by itaconate and malonate, and the lack thereof by MEI.
Caption: Workflow for evaluating SDH inhibition in vitro and in cells.
Conclusion
The available scientific evidence strongly indicates that this compound is not a direct inhibitor of succinate dehydrogenase. Its immunomodulatory effects are likely mediated through alternative cellular targets and pathways that are distinct from those engaged by its parent molecule, itaconate. For researchers investigating the role of SDH in cellular metabolism and disease, it is crucial to use well-validated, direct inhibitors such as itaconate or malonate. MEI may serve as a useful tool for probing SDH-independent signaling pathways, but it should not be employed as a specific SDH inhibitor. Future research should focus on elucidating the precise molecular targets of MEI to better understand its biological activities.
References
- 1. Inhibition of the Mitochondrial Carnitine/Acylcarnitine Carrier by Itaconate through Irreversible Binding to Cysteine 136: Possible Pathophysiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein targeting by the itaconate family in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Studying Monoethyl Itaconate's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of monoethyl itaconate (MEI) and other itaconate derivatives, offering experimental data and detailed protocols to aid in the design of robust control experiments for studying the immunomodulatory effects of these compounds.
Introduction to this compound and its Derivatives
Itaconic acid and its derivatives, such as this compound (MEI), dimethyl itaconate (DMI), and 4-octyl itaconate (4-OI), are gaining significant attention for their roles in immunometabolism and inflammation.[1][2][3][4][5][6] These molecules can modulate the immune response through various mechanisms, including the activation of the Nrf2 antioxidant pathway, inhibition of glycolysis, and regulation of inflammatory signaling pathways like NF-κB and JAK/STAT.[6][7] Understanding the distinct effects of each derivative is crucial for accurate interpretation of experimental results. This guide focuses on providing the necessary controls and comparative data to effectively study MEI's specific contributions to cellular responses.
Comparative Efficacy of Itaconate Derivatives
A systematic comparison of itaconate and its derivatives reveals divergent effects on macrophage activation. While DMI and 4-OI are potent inducers of an electrophilic stress response, MEI and itaconic acid are not.[1][2] This correlates with their varied immunosuppressive phenotypes.
Cytokine Production in LPS-Stimulated Macrophages
The following table summarizes the differential effects of itaconate derivatives on cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs). Data is compiled from studies by Hooftman et al., 2020.[1][2][3][4][5]
| Treatment | IL-1β Secretion (% of LPS control) | Pro-IL-1β Levels (% of LPS control) | IL-6 Secretion (% of LPS control) | IL-10 Secretion (% of LPS control) | IFN-β Secretion (% of LPS control) |
| Vehicle (DMSO) | 100% | 100% | 100% | 100% | 100% |
| Itaconic Acid (ITA) | Strongly Inhibited | No Effect | No Effect | Modest Reduction | Drastically Increased |
| This compound (MEI/4EI) | No significant effect | No significant effect | No Effect | Modest Reduction | No significant effect |
| Dimethyl Itaconate (DMI) | Inhibited | Reduced | Inhibited | Inhibited | Inhibited |
| 4-Octyl Itaconate (4OI) | Inhibited | Reduced (at 12h pre-treatment) | Inhibited | Inhibited | Inhibited |
Note: The inhibitory effects of DMI and 4-OI on IL-6, IL-10, and IFN-β were found to be independent of Nrf2 activation.[1][2]
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of Itaconate Derivatives
Caption: Signaling pathways modulated by itaconate and its derivatives.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for comparing itaconate derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Macrophage Culture and Stimulation
Objective: To prepare and stimulate macrophages for subsequent analysis.
Protocol:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with vehicle control (e.g., DMSO), itaconic acid, MEI, DMI, or 4-OI at desired concentrations for a specified time (e.g., 3 or 12 hours).[1]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 20-100 ng/mL for the desired time period (e.g., 4-24 hours) to induce an inflammatory response.[9][10]
-
Sample Collection: Collect cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) diluted in a binding solution and incubate overnight at 4°C.[11][12]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[13][14]
-
Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.[12]
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin (B1170675) or streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
Quantification: Generate a standard curve from the known cytokine concentrations and calculate the concentration of the cytokine in the samples.
Western Blotting for Nrf2 Activation
Objective: To assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, HO-1.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1-2 hours at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of inflammatory genes.
Protocol:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) and treat with DNase.[18]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the genes of interest (e.g., Il6, Tnf, Nos2) and a housekeeping gene (e.g., Actb, Gapdh).[19][20][21][22]
-
Thermal Cycling: Perform the qPCR in a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Seahorse XF Glycolysis Stress Test
Objective: To measure the glycolytic function of the cells.
Protocol:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with L-glutamine) and incubate in a non-CO2 incubator for 1 hour.[23][24]
-
Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator overnight.
-
Compound Loading: Load the injection ports of the sensor cartridge with glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).[24][25]
-
Assay Run: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
Data Analysis: The instrument measures the extracellular acidification rate (ECAR). The key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve, are calculated from the changes in ECAR after the injection of the different compounds.[26][27]
By employing these comparative approaches and detailed protocols, researchers can effectively dissect the specific immunomodulatory roles of this compound and differentiate its effects from those of other itaconate derivatives.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 10. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. bowdish.ca [bowdish.ca]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 16. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 17. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]
- 19. anygenes.com [anygenes.com]
- 20. GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit... [sciencellonline.com]
- 21. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. Seahorse XF Analysis of Glycolysis and Mitochondrial Respiration [bio-protocol.org]
- 27. lab.research.sickkids.ca [lab.research.sickkids.ca]
Assessing the Translational Relevance of In Vitro Findings with Monoethyl Itaconate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of monoethyl itaconate (MEI) alongside its parent molecule, itaconic acid (ITA), and other commonly used derivatives, dimethyl itaconate (DI) and 4-octyl itaconate (4OI). A key focus is the translational relevance of in vitro findings, particularly concerning the limited intracellular conversion of MEI and other ester derivatives to itaconate. This guide synthesizes experimental data on their differential effects on key inflammatory and metabolic pathways, offering insights for researchers designing and interpreting studies with these compounds.
Executive Summary
Itaconic acid is an endogenous metabolite with established immunomodulatory properties. Its cell-permeable ester derivatives, including this compound (MEI), dimethyl itaconate (DI), and 4-octyl itaconate (4OI), are widely used to probe its functions in vitro and in vivo. However, a critical aspect for the translational relevance of these studies is the extent to which these derivatives are hydrolyzed intracellularly to release itaconate. Evidence indicates that MEI, similar to DI and 4OI, is not significantly converted to intracellular itaconate.[1][2][3][4][5] This finding has profound implications for interpreting experimental results, as the observed biological effects of these derivatives may not faithfully recapitulate those of endogenous itaconate.
This guide highlights that MEI exhibits a distinct profile compared to the more potent electrophilic derivatives, DI and 4OI. Notably, MEI does not induce a strong electrophilic stress response, a key characteristic that distinguishes it from DI and 4OI which are strong activators of the Nrf2 pathway.[1][3] This guide provides a framework for selecting the appropriate itaconate-related compound for specific research questions and for critically evaluating the translational potential of the resulting findings.
Comparative Analysis of Itaconate and Its Derivatives
The following tables summarize the key differences in the in vitro activities of itaconic acid, this compound, dimethyl itaconate, and 4-octyl itaconate based on available experimental data.
Table 1: Intracellular Conversion and Electrophilic Stress Response
| Compound | Intracellular Conversion to Itaconate | Induction of Electrophilic Stress Response | Nrf2 Activation (Resting Macrophages) |
| Itaconic Acid (ITA) | Readily enters cells | Weak | No significant induction |
| This compound (MEI/4EI) | Yields only small quantities | Weak | No significant induction[3] |
| Dimethyl Itaconate (DI) | Not significantly converted | Strong | Significant stabilization of Nrf2[3] |
| 4-Octyl Itaconate (4OI) | Not significantly converted | Strong | Significant stabilization of Nrf2[3] |
Table 2: Effects on Inflammatory Signaling Pathways
| Compound | Inhibition of Succinate (B1194679) Dehydrogenase (SDH) | Inhibition of NLRP3 Inflammasome | Inhibition of JAK1-STAT6 Signaling |
| Itaconic Acid (ITA) | Yes | Yes | Yes |
| This compound (MEI/4EI) | No (direct inhibition) | No significant effect on pro-IL-1β levels | Not explicitly studied, but derivatives show effects |
| Dimethyl Itaconate (DI) | No (direct inhibition) | Yes, inhibits priming and activation[6] | Yes |
| 4-Octyl Itaconate (4OI) | No (direct inhibition) | Yes, inhibits priming and activation[6] | Yes |
Table 3: Effects on Cytokine Production in Macrophages (LPS-stimulated)
| Compound | IL-6 Secretion | IL-1β Secretion (mature) | IFN-β Secretion |
| Itaconic Acid (ITA) | Minimal impact | Suppressed | Strongly enhanced |
| This compound (MEI/4EI) | Modest reduction | Reduced | Not explicitly studied |
| Dimethyl Itaconate (DI) | Inhibited | Inhibited (also pro-IL-1β) | Inhibited |
| 4-Octyl Itaconate (4OI) | Inhibited | Inhibited (also pro-IL-1β) | Inhibited |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of itaconate and its derivatives with key cellular signaling pathways, the following diagrams are provided.
Caption: Differential effects of itaconate and its derivatives on key signaling pathways.
Caption: General experimental workflow for in vitro studies of itaconate and its derivatives.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. For specific details, researchers should consult the original publications.
Macrophage Culture and Treatment
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are typically differentiated from bone marrow cells of mice for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF. RAW 264.7, a murine macrophage-like cell line, is another commonly used model.
-
Treatment: Cells are pre-treated with itaconic acid or its derivatives (MEI, DI, 4OI) at desired concentrations for a specified period (e.g., 1-24 hours) before stimulation.
-
Stimulation: Macrophages are stimulated with a pro-inflammatory agent, most commonly lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, for a duration relevant to the endpoint being measured (e.g., 4-24 hours).
Cytokine Measurement by ELISA
-
Sample Collection: Cell culture supernatants are collected after treatment and stimulation.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-1β, TNF-α, IFN-β) are used according to the manufacturer's instructions.[7][8] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated from the standards, and the concentration of the cytokine in the samples is determined by interpolation from this curve.
Nrf2 Activation by Western Blot
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against Nrf2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[9][10][11]
Succinate Dehydrogenase (SDH) Activity Assay
-
Sample Preparation: Mitochondria are isolated from treated cells, or whole-cell lysates are used.
-
Assay Principle: SDH activity is measured by monitoring the reduction of a colorimetric or fluorometric probe that accepts electrons from FADH2, a product of the SDH-catalyzed oxidation of succinate. A common method involves the reduction of 2,6-dichlorophenolindophenol (DCPIP).[12][13]
-
Procedure:
-
The reaction is initiated by adding the sample to a reaction buffer containing succinate and the electron acceptor.
-
The change in absorbance is measured over time at a specific wavelength (e.g., 600 nm for DCPIP).
-
-
Data Analysis: The rate of change in absorbance is proportional to the SDH activity in the sample.
Conclusion and Recommendations
The in vitro findings on this compound highlight its distinct immunomodulatory profile compared to other itaconate derivatives. Its weak electrophilicity and limited conversion to intracellular itaconate are critical considerations for the translational relevance of experimental data.
Key Takeaways:
-
MEI is not a direct proxy for endogenous itaconate: Due to its limited intracellular conversion, the biological effects of MEI should be interpreted with caution and may not fully reflect the actions of itaconate produced by cells.
-
MEI has a distinct mechanism from DI and 4OI: The lack of a strong electrophilic stress response with MEI treatment suggests its mechanism of action differs significantly from that of the potent Nrf2 activators, DI and 4OI.
-
Choice of compound is crucial: Researchers should carefully select the itaconate-related compound that best suits their experimental question. For studying the effects of endogenous itaconate, using Irg1 knockout models or directly treating with itaconic acid is recommended. The derivatives, including MEI, are useful for probing pathways sensitive to electrophilic stress and for in vivo studies where cell permeability is a concern, but their limitations must be acknowledged.
For future research, it is imperative to further characterize the unique molecular targets and signaling pathways modulated by MEI to better understand its therapeutic potential and to bridge the gap between in vitro observations and their translational implications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aging Relevant Metabolite Itaconate Inhibits Inflammatory Bone Loss [frontiersin.org]
- 6. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine measurement using ELISA [bio-protocol.org]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 10. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. sunlongbiotech.com [sunlongbiotech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Monoethyl Itaconate
Essential guidelines for the safe handling and disposal of monoethyl itaconate, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, a valuable research chemical. Adherence to these procedures is crucial for minimizing risks and ensuring regulatory compliance.
Safe Handling and Storage
Before disposal, it is essential to handle and store this compound correctly to prevent accidental exposure or degradation of the compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated area.
-
Recommended storage temperature is between 2-8°C.
-
For long-term storage, some suppliers recommend -20°C for up to one month or -80°C for up to six months.
Step-by-Step Disposal Procedure
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. The following is a general procedural guide based on safety data for the compound and related substances.
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous or hazardous based on your institution's guidelines and local regulations. While itaconic acid and its esters are generally considered to have a favorable environmental profile, specific regulations for this compound waste must be followed.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled waste container. The label should clearly state "this compound Waste" and include any relevant hazard symbols.
-
Ensure the container is made of a material compatible with the chemical and is securely sealed to prevent leaks or spills.
-
-
Disposal of Unused Product:
-
If possible, unused this compound should be disposed of in its original container.
-
Do not mix with other solvents or solutions unless specified by your institution's waste management protocols.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated.
-
Place all contaminated materials into the designated, labeled waste container.
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's authorized chemical waste management service.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Physical State | Solid | |
| Storage Temperature | 2-8°C |
Experimental Protocols: Safe Handling Workflow
Adherence to a strict experimental workflow is crucial when working with any chemical, including this compound.
-
Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Handling: When weighing or transferring this compound, do so in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
In Case of a Spill:
-
Alert others in the vicinity.
-
If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place the absorbent material into the designated waste container.
-
For larger spills, follow your institution's emergency spill response procedures.
-
-
Post-Experiment: Clean all equipment and workspaces thoroughly. Dispose of all waste as per the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of this compound disposal.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
